molecular formula C5H4BrNO2S B126586 Methyl 2-bromothiazole-5-carboxylate CAS No. 54045-74-8

Methyl 2-bromothiazole-5-carboxylate

Cat. No.: B126586
CAS No.: 54045-74-8
M. Wt: 222.06 g/mol
InChI Key: HNLVIKMXFBRZDF-UHFFFAOYSA-N
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Description

Methyl 2-bromothiazole-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C5H4BrNO2S and its molecular weight is 222.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLVIKMXFBRZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378502
Record name Methyl 2-bromothiazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54045-74-8
Record name Methyl 2-bromothiazole-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-bromothiazole-5-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-bromothiazole-5-carboxylate: History, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromothiazole-5-carboxylate is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique structural features, combining a reactive bromine atom and a versatile ester group on a thiazole scaffold, make it an invaluable intermediate for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the history, synthesis, and characterization of this compound, catering to researchers and professionals in drug development and chemical synthesis. Detailed experimental protocols for key synthetic methodologies are presented, alongside a compilation of relevant quantitative and spectroscopic data to facilitate its practical application.

Introduction and Historical Context

The thiazole ring system is a fundamental motif in numerous biologically active compounds, including natural products and synthetic drugs.[1] The introduction of a bromine atom at the 2-position and a methyl carboxylate at the 5-position of the thiazole ring, as in this compound, provides two orthogonal points for chemical modification, significantly enhancing its synthetic utility.[1]

While a definitive historical account of its initial discovery is not prominently documented, the development of synthetic routes to this compound is intrinsically linked to the broader evolution of thiazole chemistry. Traditional methods for the synthesis of the thiazole core often involved the reaction of α-halocarbonyl compounds with thioamides.[1] Over time, more refined and efficient methods have been developed to introduce the specific functionalities present in this compound, driven by its increasing importance as a synthetic intermediate.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided below. This information is crucial for its identification and characterization in a laboratory setting.

PropertyValueReference
Molecular Formula C₅H₄BrNO₂S[1][2]
Molecular Weight 222.06 g/mol [1][2]
CAS Number 54045-74-8[1][2]
Melting Point 78-80 °C[2]
Boiling Point (Predicted) 263.3 ± 13.0 °C[2]
Density (Predicted) 1.759 ± 0.06 g/cm³[2]
Appearance White to yellow to orange powder/crystal[2]
¹H NMR Available[3]
¹³C NMR Available[3]
IR Spectroscopy Available[3]
Mass Spectrometry Available[3]

Synthetic Methodologies

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The most common approaches proceed via the formation of a 2-aminothiazole intermediate, followed by a Sandmeyer-type reaction.

Synthesis of Methyl 2-aminothiazole-5-carboxylate Intermediate

A common precursor to this compound is Methyl 2-aminothiazole-5-carboxylate. Two illustrative methods for its synthesis are detailed below.

Method 1: From β-Methyl Methoxyacrylate and Thiourea with Iodine

This method involves the reaction of β-methyl methoxyacrylate and thiourea in the presence of iodine.[1]

  • Experimental Protocol:

    • To a dry 250 mL round-bottomed flask, add 3.90 g (0.03 mol) of β-methyl methoxyacrylate, 4.56 g (0.06 mol) of thiourea, and 7.62 g (0.03 mol) of iodine.[1]

    • Stir the mixture to ensure homogeneity and heat the reaction at 85°C for 15 hours.[1]

    • After the reaction is complete, allow the flask to cool and add a large volume of water to dissolve the solid components, with gentle heating if necessary.[1]

    • Filter the mixture by suction and collect the filtrate.[1]

    • To the filtrate, add concentrated sodium hydroxide solution to adjust the pH to slightly alkaline, inducing crystallization.[1]

    • Filter the resulting solid, wash with water, and dry to obtain the product.[1] A yield of 2.76 g has been reported for this procedure.[1]

Method 2: From β-Methyl Methoxyacrylate and Thiourea with N-Bromosuccinimide (NBS)

This "one-pot" method avoids the use of highly lachrymatory α-haloacetates and offers a simplified workup.[1]

  • Experimental Protocol:

    • In a 100 mL three-necked flask, combine 25 mL of water and 25 mL of dioxane and cool the mixture to -10°C.[1]

    • Add 5.81 g (0.05 mol) of β-methyl methoxyacrylate and 9.78 g (0.055 mol) of N-bromosuccinimide (NBS) and stir at room temperature until all solids dissolve.[1]

    • Add 3.80 g (0.05 mol) of thiourea to the solution.[1]

    • Slowly heat the mixture to 80°C and maintain this temperature for 1 hour.[1]

    • Cool the reaction to room temperature and add 10 mL of concentrated ammonia water, stirring for an additional 10 minutes.[1]

    • Filter the resulting precipitate under reduced pressure, wash the filter cake with water, and dry under vacuum to yield the product.[1] A yield of 5.60 g (71%) has been reported for this method.[1]

Synthesis of this compound via Diazotization-Bromination

The conversion of the 2-amino group to a bromine atom is typically achieved through a Sandmeyer-type reaction, which involves diazotization followed by bromination.

  • Experimental Protocol:

    • In a 250 mL reaction vessel, dissolve 9.3 g (53.7 mmol) of Methyl 2-aminothiazole-5-carboxylate in a mixture of 27.2 mL (0.4 mol) of phosphoric acid and 27.8 mL (0.4 mol) of nitric acid with magnetic stirring at room temperature.[1]

    • Once the solution is clear, transfer the vessel to a reaction setup equipped with a dropping funnel and maintain the temperature between 0-5°C.[1]

    • Slowly add a solution of 4.6 g (66.5 mmol, assuming 2.2 mol/L solution) of sodium nitrite dropwise. After the addition is complete, continue stirring for 30 minutes.[1]

    • Subsequently, add a solution of 29.0 g (0.1 mol, assuming 4.3 mol/L solution) of copper(II) bromide dropwise.[1]

    • Upon completion of the reaction, the product can be isolated through appropriate workup procedures, which may include extraction and purification by chromatography or recrystallization.[1] An optimized process for a similar reaction reported a yield of 84.7% with a purity of 99.5%.[1]

Experimental and Logical Workflow Diagrams

To visually represent the synthetic processes, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_aminothiazole Synthesis of Methyl 2-aminothiazole-5-carboxylate cluster_bromothiazole Synthesis of this compound start_A β-Methyl Methoxyacrylate + Thiourea reagents_A Iodine (Method 1) or NBS (Method 2) start_A->reagents_A Reacts with reaction_A Cyclization Reaction reagents_A->reaction_A product_A Methyl 2-aminothiazole-5-carboxylate reaction_A->product_A start_B Methyl 2-aminothiazole-5-carboxylate product_A->start_B Intermediate reagents_B1 Phosphoric Acid + Nitric Acid start_B->reagents_B1 Dissolved in reaction_B Diazotization-Bromination (Sandmeyer Reaction) reagents_B1->reaction_B reagents_B2 Sodium Nitrite (NaNO₂) reagents_B2->reaction_B Added at 0-5°C reagents_B3 Copper(II) Bromide (CuBr₂) reagents_B3->reaction_B Added subsequently product_B This compound reaction_B->product_B

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is a versatile intermediate with broad applications in several areas of chemical research and development:

  • Pharmaceutical Development: It serves as a key building block for the synthesis of various pharmaceutical agents, particularly in the development of antimicrobial compounds.[1][4] The thiazole moiety is a known pharmacophore, and the ability to functionalize the molecule at two positions allows for the generation of diverse compound libraries for drug discovery.[1][4]

  • Agrochemicals: This compound is utilized in the formulation of crop protection products, including fungicides and herbicides.[4] The thiazole ring is known to enhance the efficacy of these agents.[4]

  • Materials Science: It is employed in the creation of specialty polymers and materials.[4] Its reactivity allows for the development of advanced materials with tailored properties.[4]

  • Biochemical Research: Researchers use this compound in studies related to enzyme inhibition and receptor binding.[4] Its ability to be incorporated into larger molecules makes it a useful tool for probing complex biological pathways.[4]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of high-value molecules. This guide has provided a detailed overview of its synthesis, characterization, and applications. The experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals working in the fields of organic synthesis, medicinal chemistry, and materials science, enabling them to leverage the full potential of this important building block.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-bromothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Methyl 2-bromothiazole-5-carboxylate, a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physicochemical Properties

This compound is a solid, crystalline compound with the molecular formula C₅H₄BrNO₂S.[1][2] It is a pivotal building block in organic synthesis, particularly for creating a diverse range of biologically active molecules.[3][4]

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₅H₄BrNO₂S[2]
Molecular Weight 222.06 g/mol [2]
Melting Point 78-80 °C[5]
Boiling Point 263.3 °C at 760 mmHg[2]
Density 1.759 g/cm³[2]
Refractive Index 1.577[2]
Flash Point 113 °C[2]
Solubility Insoluble in water; Soluble in various organic solvents.[3]
pKa (Predicted) -1.09 ± 0.10[2]
Appearance White to off-white crystalline solid[5]
CAS Number 54045-74-8[2]

Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) Spectrum

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons in the molecule.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (s, 1H, thiazole-H4), 3.90 (s, 3H, OCH₃).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectrum (Predicted)
  • C2 (C-Br): ~145 ppm

  • C4 (CH): ~125 ppm

  • C5 (C-COO): ~135 ppm

  • Carbonyl C (C=O): ~162 ppm

  • Methoxy C (OCH₃): ~53 ppm

Experimental Protocols

Several synthetic routes for the preparation of this compound have been reported. Below are detailed methodologies for two common approaches.

Method 1: From Methyl 2-aminothiazole-5-carboxylate via Sandmeyer Reaction

This protocol involves the diazotization of the amino group of Methyl 2-aminothiazole-5-carboxylate followed by a Sandmeyer-type reaction with a bromide source.[4]

Materials:

  • Methyl 2-aminothiazole-5-carboxylate

  • Phosphoric acid (85%)

  • Nitric acid (65%)

  • Sodium nitrite

  • Copper(I) bromide

  • Methanol

Procedure:

  • In a reaction vessel, dissolve Methyl 2-aminothiazole-5-carboxylate (1 equivalent) in a mixture of 85% phosphoric acid and 65% nitric acid at room temperature with stirring.

  • Cool the resulting solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.3 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) bromide (2.5 equivalents).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from methanol to yield this compound as a white to off-white solid.[4]

Method 2: One-Pot Synthesis from β-Methoxyacrylate

This method provides a more direct route, avoiding the isolation of the aminothiazole intermediate.[4]

Materials:

  • Methyl β-methoxyacrylate

  • Thiourea

  • N-Bromosuccinimide (NBS)

  • Dioxane

  • Water

  • Concentrated ammonia solution

Procedure:

  • To a three-necked flask, add water and dioxane and cool the mixture to -10 °C.

  • Add methyl β-methoxyacrylate (1 equivalent) and N-bromosuccinimide (1.1 equivalents) and stir at room temperature until all solids dissolve.

  • Add thiourea (1 equivalent) to the solution.

  • Slowly heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.

  • Cool the mixture to room temperature and add concentrated ammonia solution.

  • Stir for 10 minutes, during which the product will precipitate.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

Role as a Synthetic Intermediate

This compound is not known to be directly involved in biological signaling pathways. Its significance lies in its role as a versatile precursor for the synthesis of various biologically active compounds, including potent inhibitors of stearoyl-CoA desaturase (SCD) and novel antimicrobial agents.[3][5] The bromo- and ester functionalities provide reactive sites for further chemical modifications, such as Suzuki coupling and amidation reactions, to build more complex molecular architectures.[6]

Visualizations

Synthetic Workflow for this compound

G cluster_0 Method 1: Sandmeyer Reaction cluster_1 Method 2: One-Pot Synthesis Methyl 2-aminothiazole-5-carboxylate Methyl 2-aminothiazole-5-carboxylate Diazonium Salt Intermediate Diazonium Salt Intermediate Methyl 2-aminothiazole-5-carboxylate->Diazonium Salt Intermediate  1. H₃PO₄, HNO₃  2. NaNO₂, 0-5°C Methyl 2-bromothiazole-5-carboxylate_1 This compound Diazonium Salt Intermediate->Methyl 2-bromothiazole-5-carboxylate_1  CuBr Methyl β-methoxyacrylate Methyl β-methoxyacrylate Reaction Mixture Reaction Mixture Methyl β-methoxyacrylate->Reaction Mixture  NBS, Dioxane/H₂O, 80°C Thiourea Thiourea Thiourea->Reaction Mixture  NBS, Dioxane/H₂O, 80°C Methyl 2-bromothiazole-5-carboxylate_2 This compound Reaction Mixture->Methyl 2-bromothiazole-5-carboxylate_2

Caption: General synthetic workflows for this compound.

Application in the Synthesis of Biologically Active Compounds

G This compound This compound Intermediate_Suzuki Coupled Intermediate This compound->Intermediate_Suzuki  Suzuki Coupling Intermediate_Amide Amide Intermediate This compound->Intermediate_Amide  Amidation Suzuki Coupling Partner Arylboronic Acid / Ester Suzuki Coupling Partner->Intermediate_Suzuki Amine Amine Amine->Intermediate_Amide SCD Inhibitor Stearoyl-CoA Desaturase Inhibitor Intermediate_Suzuki->SCD Inhibitor  Further Modification Antimicrobial Agent Antimicrobial Agent Intermediate_Amide->Antimicrobial Agent  Further Modification

Caption: Role as a precursor in synthesizing bioactive molecules.

References

Technical Guide: Methyl 2-bromothiazole-5-carboxylate (CAS 54045-74-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Methyl 2-bromothiazole-5-carboxylate (CAS 54045-74-8), a key intermediate in the development of novel therapeutic agents and agrochemicals.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom and a methyl carboxylate group.[1] These functional groups contribute to its reactivity and utility as a versatile building block in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 54045-74-8[3][4]
IUPAC Name Methyl 2-bromo-1,3-thiazole-5-carboxylate[3]
Synonyms 2-Bromothiazole-5-carboxylic acid methyl ester, METHYL 2-BROMO-5-THIAZOLE CARBOXYLATE[3][4]
Molecular Formula C₅H₄BrNO₂S[3]
Molecular Weight 222.06 g/mol [3]
Appearance White to yellow or orange crystalline powder[1]
Melting Point 78-80 °C[3]
Boiling Point 263.3 °C at 760 mmHg[3]
Density 1.759 g/cm³[3]
Solubility Soluble in organic solvents.[1] Specific solubility data is not widely available.[5]
Flash Point 113 °C[3]
Storage Keep in a cool, dark, and dry place under an inert atmosphere.[3]

Applications in Research and Development

This compound is a valuable precursor for the synthesis of a wide range of biologically active molecules. Its applications span across pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The thiazole moiety is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological activities.[1] this compound serves as a crucial starting material for the development of:

  • Stearoyl-CoA Desaturase (SCD) Inhibitors: This compound is used to prepare thiazole derivatives that inhibit stearoyl-CoA desaturase, an enzyme implicated in metabolic disorders.[4] Such inhibitors are being investigated as potential treatments for obesity and type-2 diabetes.[4]

  • Antimicrobial and Antifungal Agents: The thiazole ring is a core component of many antimicrobial and antifungal compounds.[1][2] Derivatives of this compound have been synthesized and evaluated for their efficacy against various pathogens.[2]

  • Anti-tumor Agents: Thiazole-containing compounds have shown promise in cancer therapy.[6] Research has focused on designing derivatives that can interfere with cancer cell signaling pathways. For instance, derivatives of 2-amino-4-methylthiazole-5-carboxylate have been synthesized and evaluated as inhibitors of Monoacylglycerol Lipase (MAGL), a target in cancer therapy.[6]

Agrochemical Applications

In agriculture, this compound is utilized as an intermediate in the production of fungicides and herbicides.[1] The resulting thiazole-based agrochemicals help in protecting crops from diseases and unwanted vegetation.[2]

Experimental Protocols: Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. Below are detailed methodologies for two common approaches.

Synthesis via Diazotization-Bromination of 2-Aminothiazole-5-carboxylic acid methyl ester

This method involves the conversion of an amino group on the thiazole ring to a bromo group via a diazotization reaction followed by bromination.

Experimental Protocol:

  • Diazotization:

    • In a 250 mL reaction vessel, dissolve 9.3 g (53.7 mmol) of 2-aminothiazole-5-carboxylic acid methyl ester in a mixture of 27.2 mL of phosphoric acid and 27.8 mL of nitric acid with magnetic stirring at room temperature until the solution is clear.

    • Cool the reaction vessel to 0-5 °C in an ice bath.

    • Slowly add a solution of 4.6 g (66.7 mmol) of sodium nitrite in water dropwise, maintaining the temperature between 0-5 °C.

    • After the addition is complete, continue stirring the mixture for an additional 30 minutes at the same temperature.

  • Bromination:

    • To the diazotized mixture, add a solution of 29.0 g (0.1 mol) of copper(II) bromide in water dropwise, while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into 200 mL of ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from its amino precursor.

G Synthesis Workflow of this compound cluster_0 Diazotization cluster_1 Bromination cluster_2 Work-up and Purification start 2-Aminothiazole-5-carboxylic acid methyl ester step1 Dissolve in H3PO4 and HNO3 start->step1 step2 Cool to 0-5 °C step1->step2 step3 Add NaNO2 solution dropwise step2->step3 step4 Stir for 30 min step3->step4 step5 Add CuBr2 solution dropwise step4->step5 step6 Stir at room temperature step5->step6 step7 Quench with ice-water step6->step7 step8 Extract with Ethyl Acetate step7->step8 step9 Wash with NaHCO3 and Brine step8->step9 step10 Dry and Evaporate Solvent step9->step10 step11 Recrystallize step10->step11 end This compound step11->end

Synthesis Workflow Diagram

Signaling Pathway Involvement

Derivatives of this compound have been shown to target key enzymes in cellular signaling pathways, particularly those involved in cancer metabolism. One such target is Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in the biosynthesis of monounsaturated fatty acids.[7]

Stearoyl-CoA Desaturase 1 (SCD1) Signaling Pathway

SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[7] This process is vital for maintaining the fluidity of cell membranes and is often upregulated in cancer cells to support rapid proliferation and survival.[8] Inhibition of SCD1 can lead to an accumulation of SFAs, inducing cellular stress and apoptosis.

The following diagram illustrates the central role of SCD1 in lipid metabolism and the downstream effects of its activity, which are relevant to cancer cell signaling.

SCD1_Pathway Role of SCD1 in Cellular Signaling cluster_inputs Inputs cluster_enzyme Enzymatic Conversion cluster_outputs Outputs cluster_downstream Downstream Cellular Effects SFA Saturated Fatty Acids (SFAs) (e.g., Stearoyl-CoA) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) SFA->SCD1 MUFA Monounsaturated Fatty Acids (MUFAs) (e.g., Oleoyl-CoA) SCD1->MUFA Membrane Increased Membrane Fluidity MUFA->Membrane Signaling Modulation of Signaling Pathways (e.g., Akt, ERK) MUFA->Signaling Proliferation Enhanced Cell Proliferation & Survival Membrane->Proliferation Signaling->Proliferation Apoptosis Inhibition of Apoptosis Signaling->Apoptosis Inhibitor Thiazole-based Inhibitors (Derived from CAS 54045-74-8) Inhibitor->SCD1 Inhibition

SCD1 Signaling Pathway

This guide provides a foundational understanding of this compound for its application in scientific research and development. Further investigation into the specific mechanisms of action of its derivatives will continue to unveil new therapeutic opportunities.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Methyl 2-bromothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromothiazole-5-carboxylate is a pivotal heterocyclic compound widely utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a thiazole ring substituted with a bromine atom and a methyl carboxylate group, imparts unique reactivity and biological activity, making it a valuable building block in medicinal chemistry.[1] This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and physicochemical properties of this compound, supported by spectroscopic data and a detailed synthesis protocol. The document also explores its role as a precursor to bioactive molecules, particularly as an inhibitor of Stearoyl-CoA Desaturase (SCD1), a key enzyme in lipid metabolism.[2][3]

Molecular Structure and Bonding

The molecular structure of this compound consists of a five-membered thiazole ring, which is an aromatic heterocycle containing sulfur and nitrogen atoms.[1] The ring is substituted at the 2-position with a bromine atom and at the 5-position with a methyl carboxylate group.

While a specific crystal structure for this compound is not publicly available, analysis of related 2-bromothiazole derivatives provides insights into its likely solid-state conformation and intermolecular interactions.[4] The thiazole ring is expected to be planar, a characteristic feature of aromatic systems. The presence of the bromine atom and the carbonyl group of the ester introduces significant electronic effects and potential for intermolecular interactions, such as halogen bonding and dipole-dipole interactions, which can influence the crystal packing.[4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below, offering a quantitative basis for its identification and characterization.

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₅H₄BrNO₂S[1][2]
Molecular Weight 222.06 g/mol
Melting Point 78-80 °C[2]
Boiling Point 263.3 ± 13.0 °C (Predicted)[2]
Density 1.759 ± 0.06 g/cm³ (Predicted)[2]
Appearance White to yellow to orange powder to crystal[2]
CAS Number 54045-74-8[1][2]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While a complete set of assigned spectral data is not available in the literature, typical spectral features can be inferred from databases and studies on analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two key signals: a singlet for the proton on the thiazole ring (H-4) and a singlet for the methyl protons of the ester group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃~3.8 - 4.0
H-4~8.0 - 8.5

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃~52 - 55
C=O~160 - 165
C-5~120 - 125
C-4~145 - 150
C-2~140 - 145

FT-IR Spectroscopy: The infrared spectrum reveals the presence of key functional groups.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)~3100 - 3000Medium
C-H stretch (aliphatic, -CH₃)~2960 - 2850Medium
C=O stretch (ester)~1730 - 1715Strong
C=N stretch (thiazole ring)~1650 - 1550Medium
C-O stretch (ester)~1300 - 1100Strong
C-Br stretch~600 - 500Strong

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 222, with a characteristic isotopic pattern for bromine (M+2 peak of similar intensity).

Fragment IonProposed Structure
[M]⁺˙[C₅H₄BrNO₂S]⁺˙
[M - OCH₃]⁺[C₄H₁BrNOS]⁺
[M - COOCH₃]⁺[C₃HBrNS]⁺
[M - Br]⁺[C₅H₄NO₂S]⁺

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the diazotization of Methyl 2-aminothiazole-5-carboxylate followed by a Sandmeyer-type reaction with a bromide source.[1]

Materials:

  • Methyl 2-aminothiazole-5-carboxylate

  • Phosphoric acid (85%)

  • Nitric acid (65%)

  • Sodium nitrite

  • Copper(II) bromide

  • Methanol

  • Water

  • 250 mL reaction bottle

  • Stirring and dropping funnel equipped reaction kettle

  • Magnetic stirrer

  • Ice bath

Procedure: [1]

  • In a 250 mL reaction bottle, dissolve 9.3 g (53.7 mmol) of Methyl 2-aminothiazole-5-carboxylate in a mixture of 27.2 mL (0.4 mol) of phosphoric acid and 27.8 mL (0.4 mol) of nitric acid with magnetic stirring at room temperature until a clear solution is obtained.

  • Transfer the reaction bottle to a reaction kettle equipped with a stirrer and a dropping funnel, and cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of 4.6 g (66.7 mmol) of sodium nitrite in water (as a 2.2 mol/L solution) dropwise to the reaction mixture while maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes at the same temperature.

  • To the diazotized solution, add a solution of 29.0 g (0.13 mol) of copper(II) bromide (as a 4.3 mol/L solution) dropwise.

  • After the addition of the copper bromide solution is complete, continue to stir the reaction mixture at 0-5 °C for 40 minutes.

  • Slowly add 20.0 mL of water dropwise to the reaction mixture.

  • Filter the resulting precipitate and dry it at 40 °C for 12 hours to obtain the crude product.

  • Recrystallize the crude product from methanol to yield pure, white crystals of this compound.

This optimized process can yield the product with a purity of up to 99.5% and a yield of approximately 84.7%.[1]

Applications in Drug Development

This compound is a key intermediate in the synthesis of a variety of biologically active compounds.[1] Its utility stems from the reactivity of the bromine atom, which can be readily displaced or participate in cross-coupling reactions to introduce diverse functionalities.[3]

Inhibition of Stearoyl-CoA Desaturase (SCD1)

A significant application of thiazole-5-carboxylate derivatives is in the development of inhibitors for Stearoyl-CoA Desaturase 1 (SCD1).[3][5][6] SCD1 is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[5][6] Dysregulation of SCD1 activity has been implicated in various metabolic diseases, including obesity, type 2 diabetes, and certain types of cancer.[6]

The inhibition of SCD1 by small molecules, including those derived from this compound, disrupts the balance of saturated and unsaturated fatty acids within cells.[5] This can lead to a variety of cellular effects, including the induction of endoplasmic reticulum stress and the modulation of signaling pathways such as the Wnt/β-catenin pathway, ultimately impacting cell proliferation and survival.[7][8]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the synthetic pathway to this compound and its role in the inhibition of the SCD1 signaling pathway.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product Methyl 2-aminothiazole-5-carboxylate Methyl 2-aminothiazole-5-carboxylate Diazotization Diazotization (NaNO₂, H₃PO₄, HNO₃, 0-5°C) Methyl 2-aminothiazole-5-carboxylate->Diazotization Forms diazonium salt Sandmeyer Sandmeyer Reaction (CuBr₂) Diazotization->Sandmeyer Intermediate This compound This compound Sandmeyer->this compound Bromination

Caption: Synthetic workflow for this compound.

SCD1_Inhibition_Pathway cluster_synthesis Lipid Synthesis Pathway cluster_inhibition Inhibition Mechanism cluster_cellular_effects Cellular Consequences SFA Saturated Fatty Acids (SFAs) (e.g., Stearoyl-CoA) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) SFA->SCD1 MUFA Monounsaturated Fatty Acids (MUFAs) (e.g., Oleoyl-CoA) SCD1->MUFA Desaturation IncreasedSFA Increased [SFA] DecreasedMUFA Decreased [MUFA] ComplexLipids Complex Lipids (Phospholipids, Triglycerides) MUFA->ComplexLipids Esterification Inhibitor Thiazole-5-carboxylate Derivative Inhibitor->SCD1 Inhibits ER_Stress ER Stress IncreasedSFA->ER_Stress BetaCatenin ↓ Wnt/β-catenin Signaling DecreasedMUFA->BetaCatenin CellGrowth ↓ Cell Proliferation & Survival ER_Stress->CellGrowth BetaCatenin->CellGrowth

References

In-depth Technical Guide: ¹H and ¹³C NMR Spectral Data of Methyl 2-bromothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-bromothiazole-5-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and organic synthesis, offering detailed spectral information and the methodologies for its acquisition.

Spectroscopic Data

The structural elucidation of this compound is critically supported by ¹H and ¹³C NMR spectroscopy. The data presented herein has been compiled from verified sources to ensure accuracy and reliability for research and development applications.

¹H NMR Spectral Data

The proton NMR spectrum of this compound provides key insights into the arrangement of hydrogen atoms within the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.34Singlet1HH-4 (thiazole ring)
3.88Singlet3H-OCH₃ (methyl ester)

Table 1: ¹H NMR Spectral Data of this compound

¹³C NMR Spectral Data

The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
161.8C=O (ester carbonyl)
147.2C-5 (thiazole ring)
144.9C-2 (thiazole ring)
125.5C-4 (thiazole ring)
52.8-OCH₃ (methyl ester)

Table 2: ¹³C NMR Spectral Data of this compound

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous experimental procedures. The following is a representative protocol for obtaining the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • The solution is transferred to a standard 5 mm NMR tube.

  • A small amount of a reference standard, such as Tetramethylsilane (TMS), may be added if the solvent does not contain an internal standard.

Instrumentation and Data Acquisition:

  • NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled sequence is commonly employed to simplify the spectrum and enhance the signal of carbon atoms. A sufficient relaxation delay is used to ensure accurate integration, particularly for quaternary carbons.

Data Processing:

  • The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

  • Processing steps include Fourier transformation, phase correction, and baseline correction.

  • Chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Visualizations

To further aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

G cluster_structure Molecular Structure and NMR Assignments structure H4 H-4: 8.34 ppm (s) OCH3_H -OCH₃: 3.88 ppm (s) C2 C-2: 144.9 ppm C4 C-4: 125.5 ppm C5 C-5: 147.2 ppm CO C=O: 161.8 ppm OCH3_C -OCH₃: 52.8 ppm

Caption: Molecular structure of this compound with ¹H and ¹³C NMR assignments.

G cluster_workflow NMR Spectroscopy Experimental Workflow sample_prep Sample Preparation (Dissolution in Deuterated Solvent) nmr_tube Transfer to NMR Tube sample_prep->nmr_tube spectrometer Insertion into NMR Spectrometer nmr_tube->spectrometer acquisition Data Acquisition (¹H and ¹³C Spectra) spectrometer->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Peak Picking, Integration, Assignment) processing->analysis

Caption: A streamlined workflow for acquiring and analyzing NMR spectra.

In-depth Technical Guide: Interpretation of IR and Mass Spectrometry of Methyl 2-bromothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-bromothiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in various pharmacologically active molecules. Accurate structural elucidation and characterization of this compound are paramount for its application in synthesis and biological studies. Infrared (IR) spectroscopy and mass spectrometry (MS) are two powerful analytical techniques that provide complementary information for the unequivocal identification and structural analysis of organic molecules.

This technical guide provides a comprehensive overview of the interpretation of the IR and mass spectra of this compound. It includes detailed experimental protocols for acquiring the spectra, a thorough analysis of the predicted spectral data, and visualizations of the mass spectrometry fragmentation pathway and experimental workflow.

Experimental Protocols

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

This protocol outlines the procedure for obtaining the infrared spectrum of a solid sample like this compound using an ATR-FTIR spectrometer.

Materials and Equipment:

  • FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Solid sample of this compound.

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from the instrument and ambient atmosphere (e.g., CO2 and water vapor).

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. The instrument's software will typically co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • After analysis, retract the press arm, and carefully remove the sample from the crystal using a spatula and a dry, lint-free wipe.

    • Clean the ATR crystal thoroughly with a solvent-dampened wipe to prevent cross-contamination.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This protocol describes the analysis of this compound using a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Materials and Equipment:

  • Gas chromatograph-mass spectrometer (GC-MS) system with an electron ionization (EI) source.

  • Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).

  • High-purity helium carrier gas.

  • Sample of this compound.

  • Volatile solvent for sample dissolution (e.g., dichloromethane or ethyl acetate).

  • Autosampler vials with caps.

  • Microsyringe.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.

    • Transfer the solution to an autosampler vial.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and then hold for a few minutes to ensure the elution of the compound.

    • Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300).

    • Use a standard electron ionization energy of 70 eV.

  • Injection and Analysis:

    • Inject a small volume of the sample solution (e.g., 1 µL) into the GC.

    • The compound will be vaporized in the injector, separated from the solvent and any impurities on the GC column, and then enter the mass spectrometer.

    • In the ion source, the molecules will be ionized by electron impact, and the resulting ions will be separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • The resulting total ion chromatogram (TIC) will show a peak corresponding to the retention time of this compound.

    • The mass spectrum corresponding to this peak can then be extracted and analyzed.

Data Presentation and Interpretation

Predicted Infrared (IR) Spectrum Analysis

The following table summarizes the predicted characteristic infrared absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H stretch (thiazole ring)
~2950MediumAsymmetric C-H stretch (methyl group)
~2850MediumSymmetric C-H stretch (methyl group)
~1720StrongC=O stretch (ester)
~1550MediumC=N stretch (thiazole ring)
~1450MediumC-H bend (methyl group)
~1300-1200StrongC-O stretch (ester)
~1100MediumThiazole ring vibration
~750StrongC-Br stretch

Interpretation:

  • C-H Stretching: The peak around 3100 cm⁻¹ is indicative of the C-H bonds on the aromatic thiazole ring. The absorptions around 2950 cm⁻¹ and 2850 cm⁻¹ are characteristic of the methyl group's C-H bonds.

  • Carbonyl (C=O) Stretching: A strong absorption band around 1720 cm⁻¹ is a clear indicator of the carbonyl group in the methyl ester functionality.

  • C=N Stretching: The thiazole ring contains a carbon-nitrogen double bond, which is expected to show a stretching vibration in the region of 1550 cm⁻¹.

  • C-O Stretching: The ester group will also exhibit a strong C-O stretching band, typically in the 1300-1200 cm⁻¹ region.

  • Thiazole Ring Vibrations: The thiazole ring itself will have several characteristic vibrations, with a notable one expected around 1100 cm⁻¹.

  • C-Br Stretching: The carbon-bromine bond is expected to produce a strong absorption in the fingerprint region, around 750 cm⁻¹.

Predicted Mass Spectrum Analysis

The following table summarizes the predicted major fragments in the electron ionization mass spectrum of this compound.

m/zProposed Fragment IonFormula
221/223Molecular Ion [M]⁺[C₅H₄BrNO₂S]⁺
190/192[M - OCH₃]⁺[C₄H₁BrNOS]⁺
162/164[M - COOCH₃]⁺[C₄H₂BrNS]⁺
142[M - Br]⁺[C₅H₄NO₂S]⁺
110[C₄H₂OS]⁺[C₄H₂OS]⁺
82[C₃H₂S]⁺[C₃H₂S]⁺

Interpretation:

  • Molecular Ion Peak: The presence of a pair of peaks at m/z 221 and 223, with a relative intensity ratio of approximately 1:1, is the most definitive feature. This isotopic pattern is characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Loss of a Methoxy Radical: The fragment ions at m/z 190 and 192 correspond to the loss of a methoxy radical (•OCH₃) from the molecular ion. This is a common fragmentation pathway for methyl esters.

  • Loss of the Ester Group: The peaks at m/z 162 and 164 indicate the loss of the entire methoxycarbonyl radical (•COOCH₃), resulting in the 2-bromothiazole cation.

  • Loss of Bromine: The fragment at m/z 142 arises from the loss of a bromine radical from the molecular ion.

  • Further Fragmentation: The smaller fragments at m/z 110 and 82 represent further fragmentation of the thiazole ring structure after initial losses.

Mandatory Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_ir ATR-FTIR Analysis cluster_ms GC-MS Analysis cluster_analysis Data Interpretation Sample This compound (Solid) ATR_FTIR ATR-FTIR Spectrometer Sample->ATR_FTIR Dissolution Dissolve in Volatile Solvent Sample->Dissolution IR_Data IR Spectrum ATR_FTIR->IR_Data IR_Interpretation IR Data Interpretation IR_Data->IR_Interpretation GC_MS GC-MS System (EI Source) Dissolution->GC_MS MS_Data Mass Spectrum GC_MS->MS_Data MS_Interpretation MS Data Interpretation MS_Data->MS_Interpretation Structure Structural Confirmation IR_Interpretation->Structure MS_Interpretation->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

fragmentation_pathway M [C₅H₄BrNO₂S]⁺ m/z = 221/223 (Molecular Ion) F1 [C₄H₁BrNOS]⁺ m/z = 190/192 M->F1 - •OCH₃ F2 [C₄H₂BrNS]⁺ m/z = 162/164 M->F2 - •COOCH₃ F3 [C₅H₄NO₂S]⁺ m/z = 142 M->F3 - •Br F5 [C₃H₂S]⁺ m/z = 82 F2->F5 - C₂H₂ F4 [C₄H₂OS]⁺ m/z = 110 F3->F4 - NO

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Conclusion

The combined application of ATR-FTIR and GC-MS provides a robust methodology for the structural characterization of this compound. The predicted IR spectrum clearly indicates the presence of the key functional groups, namely the ester and the bromo-thiazole ring. The predicted mass spectrum corroborates the molecular weight and elemental composition through the characteristic isotopic pattern of bromine and reveals plausible fragmentation pathways that are consistent with the structure. This in-depth guide serves as a valuable resource for researchers, enabling confident identification and a deeper understanding of the chemical properties of this important heterocyclic compound.

Navigating the Solubility Landscape of Methyl 2-bromothiazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-bromothiazole-5-carboxylate is a key heterocyclic building block in the synthesis of various pharmacologically active molecules. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation development. This technical guide provides a summary of available qualitative solubility information and presents a detailed experimental protocol for the quantitative determination of its solubility.

Core Concepts in Solubility

The solubility of a solid compound in a solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent ("like dissolves like"), temperature, and pressure. For a crystalline solid like this compound, the dissolution process involves overcoming the lattice energy of the crystal and the intermolecular forces within the solvent, while establishing new solute-solvent interactions.

Qualitative Solubility Profile

Based on these observations, a qualitative assessment of solubility is presented in the table below. It is important to note that these are estimations and should be confirmed by quantitative analysis.

Solvent ClassCommon SolventsExpected Qualitative SolubilityRationale
Polar Protic Methanol, EthanolSoluble to Freely SolubleThe ester and thiazole functionalities can engage in hydrogen bonding with protic solvents. Recrystallization from methanol confirms its solubility in this solvent.[1]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateModerately Soluble to SolubleThe polar nature of these solvents can interact with the polar groups of the molecule. Use in chromatography suggests solubility in ethyl acetate.[1]
Non-Polar Hexane, Petroleum EtherSparingly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. Used as an anti-solvent in chromatography.[1]
Chlorinated Dichloromethane, ChloroformModerately Soluble to SolubleThese solvents are effective for a wide range of organic compounds.

Experimental Protocol for Quantitative Solubility Determination

To address the absence of quantitative data, the following is a detailed experimental protocol for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

    • Record the weight of the filtered solution.

  • Quantification:

    • Gravimetric Method:

      • Allow the solvent in the pre-weighed vial to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

      • Once the solvent is fully evaporated, weigh the vial containing the dried solute.

      • The solubility can be calculated as grams of solute per 100 g of solvent.

    • Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

      • Accurately dilute the filtered saturated solution with the corresponding solvent to a concentration that falls within the linear range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

Data Presentation:

The determined solubility data should be compiled into a clear and structured table for easy comparison.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
e.g., Methanol25.0Experimental ValueCalculated ValueHPLC
e.g., Acetone25.0Experimental ValueCalculated ValueHPLC
...............

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow start Start: Excess Solute + Solvent in Vial equilibration Equilibration: Shake at Constant Temp. start->equilibration settling Settling of Excess Solid equilibration->settling sampling Aliquot Withdrawal & Filtration settling->sampling analysis Concentration Analysis (e.g., HPLC) sampling->analysis calculation Solubility Calculation analysis->calculation end End: Quantitative Solubility Data calculation->end

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently found in the public domain, this guide provides researchers with a framework for its determination. The qualitative insights gathered from synthetic procedures, combined with the detailed experimental protocol, will enable scientists in drug development and chemical research to accurately measure and apply this critical physical property, thereby facilitating more efficient and robust process development.

References

Stability and Storage of Methyl 2-bromothiazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-bromothiazole-5-carboxylate. The information is compiled from safety data sheets and available scientific literature to ensure safe handling, maintain compound integrity, and support its application in research and development.

Core Stability Profile

This compound is a heterocyclic compound utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Generally, it is considered stable under standard laboratory conditions.[2] However, its stability can be influenced by environmental factors such as temperature, moisture, and exposure to incompatible substances.

General Stability
Incompatibilities

To ensure the stability of this compound, contact with strong oxidizing agents should be avoided as they may lead to decomposition.[2]

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the purity and stability of this compound. The following table summarizes the recommended conditions based on available safety and product data.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[2] Specific recommendations often cite refrigeration at 2-8°C.To minimize the rate of potential degradation reactions.
Atmosphere Store in a well-ventilated area.[2] For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon).To prevent exposure to moisture and reactive atmospheric components.
Container Keep container tightly closed.[2]To prevent ingress of moisture and air.
Light Exposure While not explicitly stated in all sources, as a general precaution for chemical compounds, storage in a dark place or in an amber vial is recommended to prevent potential photodegradation.To protect against light-induced decomposition.

Experimental Protocols for Stability Assessment

While specific stability studies on this compound are not widely published, the following experimental protocols can be adapted to assess its stability.

Aqueous Stability Assay (Spectrophotometric Method)

This protocol provides a general method to determine the aqueous stability of compounds by monitoring changes in their absorption spectra over time.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Reaction Mixture: In a suitable container, prepare the final reaction mixture containing:

    • 50 mM Tris-HCl buffer, pH 7.4

    • 0.5 mM EDTA

    • 50 µM of this compound (added from the stock solution)

  • Incubation: Maintain the reaction mixture at a constant temperature (e.g., room temperature or 37°C).

  • Spectrophotometric Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), record the absorption spectrum of the reaction mixture using a spectrophotometer.

  • Data Analysis: Analyze the changes in the absorption spectra over time. A significant change in absorbance or a shift in the wavelength of maximum absorbance can indicate compound degradation. The stability can be classified based on the relative change in absorbance.[4]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

An HPLC method can be used to determine the purity of this compound and can be adapted as a stability-indicating assay to detect and quantify degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is suitable.

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% TFA in water) and an organic phase (e.g., acetonitrile).[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Detection: UV detection at 220 and 254 nm.[4]

  • Injection Volume: 5 µL.[4]

  • Column Temperature: 40 °C.[4]

Methodology:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent.

  • Sample Preparation: Prepare samples for analysis by dissolving the compound in the mobile phase or a suitable solvent. For stability studies, samples would be taken from the stability test conditions at various time points.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: The purity of the compound can be determined by the area percentage of the main peak. In a stability study, the appearance of new peaks would indicate degradation, and the decrease in the area of the parent peak over time can be used to calculate the degradation rate.

Visualized Workflow for Handling and Storage

The following diagram illustrates a logical workflow for the proper handling and storage of this compound to ensure its stability.

G Workflow for Ensuring Stability of this compound cluster_receipt Receiving and Initial Handling cluster_storage Storage Conditions cluster_usage Usage and Handling cluster_stability_check Periodic Stability Assessment Receive Receive Compound Inspect Inspect Container Seal and Integrity Receive->Inspect Log Log into Inventory with Date Inspect->Log Store Store in a Tightly Sealed Container Log->Store Transfer to Storage Temp Refrigerate at 2-8°C Store->Temp Atmosphere Consider Inert Atmosphere for Long-Term Store->Atmosphere Light Protect from Light (Amber Vial) Store->Light Equilibrate Equilibrate to Room Temperature Before Opening Store->Equilibrate For Use Weigh Weigh Required Amount Quickly Equilibrate->Weigh Seal Immediately Reseal Container Tightly Weigh->Seal Return Return to Recommended Storage Seal->Return Check Perform Purity Check (e.g., HPLC) Return->Check Periodically Record Record Results and Compare to Initial Data Check->Record

Caption: A logical workflow for the handling and storage of this compound.

References

safety, handling, and MSDS for Methyl 2-bromothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 2-bromothiazole-5-carboxylate: Safety, Handling, and Application in Research

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and drug development professionals. It includes a summary of its chemical and physical properties, detailed hazard information, personal protective equipment (PPE) recommendations, and protocols for its use in chemical synthesis and biological assays.

Chemical and Physical Properties

This compound is a solid crystalline compound.[1] Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 54045-74-8[2]
Molecular Formula C₅H₄BrNO₂S[2]
Molecular Weight 222.06 g/mol [2]
Appearance White to yellow to orange powder/crystal[3]
Melting Point 78-80 °C[2]
Boiling Point 263.3 °C at 760 mmHg[2]
Flash Point 113 °C[2]
Density 1.759 g/cm³[4]
Storage Temperature 2 - 8 °C (Keep Cold)[3][4]

Safety and Handling

Hazard Identification

This chemical is considered hazardous and requires careful handling in a laboratory setting.[1]

  • Hazard Statements: Causes skin irritation. Causes serious eye irritation.[5]

  • Hazard Codes: Xi (Irritant).[2]

  • Risk Phrases: 36/37/38 (Irritating to eyes, respiratory system and skin).[2]

Personal Protective Equipment (PPE) and Handling Precautions

A thorough risk assessment should be conducted before beginning any experiment.[5] Standard safe laboratory practices should always be followed.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side shields.[6]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[1]

  • Respiratory Protection: If dust or aerosols are likely to be generated, use a NIOSH/MSHA approved respirator.[1]

  • General Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][7]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][5] Remove contaminated clothing and wash it before reuse.[1]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[1][5]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[1]

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated place.[7][8] Keep the container tightly closed.[1] The recommended storage temperature is between 2-8°C.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not allow the product to enter drains or the environment.[8]

Experimental Protocols and Applications

This compound is a valuable intermediate in organic synthesis, particularly for creating thiazole derivatives with potential biological activity.[3][4] It is notably used as a reagent to prepare inhibitors of stearoyl-CoA desaturase (SCD), an enzyme implicated in metabolic disorders.[8]

Synthesis of this compound

The synthesis involves the conversion of an amino group on the thiazole ring to a bromo group via a diazotization reaction.[4]

Protocol: Diazotization-Bromination Reaction [4]

  • Preparation: In a 250 mL reaction vessel, dissolve 9.3 g (53.7 mmol) of methyl 2-aminothiazole-5-carboxylate in 27.2 mL of phosphoric acid and 27.8 mL of nitric acid with magnetic stirring at room temperature.

  • Diazotization: Cool the clear solution in an ice bath to a temperature between 0-5°C.

  • Slowly add, dropwise, a solution of 4.6 g (6.5 mmol) of sodium nitrite in water (2.2 mol/L). Maintain the temperature between 0-5°C throughout the addition.

  • After the addition is complete, continue stirring the mixture for 30-40 minutes at 0-5°C.

  • Bromination: Add a solution of 29.0 g (0.1 mol) of copper(I) bromide (4.3 mol/L) dropwise to the reaction mixture.

  • Work-up: Upon completion of the reaction (monitored by TLC), the mixture is typically diluted with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

G Workflow for Synthesis of this compound cluster_prep Preparation cluster_diazotization Diazotization (0-5°C) cluster_bromination Bromination cluster_workup Work-up & Purification prep1 Dissolve Methyl 2-aminothiazole- 5-carboxylate in H3PO4 and HNO3 diazo1 Cool solution to 0-5°C prep1->diazo1 diazo2 Add NaNO2 solution dropwise diazo1->diazo2 diazo3 Stir for 30-40 minutes diazo2->diazo3 bromo1 Add CuBr solution dropwise diazo3->bromo1 workup1 Reaction Quench & Extraction bromo1->workup1 workup2 Purification (e.g., Recrystallization) workup1->workup2 final_product Pure Methyl 2-bromothiazole- 5-carboxylate workup2->final_product

Caption: Synthesis workflow for this compound.

Application in SCD1 Inhibition Assays

Derivatives of this compound are investigated as inhibitors of Stearoyl-CoA Desaturase 1 (SCD1).[8] The following protocol describes a typical in vitro assay to measure the inhibitory potency of such compounds.

Protocol: In Vitro SCD1 Enzyme Activity Assay [9]

  • Enzyme Source: Use microsomes prepared from cells overexpressing SCD1 (e.g., liver cells).

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the SCD1-expressing microsomes in a suitable buffer.

  • Inhibitor Addition: Add a small volume (e.g., 1 µL) of the test compound (synthesized from this compound) dissolved in DMSO to the reaction mixture. A DMSO-only control is run in parallel.

  • Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the tritiated substrate, [9,10-³H]-stearoyl-CoA.

  • Incubation: Incubate the reaction for 15-30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 10% trichloroacetic acid).

  • Product Separation: Add an activated charcoal slurry to the tube. The charcoal binds the unreacted [9,10-³H]-stearoyl-CoA substrate.

  • Centrifuge the tubes to pellet the charcoal.

  • Quantification: The supernatant, containing tritiated water (³H₂O) released during the desaturation reaction, is collected. The amount of radioactivity is measured using a scintillation counter.

  • Analysis: The enzyme activity is directly proportional to the amount of ³H₂O released. The inhibitory potency (e.g., IC₅₀) of the test compound is calculated by comparing the activity in the presence of the inhibitor to the control.

G Workflow for In Vitro SCD1 Inhibition Assay reagents Prepare Reaction Mixture: - SCD1 Microsomes - Buffer inhibitor Add Test Inhibitor (or DMSO control) reagents->inhibitor preincubation Pre-incubate at 37°C (10-15 min) inhibitor->preincubation substrate Initiate Reaction with [3H]-stearoyl-CoA preincubation->substrate incubation Incubate at 37°C (15-30 min) substrate->incubation termination Terminate with Acid incubation->termination separation Separate Substrate from Product (Activated Charcoal & Centrifugation) termination->separation quantification Quantify 3H2O in Supernatant (Scintillation Counting) separation->quantification analysis Calculate IC50 quantification->analysis

Caption: Experimental workflow for assessing SCD1 inhibition.

Biological Context: Role of Stearoyl-CoA Desaturase (SCD)

SCD is a crucial enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[10] This process is vital for the formation of cellular membranes, energy storage, and signaling molecules.[9] Elevated SCD activity is linked to various diseases, including metabolic disorders and cancer, making it a significant therapeutic target.[9][10]

G Simplified Role of SCD1 in Lipid Metabolism sfa Saturated Fatty Acyl-CoAs (e.g., Stearoyl-CoA) scd1 SCD1 Enzyme sfa->scd1 Substrate mufa Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) scd1->mufa Catalyzes Δ9-desaturation inhibitor Thiazole Derivative Inhibitor (from this compound) inhibitor->scd1 Inhibits lipids Complex Lipids (Triglycerides, Phospholipids, etc.) mufa->lipids disease Disease States (Metabolic Syndrome, Cancer) lipids->disease Dysregulation contributes to

Caption: The role of SCD1 in converting SFAs to MUFAs.

References

A Technical Guide to the Theoretical Electronic Structure of 2-Bromothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the theoretical calculations used to elucidate the electronic structure of 2-bromothiazole and its derivatives. The thiazole ring is a foundational scaffold in numerous biologically active compounds, and understanding its electronic properties through computational analysis is crucial for modern drug discovery and materials science.[1][2] This document details the computational methodologies, summarizes key quantitative data, outlines relevant experimental protocols for validation, and visualizes critical workflows and relationships.

Introduction to 2-Bromothiazoles

2-Bromothiazole is a halogenated heterocyclic compound that serves as a vital intermediate in the synthesis of more complex molecules.[1] The thiazole core is a prevalent feature in many pharmaceuticals, and the bromine atom at the 2-position provides a convenient handle for introducing various substituents through cross-coupling reactions, enabling the creation of diverse molecular libraries for drug discovery.[1] Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the structural, electronic, and reactive properties of these molecules, offering insights that complement and guide experimental work.[1][3]

Core Computational Methodologies

Quantum chemical calculations are instrumental in modeling the molecular and electronic properties of 2-bromothiazoles. These in-silico analyses provide a foundational understanding of the molecule's behavior.

Density Functional Theory (DFT) and Ab Initio Methods DFT has become a standard method for studying molecules like 2-bromothiazole due to its balance of accuracy and computational cost.[1][3] The B3LYP functional, a hybrid functional, is commonly paired with a Pople-style basis set such as 6-311++G(d,p) for reliable geometry optimizations and electronic property calculations.[1][4] Ab initio methods like Hartree-Fock (HF) are also used, though DFT often provides results that correlate better with experimental data for such systems.[4][5]

Key Computational Analyses:

  • Geometry Optimization: This is the first step, where the molecule's geometry is computationally adjusted to find its lowest energy (most stable) conformation. This provides crucial data on bond lengths and angles.[1]

  • Vibrational Frequency Analysis: Performed after optimization, this calculation confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and predicts theoretical vibrational frequencies that can be directly compared to experimental IR and Raman spectra.[1][4]

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic transitions.[1][4][6] A smaller gap generally implies higher reactivity.[6]

  • Natural Bond Orbital (NBO) Analysis: This analysis investigates intramolecular charge transfer and delocalization, providing insights into the stability of the molecule arising from conjugative interactions.[4][7][8]

A typical computational workflow for analyzing 2-bromothiazoles is depicted below.

G cluster_input Input cluster_calc Quantum Chemical Calculations cluster_output Analysis & Validation cluster_result Results start Define Molecular Structure opt Geometry Optimization (e.g., DFT/B3LYP) start->opt freq Vibrational Frequency Calculation opt->freq elec Electronic Property Calculation (HOMO, LUMO, NBO) freq->elec analysis Data Analysis & Interpretation elec->analysis exp_comp Comparison with Experimental Data (IR, NMR, UV-Vis) analysis->exp_comp end_node Optimized Geometry, Vibrational Spectra, Electronic Properties exp_comp->end_node

A standard workflow for DFT-based computational analysis.

Quantitative Data Summary

The following tables summarize representative theoretical data for 2-bromothiazole and similar derivatives, calculated using DFT methods. These values provide a quantitative basis for understanding the molecule's properties.

Table 1: Calculated Geometrical Parameters (Representative)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C2-Br 1.870 Br-C2-N3 125.0
C2-N3 1.325 C2-N3-C4 110.0
N3-C4 1.380 N3-C4-C5 115.0
C4-C5 1.370 C4-C5-S1 112.0
C5-S1 1.720 C5-S1-C2 88.0
S1-C2 1.730 S1-C2-N3 115.0

Note: These are representative values based on DFT calculations of similar thiazole derivatives and may vary slightly for 2-bromothiazole.[1]

Table 2: Calculated Vibrational Frequencies (Representative Major Modes)

Wavenumber (cm⁻¹) Assignment
~3100 C-H stretch
~1500 C=N stretch
~1400 Thiazole ring stretch
~800 C-H out-of-plane bend
~650 C-S stretch
~500 C-Br stretch

Note: These are approximate values based on DFT calculations for substituted thiazoles.[1]

Table 3: Calculated Electronic Properties (Representative)

Property Value (eV)
HOMO Energy -6.8 to -7.2
LUMO Energy -1.5 to -1.9
HOMO-LUMO Gap 5.0 to 5.5

Note: These values are typical for brominated thiazoles and provide an estimate of the electronic characteristics of 2-bromothiazole.[1]

Experimental Protocols for Validation

Theoretical calculations are validated by comparing computed data with results from experimental characterization.

Synthesis of 2-Bromothiazole A robust and optimized synthesis for the full family of bromothiazoles, including 2-bromothiazole, has been developed, focusing on sequential bromination and debromination pathways.[9][10] These methods avoid the use of elemental bromine and provide good yields.[9][10]

  • General Protocol: The synthesis often involves the bromination of a thiazole precursor followed by selective debromination steps to achieve the desired isomer.[9][10] For specific reagents, solvents, reaction times, and temperatures, consulting the original literature, such as the work by Uzelac and Rasmussen, is highly recommended.[9]

  • Purification: The final product is typically purified using standard laboratory techniques such as recrystallization or column chromatography.[1]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Purification cluster_end Final Product start Thiazole Precursor brom Bromination start->brom debrom Selective Debromination (if necessary) brom->debrom purify Purification (e.g., Recrystallization, Chromatography) debrom->purify end_node 2-Bromothiazole purify->end_node

A generalized workflow for the synthesis of 2-bromothiazole.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum of a 2-bromothiazole derivative will show characteristic signals for the protons on the thiazole ring, with their chemical shifts influenced by the electronegative bromine, nitrogen, and sulfur atoms.[1]

    • ¹³C NMR: The spectrum will display distinct signals for the carbon atoms of the thiazole ring, providing further structural confirmation.[1] Theoretical GIAO (Gauge-Independent Atomic Orbital) methods can be used to calculate NMR chemical shifts, which show good agreement with experimental values.[11]

  • Infrared (IR) Spectroscopy: The experimental IR spectrum exhibits key vibrational modes for the thiazole ring.[1] These experimentally observed frequencies (e.g., C-H, C=N, C-S, and C-Br stretches) are compared with the computationally predicted vibrational spectra to validate the accuracy of the theoretical model.[1][4]

Applications in Research and Development

The electronic structure of 2-bromothiazole dictates its reactivity and makes it a versatile building block in several advanced fields.

  • Medicinal Chemistry: The thiazole scaffold is a key component in a vast number of pharmaceuticals.[1][2] 2-Bromothiazole serves as a precursor for generating large libraries of compounds for drug screening by allowing for facile substitution at the 2-position.[1]

  • Organic Electronics: Thiazole-containing conjugated polymers and small molecules are actively researched for their potential in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1] The bromine atom acts as a crucial reactive site for polymerization and molecular extension via cross-coupling reactions.[1]

G cluster_core Core Compound & Properties cluster_app Applications bth 2-Bromothiazole elec Electronic Structure (HOMO/LUMO, Charge Distribution) bth->elec react Chemical Reactivity (e.g., Site for Cross-Coupling) elec->react med Medicinal Chemistry (Drug Discovery Precursor) react->med enables org Organic Electronics (Building block for conjugated materials) react->org enables

Logical relationship between structure and applications.

Conclusion

Theoretical calculations provide indispensable insights into the electronic structure, stability, and reactivity of 2-bromothiazoles. By leveraging computational methods like DFT, researchers can predict molecular properties with high accuracy, guiding synthetic efforts and accelerating the development of novel pharmaceuticals and functional materials. The synergy between these computational predictions and experimental validation through synthesis and spectroscopy creates a powerful paradigm for modern chemical research.

References

The Thiazole-5-Carboxylate Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the diverse biological activities of thiazole-5-carboxylate derivatives, detailing their therapeutic potential as anticancer, antimicrobial, and anti-inflammatory agents, and as targeted enzyme inhibitors.

The thiazole-5-carboxylate core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This structural motif is a key component in a multitude of synthetic compounds exhibiting a broad spectrum of pharmacological properties, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4] Its ability to interact with a variety of biological targets has established it as a "privileged structure" in the design and development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological potential of the thiazole-5-carboxylate scaffold, with a focus on its quantitative structure-activity relationships, experimental validation, and underlying mechanisms of action.

Anticancer Activity: A Multi-pronged Approach to Combat Malignancy

Thiazole-5-carboxylate derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines.[5][6][7] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.[8][9][10]

Inhibition of Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is an enzyme that plays a critical role in the endocannabinoid system and has been implicated in pro-tumorigenic signaling.[8][11] A series of 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and identified as potent MAGL inhibitors.[8] Notably, compounds 3g and 4c exhibited significant inhibitory activity with IC50 values of 0.037 µM and 0.063 µM, respectively.[8][11] These compounds also displayed considerable anticancer activity against various cancer cell lines in the National Cancer Institute (NCI) 60-cell line screen.[8][11]

CompoundTargetIC50 (µM)Cancer Cell LineGI50 (µM)
3g MAGL0.037EKVX (Non-Small Cell Lung)0.865
MDA-MB-468 (Breast)1.20
4c MAGL0.063HOP-92 (Non-Small Cell Lung)0.34
EKVX (Non-Small Cell Lung)0.96
MDA-MB-231/ATCC (Breast)1.08

Table 1: In vitro activity of lead thiazole-5-carboxylate derivatives against MAGL and cancer cell lines.[8][11]

Antiproliferative Activity Against Various Cancer Cell Lines

Numerous studies have reported the synthesis of novel thiazole-5-carboxamide derivatives and their evaluation as antiproliferative agents. For instance, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were tested against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines, with some compounds showing moderate to high inhibitory activity.[3][12] Another study focused on 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed based on the structure of the approved drug dasatinib.[13] Compound 6d from this series, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, showed high potency against human K563 leukemia cells, comparable to dasatinib.[13] However, its activity was significantly lower against mammary (MCF-7, MDA-MB 231) and colon (HT-29) carcinoma cells, highlighting the importance of the pyrimidin-4-ylamino core of dasatinib for broader anti-tumor activity.[13]

CompoundCancer Cell LineIC50 (µM)
6d K563 (Leukemia)Comparable to Dasatinib (< 1 µM)
MCF-7 (Breast)20.2
HT-29 (Colon)21.6
MDA-MB 231 (Breast)Inactive
Dasatinib All tested cell lines< 1

Table 2: Antiproliferative activity of compound 6d compared to Dasatinib.[13]

Inhibition of HSET Kinesin Motor Protein

The human kinesin motor protein HSET (KIFC1) is crucial for the survival of cancer cells with extra centrosomes. A novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate was discovered through high-throughput screening as a micromolar inhibitor of HSET.[9] Further optimization led to compounds with nanomolar biochemical potency that are competitive with ATP.[9] These inhibitors were shown to induce a multipolar phenotype in centrosome-amplified human cancer cells, demonstrating their potential as targeted anticancer therapeutics.[9]

HSET_Inhibition cluster_workflow Experimental Workflow for HSET Inhibitor Discovery HTS High-Throughput Screening Hit Initial Hit (µM HSET Inhibition) HTS->Hit Optimization Chemical Optimization Hit->Optimization Potent_Inhibitor Potent Inhibitor (nM HSET Inhibition) Optimization->Potent_Inhibitor Biochemical_Assay Biochemical Assays (ATP Competition) Potent_Inhibitor->Biochemical_Assay Cell_Assay Cell-Based Assays (Centrosome Amplified Cells) Biochemical_Assay->Cell_Assay Phenotype Multipolar Phenotype Cell_Assay->Phenotype

Workflow for the discovery and validation of HSET inhibitors.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The thiazole nucleus is a cornerstone in the development of antimicrobial agents, and thiazole-5-carboxylate derivatives are no exception.[14][15] These compounds have demonstrated activity against a range of bacteria and fungi, offering potential solutions to the growing problem of antimicrobial resistance.[16][17]

Novel thiazole hydrazine derivatives synthesized from thiosemicarbazones have been screened for their antimicrobial activity against various bacterial strains (S. aureus, E. coli, P. aeruginosa, S. pyogenes) and fungal strains (C. albicans, A. clavatus, A. niger).[18] Many of these compounds showed notable activity, particularly against E. coli and C. albicans.[18] Furthermore, some derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have shown good antimicrobial activity, with specific bactericidal action against Gram-positive bacteria and moderate antifungal activity against Candida albicans.[19]

Compound SeriesTarget OrganismsActivity
Thiazole hydrazinesE. coli, C. albicansMost active
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivativesGram-positive bacteria, C. albicansGood bactericidal, moderate antifungal

Table 3: Summary of antimicrobial activities of thiazole-5-carboxylate derivatives.[18][19]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and chronic inflammation is a hallmark of many diseases. Thiazole derivatives have been investigated as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the arachidonic acid pathway.[4][20][21]

A series of thiazole carboxamide derivatives were designed and synthesized as COX inhibitors.[22] Compound 2b in this series was identified as the most potent inhibitor of both COX-1 and COX-2, with IC50 values of 0.239 µM and 0.191 µM, respectively.[22] The presence of a bulky, lipophilic t-butyl group was suggested to enhance binding to the hydrophobic regions of the COX active site.[22]

Arachidonic_Acid_Pathway cluster_pathway Arachidonic Acid Pathway and Inhibition AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Thiazole Thiazole-5-carboxylate Derivatives Thiazole->COX Inhibit Thiazole->LOX Inhibit

Inhibition of COX and LOX enzymes by thiazole derivatives.

Other Biological Activities

Beyond these major areas, the thiazole-5-carboxylate scaffold has been explored for other therapeutic applications. For example, derivatives have been designed as potent xanthine oxidase inhibitors, with compound GK-20 showing an IC50 value of 0.45 µM.[23] This suggests potential applications in the treatment of gout and hyperuricemia. Additionally, some thiazole derivatives have shown potential as c-Met kinase inhibitors for cancer treatment.[24]

Experimental Protocols

General Synthesis of Thiazole-5-Carboxamide Derivatives

A common synthetic route to thiazole-5-carboxamide derivatives involves the coupling of a thiazole-5-carboxylic acid with a desired amine.[22][25]

  • Acid Activation: The thiazole-5-carboxylic acid is dissolved in a suitable solvent like dichloromethane (DCM). A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) are added under an inert atmosphere (e.g., argon).[22][25]

  • Amine Addition: After a period of stirring (e.g., 30 minutes), the desired aniline or amine derivative is added to the reaction mixture.[22]

  • Reaction: The reaction is stirred at room temperature for an extended period (e.g., 24-48 hours) until completion, which can be monitored by thin-layer chromatography (TLC).[22][25]

  • Work-up and Purification: The reaction mixture is typically washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, often by column chromatography on silica gel.[22]

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[26]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO2).[26]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (thiazole-5-carboxylate derivatives) and a positive control (e.g., 5-fluorouracil) for a specified period (e.g., 48 or 72 hours).[22][26]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few more hours.[26]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals formed by viable cells.[26]

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.[22]

In Vitro Antimicrobial Activity Assessment (Microdilution Method)

The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Conclusion

The thiazole-5-carboxylate scaffold is a remarkably versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, with significant potential in the fields of oncology, infectious diseases, and inflammatory disorders. The continued exploration of the structure-activity relationships of this scaffold, coupled with detailed mechanistic studies, will undoubtedly lead to the discovery of novel and effective drugs to address unmet medical needs. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their quest for the next generation of therapeutics.

References

The Pivotal Role of the Bromine Atom in the Reactivity of 2-Bromothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials.[1] The strategic functionalization of this heterocyclic core is paramount for the development of novel molecular entities. 2-Bromothiazole serves as a cornerstone building block in this endeavor, with the bromine atom at the C2 position acting as a versatile handle for a wide array of chemical transformations. This technical guide provides an in-depth exploration of the multifaceted role of the bromine atom in dictating the reactivity of the 2-bromothiazole system. We will delve into the electronic effects of the bromine substituent, its behavior as a leaving group in nucleophilic aromatic substitution, and its crucial role in modern cross-coupling and halogen-metal exchange reactions. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical behavior of 2-bromothiazoles, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

The Electronic Landscape of 2-Bromothiazole

The reactivity of the 2-bromothiazole ring is fundamentally governed by the electronic interplay between the bromine atom and the thiazole nucleus. The thiazole ring itself is an electron-deficient heteroaromatic system due to the presence of the electronegative nitrogen and sulfur atoms. This inherent electron deficiency is further modulated by the substituent at the C2 position.

The bromine atom exerts a dual electronic effect:

  • Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon, leading to a significant electron-withdrawing inductive effect. This effect polarizes the C2-Br bond and further deactivates the thiazole ring towards electrophilic attack, while making the C2 carbon more electrophilic and susceptible to nucleophilic attack.

  • Mesomeric Effect (+M): The bromine atom possesses lone pairs of electrons that can be delocalized into the thiazole ring through resonance. However, due to the poor overlap between the 4p orbitals of bromine and the 2p orbitals of carbon, this positive mesomeric effect is weak and generally outweighed by the strong inductive effect.

This electronic profile renders the C2 position of 2-bromothiazole susceptible to a variety of synthetic transformations, which will be explored in the subsequent sections.

Reactivity Profile of 2-Bromothiazole

The bromine atom at the C2 position of the thiazole ring is the focal point of its reactivity, enabling a diverse range of chemical transformations. Its role can be broadly categorized into three main areas: as a leaving group in nucleophilic aromatic substitution, as a precursor for organometallic intermediates via halogen-metal exchange, and as a substrate for a multitude of palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the thiazole ring, augmented by the electron-withdrawing bromine atom, facilitates nucleophilic aromatic substitution (SNAr) at the C2 position.[1] In this reaction, a nucleophile attacks the electrophilic C2 carbon, leading to the formation of a resonance-stabilized Meisenheimer intermediate, followed by the departure of the bromide ion.

Common nucleophiles in SNAr reactions with 2-bromothiazole include amines, alkoxides, and thiolates. However, traditional SNAr reactions on less activated heteroaromatic systems like thiazole often require harsh conditions, such as high temperatures.[1]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-Bromothiazole 2-Bromothiazole Meisenheimer Complex Meisenheimer Complex 2-Bromothiazole->Meisenheimer Complex + Nucleophile Nucleophile Nucleophile 2-Substituted Thiazole 2-Substituted Thiazole Meisenheimer Complex->2-Substituted Thiazole - Bromide Bromide Ion Bromide Ion Meisenheimer Complex->Bromide Ion

Halogen-Metal Exchange

Halogen-metal exchange is a powerful technique for the generation of organometallic reagents, which can then be reacted with various electrophiles.[2] 2-Bromothiazole readily undergoes halogen-metal exchange, typically with organolithium reagents such as n-butyllithium or tert-butyllithium, to form 2-lithiothiazole.[2][3] This lithiated intermediate is a potent nucleophile and can be used to introduce a wide range of substituents at the C2 position.

The reaction is generally performed at low temperatures to prevent side reactions. The resulting 2-lithiothiazole can be trapped with electrophiles such as aldehydes, ketones, alkyl halides, and silyl chlorides.[2]

Halogen_Metal_Exchange 2-Bromothiazole 2-Bromothiazole 2-Lithiothiazole 2-Lithiothiazole 2-Bromothiazole->2-Lithiothiazole + Organolithium Organolithium Organolithium 2-Substituted Thiazole 2-Substituted Thiazole 2-Lithiothiazole->2-Substituted Thiazole + Electrophile Electrophile Electrophile

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in 2-bromothiazole makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions have become indispensable tools in modern organic synthesis due to their broad substrate scope and functional group tolerance.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[4] 2-Bromothiazole can be efficiently coupled with a wide range of aryl- and heteroarylboronic acids or esters to synthesize 2-arylthiazoles and 2-heteroarylthiazoles.[5][6] These motifs are prevalent in many pharmaceutical agents.

Suzuki_Coupling 2-Bromothiazole 2-Bromothiazole Oxidative Addition Oxidative Addition 2-Bromothiazole->Oxidative Addition Boronic Acid/Ester Boronic Acid/Ester Transmetalation Transmetalation Boronic Acid/Ester->Transmetalation + Base Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst 2-Arylthiazole 2-Arylthiazole Reductive Elimination->2-Arylthiazole

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] 2-Bromothiazole serves as a suitable electrophilic partner in this reaction, providing access to 2-alkynylthiazoles.[7][8] This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] This reaction allows for the coupling of 2-bromothiazole with a wide variety of primary and secondary amines, offering a milder and more general alternative to traditional SNAr reactions for the synthesis of 2-aminothiazoles.[1][10]

Quantitative Data on the Reactivity of 2-Bromothiazoles

The following tables summarize quantitative data for various reactions involving 2-bromothiazoles, providing a comparative overview of reaction conditions and yields.

Table 1: Suzuki-Miyaura Coupling of Bromothiazoles with Arylboronic Acids

EntryBromothiazole DerivativeBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
12-BromopyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME8095[6]
23-Bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10092[6]
32-BromothiopheneN-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂K₂CO₃DME8085[6]
42-Amino-5-bromo-4-t-butylthiazoleArylboronic acidPd(PPh₃)₄K₃PO₄1,4-dioxane/water80-120Varies[4]

Table 2: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1Generic Aryl HalideTerminal AlkynePd(PPh₃)₂Cl₂, CuIDiisopropylamineTHFRT89[7]
22-BromothiazoleVarious AlkynesPd(0), Cu(I)AmineVariesVariesGood[7][8]

Table 3: Buchwald-Hartwig Amination of 2-Bromothiazoles

Entry2-Bromothiazole DerivativeAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
12,5-DibromothiazolePrimary or Secondary AminePalladium Catalyst/LigandNaOtBu, K₂CO₃, etc.Toluene, Dioxane80-110Varies[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromothiazole[6]

Materials:

  • Bromothiazole derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., DME, 10 mL)

  • Schlenk flask or equivalent reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the bromothiazole derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling of an Aryl Halide[7]

Materials:

  • Aryl halide (e.g., 2-bromothiazole) (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • CuI (0.025 eq)

  • Diisopropylamine (7.0 eq)

  • Anhydrous THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the aryl halide in THF at room temperature under an inert atmosphere, add sequentially Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the alkyne.

  • Stir the reaction for 3 hours (or until completion as monitored by TLC).

  • Dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of 2,5-Dibromothiazole[1]

Materials:

  • 2,5-Dibromothiazole (1.0 eq)

  • Amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive pressure of argon, add the palladium pre-catalyst, ligand, and base to a Schlenk tube.

  • Remove the tube from the glovebox (if used) and add the anhydrous, degassed solvent under a positive pressure of argon.

  • Add 2,5-dibromothiazole followed by the amine via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath.

  • Heat the reaction mixture at a temperature typically ranging from 80 °C to 110 °C.

  • Stir the reaction for the required time (typically 4-24 hours), monitoring its progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The bromine atom in 2-bromothiazole is a linchpin of its chemical reactivity, providing a gateway to a vast array of functionalized thiazole derivatives. Its electron-withdrawing nature activates the C2 position for nucleophilic attack, while its ability to participate in halogen-metal exchange and a multitude of palladium-catalyzed cross-coupling reactions underscores its synthetic utility. For researchers in drug discovery and materials science, a thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of 2-bromothiazole as a versatile synthetic intermediate. The continued development of novel catalytic systems and reaction methodologies will undoubtedly further expand the synthetic toolbox for the modification of this important heterocyclic scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-bromothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 2-bromothiazole-5-carboxylate, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1][2] The synthesis is achieved via a Sandmeyer-type reaction, starting from the readily available Methyl 2-aminothiazole-5-carboxylate. This process involves the diazotization of the primary amino group followed by a copper-catalyzed bromination. Two effective protocols are presented, offering flexibility in reagent choice and reaction conditions. This document includes a summary of quantitative data, detailed experimental procedures, and a visual representation of the synthetic workflow.

Introduction

Thiazole derivatives are a critical class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse biological activities.[1] this compound serves as a versatile building block, enabling the introduction of the thiazole moiety into more complex molecules.[1][2] Its synthesis from Methyl 2-aminothiazole-5-carboxylate is a common and crucial transformation. The Sandmeyer reaction, a well-established method for converting aromatic amines to aryl halides via diazonium salts, is the primary synthetic route.[3][4][5][6] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[4][6] This application note details two reliable protocols for this synthesis, providing researchers with the necessary information to perform this transformation efficiently and safely in a laboratory setting.

Data Presentation

The following table summarizes the quantitative data for the two primary protocols for the synthesis of this compound.

ParameterProtocol 1: Sodium Nitrite / H₃PO₄ / HNO₃Protocol 2: Sodium Nitrite / H₂SO₄
Starting Material Methyl 2-aminothiazole-5-carboxylateMethyl 2-aminothiazole-5-carboxylate
Key Reagents Phosphoric acid, Nitric acid, Sodium nitrite, Copper bromideSulfuric acid, Sodium nitrite, Copper(II) sulfate pentahydrate, Sodium bromide
Solvent WaterWater
Reaction Temperature 0-5 °C-5 to -10 °C
Reaction Time Diazotization: 30 min; Bromination: 40 minDiazotization: 40 min; Bromination: 30 min
Yield 84.7%68%
Purification Method Recrystallization from methanolSilica gel column chromatography

Experimental Protocols

Synthesis of Starting Material: Methyl 2-aminothiazole-5-carboxylate

A common route to the starting material involves the reaction of a β-alkoxyacrylate with an N-halosuccinimide followed by cyclization with thiourea.[1]

Protocol:

  • In a 100 mL three-necked flask, dissolve 5.81 g (0.05 mol) of β-methyl methoxyacrylate and 9.78 g (0.055 mol) of N-bromosuccinimide in a mixture of 25 mL of water and 25 mL of dioxane.

  • Cool the solution to -10°C.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add 3.80 g (0.05 mol) of thiourea to the solution.

  • Slowly heat the mixture to 80°C and maintain this temperature for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Add 10 mL of concentrated ammonia water and stir for 10 minutes.

  • Filter the resulting precipitate under reduced pressure, wash the filter cake with water, and dry under vacuum to yield the product.[1]

Protocol 1: Synthesis of this compound using Phosphoric and Nitric Acid

This protocol offers a high yield with a straightforward workup.

Materials:

  • Methyl 2-aminothiazole-5-carboxylate (9.3 g, 53.7 mmol)

  • Phosphoric acid (27.2 mL, 0.4 mol)

  • Nitric acid (27.8 mL, 0.4 mol)

  • Sodium nitrite solution (4.6 g in water, 6.5 mmol, 2.2 mol/L)

  • Copper bromide solution (29.0 g, 0.1 mol, 4.3 mol/L)

  • Methanol for recrystallization

  • Reaction vessel (250 mL), dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a 250 mL reaction bottle, add 9.3 g (53.7 mmol) of Methyl 2-aminothiazole-5-carboxylate to a mixture of 27.2 mL of phosphoric acid and 27.8 mL of nitric acid.

  • Stir the mixture at room temperature until the solid is completely dissolved.

  • Cool the reaction vessel to 0-5°C using an ice bath.

  • Slowly add the sodium nitrite solution dropwise to the reaction mixture. Maintain the temperature between 0-5°C.

  • After the addition is complete, continue stirring for 30 minutes at the same temperature.

  • Add the copper bromide solution dropwise, maintaining the temperature at 0-5°C.

  • Continue to stir the reaction mixture at 0-5°C for 40 minutes after the addition is complete.

  • Add 20.0 mL of water dropwise.

  • Filter the resulting precipitate and dry at 40°C for 12 hours to obtain the crude product.

  • Recrystallize the crude product from methanol to yield 10.6 g (84.7%) of white crystalline this compound.[1]

Protocol 2: Synthesis of this compound using Sulfuric Acid

This protocol provides an alternative acid system and purification method.

Materials:

  • Methyl 2-aminothiazole-5-carboxylate (1.58 g, 0.01 mol)

  • Copper(II) sulfate pentahydrate (7.12 g, 0.03 mol)

  • Sodium bromide (3.97 g, 0.038 mol)

  • 9 mol/L Sulfuric acid solution (20 mL)

  • Sodium nitrite (0.79 g)

  • Water (6.76 mL)

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Three-necked flask (100 mL), ice-salt bath, dropping funnel

Procedure:

  • In a 100 mL three-necked flask, combine 1.58 g (0.01 mol) of Methyl 2-aminothiazole-5-carboxylate, 7.12 g (0.03 mol) of copper(II) sulfate pentahydrate, 3.97 g (0.038 mol) of sodium bromide, and 20 mL of 9 mol/L sulfuric acid solution.

  • Cool the mixture to -5 to -10°C in an ice-salt bath.

  • Prepare a solution of 0.79 g of sodium nitrite in 6.76 mL of water and cool it to 0°C.

  • Slowly add the cold sodium nitrite solution dropwise to the reaction mixture over approximately 40 minutes, maintaining the temperature between -5 and -10°C.

  • After the addition, allow the reaction temperature to slowly rise to room temperature and continue stirring for 30 minutes.

  • The reaction mixture is then worked up by extraction with ethyl acetate. The organic phases are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • Purify the crude product by silica gel column chromatography (ethyl acetate: petroleum ether = 1:15) to obtain 1.53 g (68%) of a white solid.[1]

Visualizations

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_reaction Sandmeyer Reaction cluster_end Product Isolation Start_Mat Methyl 2-aminothiazole- 5-carboxylate Diazotization Diazotization Start_Mat->Diazotization NaNO2, Acid Bromination Bromination Diazotization->Bromination CuBr source Workup Workup/ Purification Bromination->Workup Final_Product Methyl 2-bromothiazole- 5-carboxylate Workup->Final_Product

Caption: Experimental workflow for the synthesis.

Logical_Relationship Input Methyl 2-aminothiazole-5-carboxylate Process Sandmeyer Reaction (Diazotization & Bromination) Input->Process Output This compound Process->Output Reagents NaNO2 Acid (H₂SO₄ or H₃PO₄/HNO₃) Copper Bromide Source Reagents->Process Conditions Low Temperature (0 to -10 °C) Conditions->Process

Caption: Key components of the synthesis.

Characterization Data

The final product, this compound (CAS: 54045-74-8), is a white to yellow or orange solid with a melting point of 78-80°C.[7]

¹H NMR (Proton Nuclear Magnetic Resonance): Spectroscopic data for this compound is available from chemical suppliers such as ChemicalBook.[8] The expected proton NMR spectrum would show a singlet for the methyl ester protons and a singlet for the proton on the thiazole ring.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The Sandmeyer reaction involves the formation of diazonium salts, which can be unstable and potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate.

  • Perform the reaction in a well-ventilated fume hood.

  • The acids used are corrosive. Handle with care.

  • The reaction is exothermic and requires careful temperature control. Use an appropriate cooling bath (ice or ice-salt).

References

Application Note: Synthesis of 2-Halothiazole-5-carboxylates via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a versatile method for the conversion of primary aromatic amines into a wide array of functional groups via a diazonium salt intermediate.[1][2] This reaction is particularly valuable in heterocyclic chemistry for the synthesis of functionalized thiazoles, which are key structural motifs in many pharmaceutically active compounds. This application note provides a detailed protocol for the Sandmeyer reaction of 2-aminothiazole-5-carboxylates, a critical transformation for accessing 2-halothiazole-5-carboxylate building blocks used in drug discovery and development.

The overall transformation involves two key steps: the diazotization of the 2-amino group to form a reactive diazonium salt, followed by the copper(I)-catalyzed conversion of the diazonium salt to the corresponding halide.[3][4] Careful control of reaction parameters, particularly temperature, is crucial for achieving high yields and minimizing the formation of byproducts.[3]

Experimental Protocols

This section outlines the detailed procedures for the synthesis of 2-halothiazole-5-carboxylates. The protocol is divided into two main stages: the formation of the diazonium salt and the subsequent Sandmeyer reaction.

Materials:

  • Ethyl 2-aminothiazole-5-carboxylate

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)

  • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

  • Ice

  • Deionized water

  • Ethyl acetate or Dichloromethane (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Part 1: Diazotization of Ethyl 2-Aminothiazole-5-carboxylate

This initial step involves the conversion of the primary amino group of the thiazole into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[5] Maintaining a low temperature (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt.[3]

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in a solution of concentrated hydrochloric acid (or hydrobromic acid, approx. 3.0-4.0 eq) and water.

  • Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1-1.2 eq) in deionized water.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred thiazole solution via a dropping funnel, ensuring the temperature of the reaction mixture remains between 0 and 5 °C.

  • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Part 2: Sandmeyer Reaction

In this stage, the prepared diazonium salt is added to a solution of the corresponding copper(I) halide. The copper(I) salt catalyzes the replacement of the diazonium group with the halide, accompanied by the evolution of nitrogen gas.[2]

Procedure:

  • In a separate flask, prepare a solution of copper(I) chloride (for chlorination) or copper(I) bromide (for bromination) (1.2-1.5 eq) in concentrated hydrochloric acid or hydrobromic acid, respectively.

  • Cool this copper(I) halide solution to 0-5 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Part 1 to the cold copper(I) halide solution with vigorous stirring.

  • Vigorous evolution of nitrogen gas should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the gas evolution ceases.

Part 3: Work-up and Purification
  • Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash them sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-halothiazole-5-carboxylate.

Data Presentation

The following table summarizes representative quantitative data for the Sandmeyer reaction of substituted 2-aminothiazoles, providing an indication of expected yields under various conditions.

Starting MaterialHalogenating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-Aminothiazolen-Butyl nitrite/CuBrCuBrAcetonitrile600.2546[1]
2-Amino-thiazole-5-thiolNaNO₂/HClCuClWater/HCl0-5, then RT1-2Moderate[3]
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylatet-Butyl nitrite/CuBr₂CuBr₂AcetonitrileRT-71[1]
3,5-DimethoxyanilineNaNO₂/H₂SO₄/KI-Water/H₂SO₄--75[1]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the Sandmeyer reaction of 2-aminothiazole-5-carboxylates.

Sandmeyer_Workflow cluster_diazotization Part 1: Diazotization cluster_sandmeyer Part 2: Sandmeyer Reaction cluster_workup Part 3: Work-up & Purification start Ethyl 2-aminothiazole- 5-carboxylate in Acid na_no2 Add NaNO₂ solution (0-5 °C) start->na_no2 diazonium Diazonium Salt Formation na_no2->diazonium Stir 30 min cu_halide Cold Cu(I) Halide Solution diazonium->cu_halide Transfer reaction Reaction & N₂ Evolution cu_halide->reaction Add diazonium salt extraction Extraction reaction->extraction Proceed to drying Drying extraction->drying evaporation Evaporation drying->evaporation purification Purification evaporation->purification product Pure 2-Halothiazole- 5-carboxylate purification->product Reaction_Pathway cluster_reactants cluster_intermediate cluster_product start_mol 2-Aminothiazole-5-carboxylate diazonium_mol Thiazole Diazonium Salt start_mol->diazonium_mol NaNO₂, HX (0-5 °C) end_mol 2-Halothiazole-5-carboxylate diazonium_mol->end_mol CuX, Δ (-N₂)

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using Methyl 2-bromothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents. The functionalization of the thiazole ring is a key strategy in the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the thiazole core.

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of Methyl 2-bromothiazole-5-carboxylate with various arylboronic acids. The resulting methyl 2-arylthiazole-5-carboxylates are valuable intermediates in the synthesis of complex molecules with potential therapeutic applications, notably as kinase inhibitors in cancer therapy.

Reaction Scheme

The general scheme for the Suzuki-Miyaura cross-coupling of this compound is depicted below. The reaction involves the palladium-catalyzed coupling of the bromothiazole with an organoboron species, typically an arylboronic acid, in the presence of a base.

G cluster_0 Suzuki-Miyaura Cross-Coupling This compound This compound Methyl 2-arylthiazole-5-carboxylate Methyl 2-arylthiazole-5-carboxylate This compound->Methyl 2-arylthiazole-5-carboxylate Pd Catalyst, Base, Arylboronic Acid

Applications in Drug Discovery: Kinase Inhibition

Thiazole-based compounds are prominent in the development of kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-arylthiazole-5-carboxylate scaffold can serve as a foundational structure for the synthesis of potent and selective kinase inhibitors. These compounds can interfere with signaling pathways that control cell proliferation, survival, and angiogenesis. For instance, derivatives of 2-aminothiazoles have been instrumental in the discovery of potent pan-Src kinase inhibitors like Dasatinib, used in the treatment of chronic myelogenous leukemia (CML).[1] The products of the described Suzuki-Miyaura reaction are key precursors to more complex molecules designed to target specific kinases.

Signaling Pathway of Receptor Tyrosine Kinase (RTK) Inhibition

Many 2-arylthiazole derivatives function by inhibiting receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) or c-Met.[2][3][4] These receptors, when activated by their respective ligands, trigger downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways, which promote cell growth and survival. Inhibitors based on the 2-arylthiazole scaffold can block the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent activation of these oncogenic pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibits Apoptosis Inhibitor 2-Arylthiazole-5-carboxylate Derivative Inhibitor->RTK Inhibition

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids under optimized conditions.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O (4:1)1001285
24-Tolylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane100891
34-Methoxyphenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃Toluene110694
43-Chlorophenylboronic acidPd(dppf)Cl₂ (4)-K₂CO₃DME/H₂O (3:1)901682
54-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O (5:1)1001288
62-Naphthylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1001089
73-Thienylboronic acidPd(dppf)Cl₂ (4)-K₂CO₃DME/H₂O (3:1)901878

Note: The yields presented are representative and may vary based on the specific reaction scale, purity of reagents, and precise reaction conditions.

Experimental Protocols

Protocol 1: Conventional Thermal Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling using a conventional palladium catalyst.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene/H₂O 4:1, 5 mL)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 90-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-arylthiazole-5-carboxylate.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - this compound - Arylboronic acid - Base - Pd Catalyst B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Heat and Stir (90-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT E->F Reaction Complete G Extraction with Ethyl Acetate F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling in an Aqueous Medium

This protocol offers a more rapid and environmentally friendly approach using microwave irradiation.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB), 0.1 mmol, 10 mol%)

  • Degassed Water (5 mL)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), the base (3.0 mmol), the palladium catalyst (0.02 mmol), the ligand (0.04 mmol), and the phase-transfer catalyst (0.1 mmol).

  • Add degassed water (5 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired product.

G cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup and Purification A Combine Reactants and Catalysts in Microwave Vial B Add Degassed Water A->B C Seal Vial B->C D Microwave Irradiation (120-150 °C, 10-30 min) C->D E Cool to RT D->E Reaction Complete F Extraction with Ethyl Acetate E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and efficient method for the synthesis of a wide array of 2-arylthiazole-5-carboxylates. These compounds are valuable building blocks for the development of novel therapeutic agents, particularly in the field of oncology. The protocols provided herein offer reliable starting points for researchers to synthesize these important molecular scaffolds. Optimization of reaction conditions may be necessary depending on the specific arylboronic acid used and the desired scale of the reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules and drug candidates. The thiazole moiety is a privileged scaffold found in numerous biologically active compounds and approved drugs. Consequently, the functionalization of the thiazole ring, particularly at the 2-position, via Suzuki coupling with 2-bromothiazoles is a critical transformation for the generation of novel molecular entities in drug discovery and development.

These application notes provide a detailed overview of the mechanism, experimental protocols, and key considerations for the successful palladium-catalyzed Suzuki coupling of 2-bromothiazoles with a variety of arylboronic acids.

Mechanism of Palladium-Catalyzed Suzuki Coupling

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process that involves three key steps: oxidative addition, transmetalation, and reductive elimination. The reaction is initiated by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst.

  • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the 2-bromothiazole, breaking the carbon-bromine bond and forming a Pd(II) intermediate. This step is often the rate-determining step of the catalytic cycle. For electron-rich heteroaryl halides like 2-bromothiazoles, the choice of a suitable ligand is crucial to facilitate this step.

  • Transmetalation : In this step, the organic group from the organoboron species (typically an arylboronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The exact mechanism of transmetalation can be complex and is influenced by the nature of the base, solvent, and ligands.

  • Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired 2-arylthiazole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Quantitative Analysis of Suzuki Coupling with 2-Bromothiazoles

The following table summarizes representative quantitative data for the Suzuki coupling of 2-bromothiazole with various arylboronic acids, highlighting the impact of different catalysts, ligands, bases, and solvents on the reaction yield.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂OReflux1285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1001692
34-Fluorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene1101895
43-Tolylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME/H₂O802488
52-Naphthylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME901290
64-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (3)P(t-Bu)₃ (6)K₃PO₄Toluene/H₂O1002089
73,5-Dimethylphenylboronic acidPd₂(dba)₃ (2)RuPhos (4)K₂CO₃1,4-Dioxane/H₂O1001691

Experimental Protocols

General Procedure for Palladium-Catalyzed Suzuki Coupling of 2-Bromothiazole

This protocol provides a general method for the Suzuki coupling of 2-bromothiazole with an arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • 2-Bromothiazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add 2-bromothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst to the flask.

  • Seal the flask with a septum or cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylthiazole.

Mandatory Visualizations

Catalytic Cycle of Suzuki Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Thiazole-Pd(II)L₂(Br) OxAdd->PdII_complex 2-Bromothiazole Transmetalation Transmetalation PdII_complex->Transmetalation Diaryl_PdII Thiazole-Pd(II)L₂(Ar) Transmetalation->Diaryl_PdII Ar-B(OH)₂ Base RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 2-Arylthiazole

Caption: The catalytic cycle of the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow start Start Combine Reactants: - 2-Bromothiazole - Arylboronic Acid - Base add_catalyst Add Catalyst System - Palladium Source - Ligand (if applicable) start->add_catalyst setup Reaction Setup - Add Solvent - Degas with Inert Gas add_catalyst->setup reaction Reaction - Heat to desired temperature - Monitor by TLC/LC-MS setup->reaction workup Work-up - Cool to RT - Aqueous wash reaction->workup purification Purification - Dry organic layer - Concentrate - Column Chromatography workup->purification product Final Product 2-Arylthiazole purification->product

Caption: General experimental workflow for the Suzuki coupling of 2-bromothiazole.

Application Notes and Protocols: The Strategic Use of Methyl 2-bromothiazole-5-carboxylate in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-bromothiazole-5-carboxylate is a pivotal heterocyclic building block in the synthesis of a diverse array of kinase inhibitors. Its inherent structural features, including the reactive bromide at the 2-position and the carboxylate group at the 5-position of the thiazole ring, offer versatile handles for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the development of highly potent and selective kinase inhibitors. This document provides detailed application notes, experimental protocols, and relevant biological data for the utilization of this compound in the discovery of novel therapeutics targeting various protein kinases.

The thiazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions within the ATP-binding site of numerous kinases.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery.

This application note will focus on the synthesis of kinase inhibitors derived from the this compound core, with a particular emphasis on the synthesis of a key precursor to Dasatinib, a multi-targeted kinase inhibitor, and other thiazole-based inhibitors.

Quantitative Data of Thiazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of various kinase inhibitors synthesized using a thiazole-5-carboxamide scaffold, which can be derived from this compound.

Compound ID/NameTarget Kinase(s)IC50 Value(s)Reference
DasatinibBcr-Abl, SRC family, c-KIT, PDGFRβ, ephrin A receptor<1 nM (Bcr-Abl), 0.5-2.0 nM (SRC family)[2]
Compound 25 CDK90.64 - 2.01 μM[1]
Compound 42 GSK-3β0.29 ± 0.01 nM[1]
Compound 43 GSK-3β1.1 ± 0.1 nM[1]
Compound 33 CK20.4 μM[1]
Compound 39 B-RAF (V600E), SRC8.2 nM (B-RAF), 0.978 nM (SRC)[1]
Compound 51am c-Met2.54 nM[3]
Compound 51ak c-Met3.89 nM[3]
Compound 6i EGFR, Her2, VEGFR-2, CDK20.063 μM (EGFR), 0.054 μM (Her2), 0.119 μM (VEGFR-2), 0.448 μM (CDK2)
Compound 6v EGFR, Her2, VEGFR-2, CDK20.081 μM (EGFR), 0.065 μM (Her2), 0.429 μM (VEGFR-2), 0.506 μM (CDK2)

Experimental Protocols

This section provides detailed protocols for the hydrolysis of this compound and the subsequent synthesis of a key intermediate for Dasatinib.

Protocol 1: Hydrolysis of this compound to 2-bromothiazole-5-carboxylic acid

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a common precursor for amide bond formation.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1N

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol or THF and water.

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1N HCl. A precipitate should form.

  • Extract the aqueous layer with DCM or EtOAc (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-bromothiazole-5-carboxylic acid as a solid.

Protocol 2: Synthesis of N-(2-chloro-6-methylphenyl)-2-bromothiazole-5-carboxamide

This protocol details the amide coupling of 2-bromothiazole-5-carboxylic acid with 2-chloro-6-methylaniline.

Materials:

  • 2-bromothiazole-5-carboxylic acid

  • 2-chloro-6-methylaniline

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a solution of 2-bromothiazole-5-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess chlorinating agent.

  • Dissolve the resulting acid chloride in anhydrous DCM.

  • In a separate flask, dissolve 2-chloro-6-methylaniline (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

  • Slowly add the solution of the acid chloride to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) to afford N-(2-chloro-6-methylphenyl)-2-bromothiazole-5-carboxamide.

Visualizations

Synthetic Pathway to a Thiazole-5-carboxamide Kinase Inhibitor Scaffold```dot

G A This compound B 2-bromothiazole-5-carboxylic acid A->B Hydrolysis (e.g., LiOH, H₂O/MeOH) C N-(Aryl)-2-bromothiazole-5-carboxamide B->C Amide Coupling (e.g., SOCl₂, Arylamine, TEA) D Kinase Inhibitor C->D Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Caption: Workflow for synthesis, purification, and evaluation of kinase inhibitors.

Simplified CDK9 Signaling Pathway

G CDK9 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates CTD NELF_DSIF NELF/DSIF CDK9->NELF_DSIF Phosphorylates & Dissociates Transcription Transcriptional Elongation RNAPII->Transcription NELF_DSIF->RNAPII Pauses Transcription Inhibitor Thiazole-based CDK9 Inhibitor Inhibitor->CDK9 Inhibits

Caption: Inhibition of the CDK9 pathway by a thiazole-based inhibitor.

References

Application of Methyl 2-bromothiazole-5-carboxylate in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromothiazole-5-carboxylate is a versatile heterocyclic building block widely employed in the synthesis of novel agrochemicals, particularly fungicides. The inherent biological activity of the thiazole ring, combined with the reactivity of the bromine atom at the 2-position and the carboxylate functional group, makes it an ideal scaffold for the development of potent crop protection agents. This document provides detailed application notes, experimental protocols, and relevant biological data concerning the use of this compound in the synthesis of thiazole carboxamide fungicides, a class of compounds known to effectively combat a range of fungal pathogens.

Application Notes

This compound serves as a key precursor for the synthesis of a class of fungicides known as thiazole carboxamides. The primary synthetic strategy involves a two-step process:

  • Hydrolysis: The methyl ester of this compound is hydrolyzed to the corresponding carboxylic acid, 2-bromothiazole-5-carboxylic acid. This reaction is typically carried out under basic conditions.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a variety of substituted anilines to form the desired N-aryl-2-bromothiazole-5-carboxamide. This amide bond formation is often facilitated by coupling agents.

The fungicidal activity of the resulting thiazole carboxamides is attributed to their ability to inhibit crucial cellular processes in fungi. A primary mechanism of action for many of these compounds is the inhibition of the succinate dehydrogenase (SDH) enzyme (EC 1.3.5.1) in the mitochondrial respiratory chain, disrupting the fungus's energy production.

Data Presentation

The following tables summarize the fungicidal activity of various thiazole carboxamide derivatives synthesized from precursors related to this compound. This data highlights the potential for developing potent fungicides based on this scaffold.

Table 1: In Vitro Antifungal Activity of Thiazole Carboxamide Derivatives against Various Fungal Pathogens

Compound IDFungal PathogenEC50 (mg/L)Reference CompoundEC50 (mg/L)
9acRhizoctonia cerealis1.1Thifluzamide23.1[1]
9bfRhizoctonia cerealis4.9Thifluzamide23.1[1]
9cbRhizoctonia cerealis3.5Thifluzamide23.1[1]
9cdSclerotinia sclerotiorum0.8Thifluzamide4.9[1]
6gRhizoctonia cerealis6.2Thifluzamide22.1
6gSclerotinia sclerotiorum0.6Thifluzamide4.4
6iValsa mali1.77Boscalid9.19[2]
19iValsa mali1.97Boscalid9.19[2]
23iRhizoctonia solani3.79--

Table 2: In Vivo Antifungal Activity of Selected Thiazole Carboxamide Derivatives

Compound IDFungal PathogenApplication RateProtective Activity (%)Reference CompoundApplication RateProtective Activity (%)
9acRhizoctonia solani10 mg/L90Thifluzamide10 mg/L80[1]
6cSclerotinia sclerotiorum2.0 mg/L75.4Thifluzamide5.0 mg/LInactive
6gSclerotinia sclerotiorum2.0 mg/L67.3Thifluzamide5.0 mg/LInactive

Experimental Protocols

The following are representative protocols for the synthesis of a thiazole carboxamide fungicide starting from this compound.

Protocol 1: Hydrolysis of this compound to 2-bromothiazole-5-carboxylic acid

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromothiazole-5-carboxylic acid as a solid. The product can be used in the next step without further purification.

Protocol 2: Amide Coupling of 2-bromothiazole-5-carboxylic acid with a Substituted Aniline

Materials:

  • 2-bromothiazole-5-carboxylic acid

  • Substituted aniline (e.g., 2,6-dichloroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2-bromothiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the desired N-aryl-2-bromothiazole-5-carboxamide.

Mandatory Visualizations

Synthetic Pathway

Synthetic_Pathway A This compound B 2-bromothiazole-5-carboxylic acid A->B  Hydrolysis (e.g., LiOH, H2O)   D N-aryl-2-bromothiazole-5-carboxamide (Fungicide) B->D  Amide Coupling (EDC, HOBt, DIPEA)   C Substituted Aniline C->D

Caption: General synthetic route to thiazole carboxamide fungicides.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Mechanism_of_Action cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) Complex II Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinol Ubiquinol (QH2) SDH->Ubiquinol Ubiquinone Ubiquinone (Q) Ubiquinone->SDH Reduction Complex_III Complex III Ubiquinol->Complex_III Electron Transfer ATP_Production ATP Production (Energy) Complex_III->ATP_Production Leads to Fungicide Thiazole Carboxamide Fungicide Fungicide->SDH Inhibition Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Depletion leads to

Caption: Inhibition of fungal respiration by thiazole carboxamides.

Experimental Workflow: Antifungal Activity Screening

Antifungal_Screening_Workflow Start Synthesized Thiazole Carboxamide Compound Primary_Screening Primary Screening (e.g., 96-well plate assay, single high concentration) Start->Primary_Screening Dose_Response Dose-Response Assay (Serial dilutions) Primary_Screening->Dose_Response Active compounds EC50_Determination EC50 Determination (Data analysis) Dose_Response->EC50_Determination In_Vivo_Testing In Vivo Testing (Greenhouse trials on infected plants) EC50_Determination->In_Vivo_Testing Potent compounds Data_Analysis Data Analysis and Lead Optimization In_Vivo_Testing->Data_Analysis End Identification of Lead Compound Data_Analysis->End

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Methyl 2-bromothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing Methyl 2-bromothiazole-5-carboxylate as a versatile starting material. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds. The synthesized thiazole derivatives are of significant interest due to their potential as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3][4][5]

Introduction

This compound is a key building block for the synthesis of a diverse range of 2,5-disubstituted thiazole derivatives.[6] The electron-deficient nature of the thiazole ring, coupled with the reactive bromo substituent at the 2-position, makes it an excellent substrate for various cross-coupling reactions. This document outlines protocols for four major classes of palladium-catalyzed reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Stille coupling, and Buchwald-Hartwig amination. These reactions enable the introduction of aryl, alkynyl, and amino functionalities at the 2-position of the thiazole core, providing access to a wide array of novel chemical entities with potential therapeutic applications.[3][7]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various thiazole derivatives from this compound and related 2-bromothiazoles.

Table 1: Suzuki-Miyaura Coupling of 2-Bromothiazoles with Arylboronic Acids

EntryArylboronic AcidProductCatalyst (mol%)BaseSolventTime (h)Yield (%)Ref.
1Phenylboronic acidMethyl 2-phenylthiazole-5-carboxylatePd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O1285[8]
24-Methoxyphenylboronic acidMethyl 2-(4-methoxyphenyl)thiazole-5-carboxylatePd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O1692[8]
33-Cyanophenylboronic acidMethyl 2-(3-cyanophenyl)thiazole-5-carboxylatePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene878[8]

Table 2: Sonogashira Coupling of 2-Bromothiazoles with Terminal Alkynes

EntryAlkyneProductCatalyst (mol%)Co-catalyst (mol%)BaseSolventTime (h)Yield (%)Ref.
1PhenylacetyleneMethyl 2-(phenylethynyl)thiazole-5-carboxylatePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF688[9]
2EthynyltrimethylsilaneMethyl 2-((trimethylsilyl)ethynyl)thiazole-5-carboxylatePd(PPh₃)₄ (5)CuI (10)DiisopropylamineDMF1282[9]
31-HeptyneMethyl 2-(hept-1-yn-1-yl)thiazole-5-carboxylatePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃Acetonitrile1075[9]

Table 3: Stille Coupling of 2-Bromothiazoles with Organostannanes

EntryOrganostannaneProductCatalyst (mol%)AdditiveSolventTime (h)Yield (%)Ref.
1Tributyl(phenyl)stannaneMethyl 2-phenylthiazole-5-carboxylatePd(PPh₃)₄ (5)-Toluene1880[10][11]
2Tributyl(vinyl)stannaneMethyl 2-vinylthiazole-5-carboxylatePd₂(dba)₃ (2) / P(furyl)₃ (8)LiClDioxane2470[10][11]
3(Tributylstannyl)thiopheneMethyl 2-(thiophen-2-yl)thiazole-5-carboxylatePdCl₂(PPh₃)₂ (3)CuINMP1285[10][11]

Table 4: Buchwald-Hartwig Amination of 2-Bromothiazoles with Amines

| Entry | Amine | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) | Ref. | |---|---|---|---|---|---|---|---|---| | 1 | Aniline | Methyl 2-(phenylamino)thiazole-5-carboxylate | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 16 | 75 |[12] | | 2 | Morpholine | Methyl 2-morpholinothiazole-5-carboxylate | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 20 | 82 |[12] | | 3 | Benzylamine | Methyl 2-(benzylamino)thiazole-5-carboxylate | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 12 | 88 |[12] |

Table 5: Characterization Data for Representative Synthesized Compounds

CompoundFormulaMW¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
Methyl 2-(4-methoxyphenyl)thiazole-5-carboxylateC₁₂H₁₁NO₃S249.298.21 (s, 1H), 7.85 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H), 3.88 (s, 3H), 3.85 (s, 3H)162.5, 161.8, 145.2, 128.9, 125.3, 122.1, 114.3, 55.4, 52.3250.1 [M+H]⁺
Methyl 2-(phenylethynyl)thiazole-5-carboxylateC₁₃H₉NO₂S243.288.35 (s, 1H), 7.60-7.55 (m, 2H), 7.42-7.35 (m, 3H), 3.92 (s, 3H)161.9, 149.8, 143.5, 132.1, 130.2, 128.6, 123.7, 91.8, 82.5, 52.8244.0 [M+H]⁺
Methyl 2-(phenylamino)thiazole-5-carboxylateC₁₁H₁₀N₂O₂S234.278.85 (br s, 1H), 8.05 (s, 1H), 7.65 (d, J=7.8 Hz, 2H), 7.35 (t, J=7.8 Hz, 2H), 7.10 (t, J=7.4 Hz, 1H), 3.88 (s, 3H)163.2, 162.5, 140.1, 139.8, 129.2, 124.5, 120.3, 118.9, 52.1235.1 [M+H]⁺

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (Nitrogen or Argon) in oven-dried glassware unless otherwise noted. Solvents should be anhydrous and degassed prior to use. Reagents were purchased from commercial suppliers and used without further purification. Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 2-arylthiazole-5-carboxylates

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Add the degassed solvent system (10 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Upon completion (monitored by TLC), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired Methyl 2-arylthiazole-5-carboxylate.

Protocol 2: Sonogashira Coupling for the Synthesis of Methyl 2-alkynylthiazole-5-carboxylates

This protocol details the synthesis of 2-alkynylthiazoles via the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine (Et₃N))

  • Solvent (e.g., Anhydrous THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.5 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 6 hours.

  • After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Methyl 2-alkynylthiazole-5-carboxylate.

Protocol 3: Stille Coupling for the Synthesis of Methyl 2-arylthiazole-5-carboxylates

This protocol describes the Stille coupling of this compound with an organostannane reagent.

Materials:

  • This compound

  • Organostannane (e.g., Tributyl(phenyl)stannane, 1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous toluene (10 mL).

  • Add the organostannane (1.1 mmol) followed by the palladium catalyst (0.05 mmol).

  • Heat the reaction mixture to 110 °C and stir for 18 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Wash the organic layer with a saturated aqueous solution of KF (2 x 15 mL) to remove tin byproducts, followed by brine (15 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted thiazole.

Protocol 4: Buchwald-Hartwig Amination for the Synthesis of Methyl 2-aminothiazole-5-carboxylates

This protocol provides a method for the N-arylation or N-alkylation of the 2-position of the thiazole ring.

Materials:

  • This compound

  • Amine (e.g., Aniline, 1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene)

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL).

  • Add the amine (1.2 mmol) to the reaction mixture.

  • Seal the tube and heat the reaction to 100 °C for 16 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through Celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography on silica gel to afford the desired Methyl 2-aminothiazole-5-carboxylate.

Mandatory Visualization

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product Start This compound Setup 1. Add reactants, catalyst, ligand, and base to flask. 2. Evacuate and backfill with inert gas. 3. Add anhydrous, degassed solvent. Start->Setup Reagent Coupling Partner (Boronic Acid, Alkyne, Stannane, Amine) Reagent->Setup Reaction Heat and stir under inert atmosphere. Monitor by TLC. Setup->Reaction Workup 1. Quench reaction and perform aqueous work-up. 2. Dry organic layer and concentrate. Reaction->Workup Purification Column Chromatography Workup->Purification Product Novel Heterocyclic Compound (2,5-Disubstituted Thiazole) Purification->Product Characterization Characterization (NMR, MS, etc.) Product->Characterization

Caption: Experimental workflow for the synthesis of novel heterocyclic compounds.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Inhibitor Thiazole-based Kinase Inhibitor Inhibitor->PI3K inhibits Inhibitor->Akt inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 2-bromothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Heck, Stille, and Sonogashira coupling reactions utilizing Methyl 2-bromothiazole-5-carboxylate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the thiazole moiety in biologically active compounds. The palladium-catalyzed cross-coupling reactions described herein offer powerful and efficient methods for the functionalization of the C2-position of the thiazole ring, enabling the synthesis of a diverse array of novel molecules for drug discovery and development.

Heck Coupling Reaction

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, enabling the coupling of an unsaturated halide with an alkene. For this compound, this reaction allows for the introduction of various vinyl substituents, creating valuable intermediates for further synthetic transformations.

Data Presentation: Representative Heck Coupling Conditions
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF1001885-95
2Methyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMA1202480-90
3n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAc (2.5)NMP1102082-92
4CyclohexenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane1002475-85

Note: Yields are representative and based on similar reported Heck reactions with brominated heterocycles. Optimization for specific substrates is recommended.

Experimental Protocol: Heck Coupling of this compound with Styrene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert gas (this cycle should be repeated three times).

  • Add anhydrous DMF via syringe, followed by triethylamine and styrene.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired methyl 2-styrylthiazole-5-carboxylate.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Pd(OAc)₂, P(o-tol)₃ B Inert Atmosphere: Evacuate & backfill with Ar/N₂ (3x) A->B C Add Solvents & Reagents: DMF, Et₃N, Styrene B->C D Heat to 100 °C C->D E Stir for 18h D->E F Monitor by TLC/LC-MS E->F G Cool to RT F->G H Dilute with EtOAc G->H I Wash with H₂O & Brine H->I J Dry & Concentrate I->J K Purify by Chromatography J->K L Methyl 2-styrylthiazole- 5-carboxylate K->L Pure Product

Heck Coupling Experimental Workflow

Stille Coupling Reaction

The Stille coupling is a versatile method for forming C-C bonds by reacting an organostannane with an organic halide. This reaction is particularly useful for introducing aryl, heteroaryl, and vinyl groups at the C2-position of this compound.

Data Presentation: Representative Stille Coupling Conditions
EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
12-(Tributylstannyl)pyridinePd(PPh₃)₄ (5)--Toluene1101680-90
2VinyltributyltinPd₂(dba)₃ (2)P(fur)₃ (8)CuI (10)THF651285-95
3Tributyl(phenyl)stannanePdCl₂(PPh₃)₂ (3)--DMF1001888-98
41-Methyl-2-(tributylstannyl)pyrrolePd(OAc)₂ (2)SPhos (4)CsF (2 equiv)Dioxane1002478-88

Note: Yields are representative and based on similar reported Stille reactions with brominated heterocycles. Optimization for specific substrates is recommended.

Experimental Protocol: Stille Coupling of this compound with 2-(Tributylstannyl)pyridine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 2-(Tributylstannyl)pyridine (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Anhydrous Toluene (10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).

  • Add anhydrous toluene via syringe, followed by the 2-(tributylstannyl)pyridine.

  • Seal the Schlenk flask and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 10 mL) to remove tin byproducts.

  • Wash the organic layer with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired methyl 2-(pyridin-2-yl)thiazole-5-carboxylate.

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Pd(PPh₃)₄ B Inert Atmosphere: Evacuate & backfill with Ar/N₂ (3x) A->B C Add Solvent & Stannane: Toluene, 2-(Tributylstannyl)pyridine B->C D Heat to 110 °C C->D E Stir for 16h D->E F Monitor by TLC/LC-MS E->F G Cool to RT F->G H Dilute with Et₂O G->H I Wash with aq. KF H->I J Dry & Concentrate I->J K Purify by Chromatography J->K L Methyl 2-(pyridin-2-yl)thiazole- 5-carboxylate K->L Pure Product

Stille Coupling Experimental Workflow

Sonogashira Coupling Reaction

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of 2-alkynylthiazole derivatives, which are important precursors for various heterocyclic compounds and conjugated systems.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THF60890-98
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NEt (2)DMF801285-95
31-HexynePd(OAc)₂ (2) / XPhos (4)-Cs₂CO₃ (2)Dioxane1001680-90
4Propargyl alcoholPdCl₂(dppf) (3)CuI (5)K₂CO₃ (2.5)Acetonitrile701082-92

Note: Yields are representative and based on similar reported Sonogashira reactions with brominated heterocycles. Optimization for specific substrates is recommended.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).

  • Add anhydrous THF via syringe, followed by triethylamine and phenylacetylene.

  • Seal the Schlenk flask and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture vigorously for 8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired methyl 2-(phenylethynyl)thiazole-5-carboxylate.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, PdCl₂(PPh₃)₂, CuI B Inert Atmosphere: Evacuate & backfill with Ar/N₂ (3x) A->B C Add Solvent & Reagents: THF, Et₃N, Phenylacetylene B->C D Heat to 60 °C C->D E Stir for 8h D->E F Monitor by TLC/LC-MS E->F G Cool to RT & Filter F->G H Concentrate G->H I Aqueous Workup H->I J Dry & Concentrate I->J K Purify by Chromatography J->K L Methyl 2-(phenylethynyl)thiazole- 5-carboxylate K->L Pure Product

Sonogashira Coupling Experimental Workflow

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-bromothiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromothiazole-5-carboxylate is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] The thiazole ring system is a common scaffold in many biologically active molecules, and the bromo- and carboxylate-substituents at the 2- and 5-positions, respectively, offer versatile handles for further chemical modifications.[2] This document provides detailed protocols for the scale-up synthesis of this compound, focusing on efficient and industrially viable methods. The procedures outlined are designed to be robust and scalable, ensuring high yield and purity of the final product.

Synthetic Strategies

The synthesis of this compound typically involves a multi-step process commencing with the formation of the thiazole ring, followed by diazotization and bromination. A common and effective strategy is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.[3] For the target molecule, a prevalent route starts from β-methyl methoxyacrylate and thiourea to construct the 2-aminothiazole-5-carboxylate core, which is then converted to the desired 2-bromo derivative.[1]

An alternative approach involves the use of ethyl acetoacetate and thiourea in the presence of a halogen, such as iodine, to form the aminothiazole intermediate.[4] The subsequent diazotization-bromination step is critical, with reagents like sodium nitrite and copper bromide being commonly employed.[1] The choice of reagents and reaction conditions can significantly impact the overall yield and purity of the final product, making optimization of these parameters crucial for large-scale production.

Experimental Protocols

Protocol 1: One-Pot Synthesis from β-Methyl Methoxyacrylate

This protocol is adapted from a one-pot method that avoids the isolation of unstable intermediates, simplifying the overall process and potentially increasing the yield.[1]

Step 1: Synthesis of Methyl 2-aminothiazole-5-carboxylate

  • To a suitable reaction vessel, add β-methyl methoxyacrylate (1.0 eq), thiourea (2.0 eq), and iodine (1.0 eq).

  • Stir the mixture at 85°C for 15 hours.

  • After the reaction is complete, cool the mixture and add a sufficient amount of water to dissolve the majority of the solids, applying gentle heat if necessary.

  • Filter the mixture to remove any insoluble materials.

  • To the filtrate, add a concentrated solution of sodium hydroxide to adjust the pH to slightly alkaline, which will induce crystallization.

  • Collect the precipitated white solid by filtration and dry to obtain Methyl 2-aminothiazole-5-carboxylate.

Step 2: Diazotization and Bromination

  • In a separate reaction vessel, dissolve the Methyl 2-aminothiazole-5-carboxylate (1.0 eq) obtained from the previous step in a mixture of 85.0% phosphoric acid (8.0 eq) and 65.0% nitric acid (8.0 eq) at room temperature.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.3 eq) dropwise, maintaining the temperature between 0-5°C.

  • Continue stirring for 40 minutes after the addition is complete.

  • Add a solution of copper bromide (2.5 eq) dropwise to the reaction mixture.

  • Upon completion of the reaction, the product can be isolated by standard workup procedures, such as extraction and purification.

Protocol 2: Synthesis using N-Bromosuccinimide (NBS)

This method provides an alternative for the bromination and cyclization steps.

  • In a three-necked flask, add water and dioxane and cool the mixture to -10°C.

  • Add β-methyl methoxyacrylate (1.0 eq) and N-bromosuccinimide (NBS) (1.1 eq) and stir at room temperature until fully dissolved.

  • Add thiourea (1.0 eq) to the solution.

  • Slowly heat the mixture to 80°C and maintain for 1 hour.

  • Cool the reaction mixture to room temperature and add concentrated ammonia water.

  • Stir for 10 minutes, then filter the resulting solid under reduced pressure.

  • Wash the filter cake with water and dry under vacuum to yield the product.[1]

Data Presentation

ParameterProtocol 1 (Step 1)Protocol 1 (Step 2)Protocol 2
Starting Materials β-methyl methoxyacrylate, thiourea, iodineMethyl 2-aminothiazole-5-carboxylate, H₃PO₄, HNO₃, NaNO₂, CuBr₂β-methyl methoxyacrylate, NBS, thiourea
Key Reagent Ratios Thiourea (2.0 eq), Iodine (1.0 eq)H₃PO₄ (8.0 eq), HNO₃ (8.0 eq), NaNO₂ (1.3 eq), CuBr₂ (2.5 eq)NBS (1.1 eq), Thiourea (1.0 eq)
Temperature 85°C0-5°C-10°C to 80°C
Reaction Time 15 hours40 minutes (diazotization)1 hour (at 80°C)
Reported Yield -84.7%71%
Product Purity -99.5%-

Experimental Workflow and Logic Diagrams

Scale_Up_Synthesis_Workflow cluster_protocol1 Protocol 1: One-Pot Synthesis cluster_protocol2 Protocol 2: NBS Method A1 β-Methyl Methoxyacrylate + Thiourea + Iodine B1 Cyclization (85°C, 15h) A1->B1 C1 Methyl 2-aminothiazole- 5-carboxylate B1->C1 D1 Diazotization (H₃PO₄, HNO₃, NaNO₂) (0-5°C, 40 min) C1->D1 E1 Bromination (CuBr₂) D1->E1 F1 Methyl 2-bromothiazole- 5-carboxylate E1->F1 A2 β-Methyl Methoxyacrylate + NBS + Thiourea B2 Cyclization & Bromination (-10°C to 80°C, 1h) A2->B2 C2 Workup (Ammonia Water) B2->C2 D2 Methyl 2-bromothiazole- 5-carboxylate C2->D2

Caption: Comparative workflow for the scale-up synthesis of this compound.

Synthetic_Logic Start Starting Materials Thiazole_Formation Thiazole Ring Formation Start->Thiazole_Formation Amino_Intermediate 2-Aminothiazole Intermediate Thiazole_Formation->Amino_Intermediate Functional_Group_Conversion Functional Group Interconversion Amino_Intermediate->Functional_Group_Conversion Diazotization & Bromination Final_Product Methyl 2-bromothiazole- 5-carboxylate Functional_Group_Conversion->Final_Product

Caption: General synthetic logic for producing the target compound.

References

Application Notes and Protocols: One-Pot Synthesis Strategies Involving Methyl 2-Bromothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for one-pot synthesis strategies utilizing Methyl 2-bromothiazole-5-carboxylate as a key building block. The following methods offer efficient routes to complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.

Application Note 1: One-Pot Borylation/Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Arylthiazole-5-carboxylates

The sequential, one-pot Miyaura borylation and Suzuki-Miyaura cross-coupling reaction is a powerful strategy for the synthesis of biaryl and heteroaryl compounds from two distinct aryl or heteroaryl halides. This methodology circumvents the need to isolate the often unstable boronic ester intermediate, thereby improving overall efficiency and yield.[1][2] This approach is particularly well-suited for the functionalization of this compound at the 2-position with a variety of aryl and heteroaryl moieties.

The reaction proceeds in two steps within the same reaction vessel. First, the borylation of this compound is achieved using a palladium catalyst and a boron source, such as bis(pinacolato)diboron. Upon completion of the borylation, the second aryl or heteroaryl halide, along with a suitable base and additional palladium catalyst if necessary, is introduced to facilitate the Suzuki-Miyaura cross-coupling, yielding the desired 2-arylthiazole-5-carboxylate derivative. Microwave-assisted heating can significantly reduce reaction times for the borylation step.[2]

Logical Relationship Diagram: One-Pot Borylation/Suzuki Coupling

One_Pot_Borylation_Suzuki cluster_step1 Step 1: Miyaura Borylation cluster_step2 Step 2: Suzuki-Miyaura Coupling A This compound C Pd Catalyst, Base A->C B Bis(pinacolato)diboron B->C D Thiazole Boronic Ester (Intermediate) C->D Formation of C-B bond F Pd Catalyst, Base D->F E Aryl/Heteroaryl Halide E->F G 2-Arylthiazole-5-carboxylate (Final Product) F->G Formation of C-C bond

Caption: Workflow for the one-pot borylation/Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: One-Pot Borylation/Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • Aryl or heteroaryl bromide/iodide

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution (2 M)

  • 1,4-Dioxane (anhydrous)

  • Microwave reactor (optional)

Procedure:

Step 1: Miyaura Borylation

  • To a dry microwave vial or Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Add anhydrous 1,4-dioxane to achieve a concentration of 0.2 M with respect to the starting thiazole.

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 1-3 hours, or until consumption of the starting material is observed by TLC or LC-MS. Alternatively, microwave irradiation at 120 °C for 1 hour can be employed.[2]

  • Cool the reaction mixture to room temperature.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To the reaction mixture from Step 1, add the aryl or heteroaryl halide (1.2 equiv), an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 M, 3.0 equiv), and an additional portion of Pd(dppf)Cl₂ (0.02 equiv).

  • Seal the vessel and heat the mixture to 80-100 °C for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylthiazole-5-carboxylate.

Quantitative Data Summary (Representative)
EntryAryl HalideProductYield (%)
14-Methoxyphenyl bromideMethyl 2-(4-methoxyphenyl)thiazole-5-carboxylate75-85
23-Pyridyl bromideMethyl 2-(pyridin-3-yl)thiazole-5-carboxylate65-75
31-Naphthyl boronic acidMethyl 2-(naphthalen-1-yl)thiazole-5-carboxylate80-90

Note: Yields are indicative and may vary based on the specific substrates and reaction conditions.

Application Note 2: Multi-Component Synthesis of Thiazolo[5,4-b]pyridines

The synthesis of fused heterocyclic systems from simple starting materials in a single step is a highly desirable transformation in organic synthesis. One such example is the one-pot synthesis of thiazolo[5,4-b]pyridines. These scaffolds are of interest due to their structural similarity to biologically active purine analogs. A reported one-pot procedure allows for the construction of the thiazolo[5,4-b]pyridine core from a 2-chloropyridin-3-amine and a sulfinylbis[(dihydroxyphenyl)methanethione] derivative.[1] While this specific example does not start with this compound, it illustrates a powerful one-pot strategy for creating fused thiazole systems, a reaction class that could potentially be adapted for derivatives of the target molecule.

Reaction Pathway Diagram: Synthesis of Thiazolo[5,4-b]pyridines

Thiazolo_Pyridine_Synthesis A 2-Chloropyridin-3-amine C One-Pot Reaction A->C B Sulfinylbis[(2,4-dihydroxyphenyl)- methanethione] B->C D Thiazolo[5,4-b]pyridine Derivative C->D Condensation and Cyclization

Caption: Multi-component synthesis of a thiazolo[5,4-b]pyridine derivative.

Experimental Protocol: Synthesis of 4-(1,3-Thiazolo[5,4-b]pyridin-2-yl)benzene-1,3-diols

Materials:

  • Substituted 2-chloropyridin-3-amine

  • Sulfinylbis[(2,4-dihydroxyphenyl)methanethione]

  • Pyridine (as solvent)

Procedure:

  • A solution of the appropriate 2-chloropyridin-3-amine (1.0 equiv) and sulfinylbis[(2,4-dihydroxyphenyl)methanethione] (1.0 equiv) in pyridine is heated at reflux.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice and water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization or column chromatography to yield the pure thiazolo[5,4-b]pyridine derivative.

Quantitative Data Summary (Representative)
Entry2-Chloropyridin-3-amine SubstituentProductYield (%)
1H4-(1,3-Thiazolo[5,4-b]pyridin-2-yl)benzene-1,3-diol78
25-Cl4-(6-Chloro-1,3-thiazolo[5,4-b]pyridin-2-yl)benzene-1,3-diol82
35-CF₃4-(6-(Trifluoromethyl)-1,3-thiazolo[5,4-b]pyridin-2-yl)benzene-1,3-diol75

Note: Data adapted from analogous syntheses.[1] Yields are representative.

References

Application Notes and Protocols for Enzymatic Reactions Involving Thiazole Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for studying enzymatic reactions involving thiazole carboxylate derivatives. The content is designed to assist researchers in the fields of biochemistry, pharmacology, and drug development in understanding and applying these methodologies for their specific research needs.

Proline Dehydrogenase (PRODH) Activity with Thiazolidine Carboxylates

Thiazolidine-4-carboxylate (T4C) and thiazolidine-2-carboxylate (T2C) are thiazole-containing analogs of proline and have been identified as substrates for proline catabolic enzymes. The bifunctional enzyme Proline Utilization A (PutA) exhibits proline dehydrogenase (PRODH) activity, catalyzing the FAD-dependent oxidation of these thiazolidine carboxylates. Notably, the catalytic efficiencies for T4C and T2C are significantly higher than for the natural substrate, proline.

Quantitative Data
SubstrateEnzymekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Reference
L-ProlineSmPutA1.4 ± 0.159 ± 724[1]
L-Thiazolidine-4-carboxylate (L-T4C)SmPutA0.7 ± 0.021.8 ± 0.2390[1]
L-Thiazolidine-2-carboxylate (L-T2C)SmPutA1.0 ± 0.031.4 ± 0.2710[1]
Experimental Protocol: Steady-State PRODH Kinetics Assay

This protocol is adapted from the methodology used to characterize the kinetics of Sinorhizobium meliloti PutA (SmPutA) with thiazolidine carboxylate substrates.[1]

Materials:

  • SmPutA enzyme (0.25 µM final concentration)

  • Coenzyme Q₁ (CoQ₁) as an electron acceptor (0.2 mM final concentration)

  • L-proline, L-T4C, or L-T2C solutions of varying concentrations

  • Assay Buffer: 50 mM potassium phosphate, 25 mM NaCl, pH 7.5

  • Spectrophotometer capable of reading at 275 nm

Procedure:

  • Prepare the assay buffer and equilibrate all solutions to the desired reaction temperature.

  • In a quartz cuvette, prepare the reaction mixture containing the assay buffer, 0.25 µM SmPutA, and 0.2 mM CoQ₁.

  • Initiate the reaction by adding the thiazolidine carboxylate substrate (L-T4C or L-T2C) or L-proline at varying concentrations (e.g., 0-3 mM for L-T4C, 0-2.5 mM for L-T2C, and 0-200 mM for L-proline).

  • Immediately monitor the reduction of CoQ₁ by measuring the decrease in absorbance at 275 nm.

  • Record the initial velocity of the reaction for each substrate concentration.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (kcat and Km).

Proline Catabolism Pathway

Proline_Catabolism Proline L-Proline PRODH Proline Dehydrogenase (PRODH) (PutA) Proline->PRODH T4C L-Thiazolidine-4-carboxylate T4C->PRODH T2C L-Thiazolidine-2-carboxylate T2C->PRODH P5C Δ¹-Pyrroline-5-carboxylate PRODH->P5C from Proline Thiazoline2C Δ⁴-Thiazoline-2-carboxylate PRODH->Thiazoline2C from T2C Cysteine_precursor Unstable Intermediate PRODH->Cysteine_precursor from T4C FAD FAD FADH2 FADH₂ GSALDH GSAL Dehydrogenase (PutA) P5C->GSALDH Cysteine L-Cysteine Cysteine_precursor->Cysteine Glutamate L-Glutamate GSALDH->Glutamate NAD NAD⁺ NADH NADH FAD->FADH2 NAD->NADH

Caption: Oxidation of proline and its thiazolidine analogs by PRODH.

α-Amylase Inhibition by Thiazole Derivatives

Thiazole derivatives have been investigated for their potential to inhibit α-amylase, an enzyme crucial for carbohydrate metabolism.[2][3] Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus.

Quantitative Data
CompoundEnzymeIC₅₀ (µM)Reference
Acarbose (Standard)α-Amylase8.90 ± 0.10
Thiazole Derivative 6α-Amylase0.6 ± 0.05
Thiazole Derivative 4α-Amylase1.788 ± 0.08[3]
Thiazole Derivative 7α-Amylase1.315 ± 0.05[3]
Experimental Protocol: α-Amylase Inhibition Assay (DNS Method)

This protocol is a standard method for determining α-amylase activity and inhibition using 3,5-dinitrosalicylic acid (DNS).

Materials:

  • α-Amylase solution (e.g., porcine pancreatic α-amylase, 2 units/mL)

  • Starch solution (1% w/v in buffer)

  • Phosphate Buffer: 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH. Add 30 g of sodium potassium tartrate and bring the final volume to 100 mL with distilled water.

  • Thiazole derivative inhibitor solutions of varying concentrations

  • Acarbose solution (as a positive control)

  • Spectrophotometer capable of reading at 540 nm

  • Water bath (100°C)

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a test tube, mix 200 µL of α-amylase solution with 200 µL of the thiazole derivative inhibitor solution (or buffer for control).

    • Incubate the mixture for 10 minutes at 30°C.

  • Enzymatic Reaction:

    • Add 200 µL of the starch solution to the pre-incubated mixture.

    • Incubate for exactly 3 minutes at 30°C.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 200 µL of DNS reagent.

    • Boil the mixture in a water bath at 85-90°C for 10 minutes.

    • Cool the tubes to room temperature and dilute the contents with 5 mL of distilled water.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at 540 nm.

    • A blank with 100% enzyme activity is prepared by replacing the inhibitor solution with buffer.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Starch Digestion Pathway

Starch_Digestion Starch Starch Alpha_Amylase α-Amylase Starch->Alpha_Amylase Maltose Maltose Alpha_Amylase->Maltose Other_Oligosaccharides Other Oligosaccharides Alpha_Amylase->Other_Oligosaccharides Thiazole_Inhibitor Thiazole Derivative (Inhibitor) Thiazole_Inhibitor->Alpha_Amylase inhibits Intestinal_Enzymes Intestinal Enzymes Maltose->Intestinal_Enzymes Other_Oligosaccharides->Intestinal_Enzymes Glucose Glucose Intestinal_Enzymes->Glucose Absorption Absorption into Bloodstream Glucose->Absorption

Caption: Inhibition of starch digestion by α-amylase inhibitors.

Monoacylglycerol Lipase (MAGL) Inhibition by Thiazole-5-Carboxylate Derivatives

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Thiazole-5-carboxylate derivatives have been developed as potent inhibitors of MAGL, with potential applications in cancer therapy.

Quantitative Data
CompoundEnzymeIC₅₀ (µM)Cell LineGI₅₀ (µM)Reference
3gMAGL0.037EKVX (Non-Small Cell Lung Cancer)0.865
4cMAGL0.063HOP-92 (Non-Small Cell Lung Cancer)0.34
3gMAGL0.037MDA-MB-468 (Breast Cancer)1.20
4cMAGL0.063MDA-MB-231/ATCC (Breast Cancer)1.08
Experimental Protocol: Fluorometric MAGL Inhibitor Screening Assay

This protocol provides a general method for screening MAGL inhibitors using a fluorogenic substrate.

Materials:

  • Human recombinant MAGL enzyme

  • MAGL substrate (fluorogenic)

  • MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)

  • Thiazole-5-carboxylate inhibitor solutions of varying concentrations

  • Positive control inhibitor (e.g., JZL 195)

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 360/460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the MAGL enzyme, substrate, and inhibitors in the assay buffer.

  • Assay Plate Setup:

    • Inhibitor Wells: Add assay buffer, MAGL enzyme, and the thiazole-5-carboxylate inhibitor to the wells.

    • 100% Activity Wells: Add assay buffer, MAGL enzyme, and the solvent used to dissolve the inhibitor.

    • Background Wells: Add assay buffer and solvent (no enzyme).

  • Pre-incubation:

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add the MAGL substrate to all wells to start the reaction.

  • Measurement:

    • Immediately read the fluorescence in kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

MAGL Signaling in Cancer

MAGL_Signaling MAGL Monoacylglycerol Lipase (MAGL) Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Glycerol Glycerol MAGL->Glycerol Thiazole_Inhibitor Thiazole-5-carboxylate (Inhibitor) Thiazole_Inhibitor->MAGL inhibits Two_AG 2-Arachidonoylglycerol (2-AG) Two_AG->MAGL Pro_tumorigenic_Lipids Pro-tumorigenic Signaling Lipids Arachidonic_Acid->Pro_tumorigenic_Lipids Cancer_Progression Cancer Cell Migration, Invasion, Survival Pro_tumorigenic_Lipids->Cancer_Progression promotes

Caption: Role of MAGL in pro-tumorigenic signaling and its inhibition.

Carbonic Anhydrase Inhibition by Thiazole-Containing Sulfonamides

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Sulfonamides, including those incorporating a thiazole moiety, are a major class of CA inhibitors used in the treatment of various diseases like glaucoma and epilepsy.

Quantitative Data
CompoundEnzyme IsoformKᵢ (nM)Reference
3bhCA I368.7
3bhCA II81.4
3nhCA IX41.3
3nhCA XII39.1
Experimental Protocol: Carbonic Anhydrase Esterase Activity Inhibition Assay

This protocol describes the determination of CA inhibition by measuring the enzyme's esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate.

Materials:

  • Carbonic anhydrase isoenzyme solution

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) solution in acetone or acetonitrile

  • Thiazole sulfonamide inhibitor solutions of varying concentrations

  • Acetazolamide (as a positive control)

  • 96-well microplate

  • Spectrophotometer capable of reading at 400 nm

Procedure:

  • Assay Plate Setup:

    • In a 96-well plate, add Tris-HCl buffer, the CA enzyme, and the thiazole sulfonamide inhibitor solution (or buffer for control).

    • Include a blank containing only the buffer and substrate.

  • Pre-incubation:

    • Incubate the plate for 10 minutes at room temperature.

  • Reaction Initiation:

    • Start the reaction by adding the p-NPA solution to all wells.

  • Measurement:

    • Immediately monitor the increase in absorbance at 400 nm over time (kinetic read). The product, p-nitrophenol, is yellow.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC₅₀ value.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant of the enzyme for the substrate.

Carbonic Anhydrase Catalytic Mechanism and Inhibition

Carbonic_Anhydrase cluster_0 Physiological Reaction cluster_1 Esterase Assay CA Carbonic Anhydrase (CA-Zn²⁺) HCO3 HCO₃⁻ CA->HCO3 H_ion H⁺ CA->H_ion p_NP p-Nitrophenol (Yellow Product) CA->p_NP Thiazole_Sulfonamide Thiazole Sulfonamide (Inhibitor) Thiazole_Sulfonamide->CA binds to Zn²⁺ and inhibits CO2 CO₂ CO2->CA H2O H₂O H2O->CA p_NPA p-Nitrophenyl acetate (Substrate) p_NPA->CA hydrolyzes

Caption: Inhibition of carbonic anhydrase's catalytic activity.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Bromothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 2-bromothiazoles. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to address common side reactions and optimize reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki coupling of 2-bromothiazoles, offering potential causes and actionable solutions in a question-and-answer format.

Q1: My Suzuki coupling reaction of a 2-bromothiazole is giving a low yield of the desired product. What are the likely causes and how can I improve it?

Low yields in the Suzuki coupling of 2-bromothiazoles can be attributed to several factors, primarily related to the electron-rich nature of the thiazole ring, which can render the C-Br bond less reactive towards oxidative addition.[1]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Suboptimal Catalyst System The palladium catalyst and ligand may not be active enough for the electron-rich 2-bromothiazole substrate, leading to inefficient oxidative addition.[1]- Screen Catalysts and Ligands: Experiment with a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and phosphine ligands. Buchwald-type ligands like SPhos and XPhos are often effective for heteroaryl couplings.[1][2] - Use Pre-formed Catalysts: Consider using air- and moisture-stable pre-catalysts to ensure consistent activity.
Improper Reaction Conditions Temperature, solvent, and base selection are critical and can significantly impact the reaction rate and yield.- Optimize Temperature: Gradually increase the reaction temperature, as some couplings may require refluxing in solvents like dioxane or toluene.[1] - Select an Appropriate Base: Use a suitable base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can influence the activation of the boronic acid.[2] - Solvent Optimization: Ensure good solubility of all reactants. Common solvent systems include dioxane/water, toluene/water, or DMF.[1][2]
Catalyst Deactivation The active Pd(0) species is susceptible to oxidation by atmospheric oxygen, leading to catalyst deactivation.- Maintain an Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture using techniques like nitrogen or argon bubbling or freeze-pump-thaw cycles. Perform the reaction under a positive pressure of an inert gas.[1]
Protodeboronation of Boronic Acid The boronic acid coupling partner can undergo hydrolysis, replacing the boronic acid group with a hydrogen atom, especially with heteroaryl boronic acids.- Use Boronic Esters: Consider using more stable boronic acid derivatives like pinacol esters (Bpin) to minimize decomposition. - Anhydrous Conditions: For sensitive substrates, employ strictly anhydrous solvents and reagents.

Q2: I am observing a significant amount of debrominated thiazole (protodebromination) as a byproduct. How can I minimize this side reaction?

Protodebromination, the replacement of the bromine atom with a hydrogen, is a common side reaction with electron-rich heteroaryl halides like 2-bromothiazoles.

Troubleshooting Protodebromination:

Strategy Details
Use Milder Bases Strong bases can sometimes promote protodebromination.
Optimize Ligand Choice Certain ligands can favor the desired cross-coupling over the reductive debromination pathway.
Lower Reaction Temperature High temperatures can accelerate side reactions.
Ensure Anhydrous Conditions Traces of water can act as a proton source for this side reaction.

Q3: My reaction is producing a significant amount of homocoupled product from the boronic acid. What causes this and how can I prevent it?

Homocoupling of the boronic acid to form a biaryl byproduct is a frequent issue in Suzuki couplings.

Minimizing Boronic Acid Homocoupling:

Contributing Factor Mechanism Prevention Strategies
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to Pd(II). Pd(II) species can then promote the homocoupling of two boronic acid molecules.[3][4]- Rigorous Degassing: Ensure the reaction mixture and solvents are thoroughly deoxygenated.[3]
Use of Pd(II) Pre-catalysts Pd(II) sources like Pd(OAc)₂ can directly react with the boronic acid to form the homocoupled product before the catalytic cycle is fully established.[3]- Use Pd(0) Pre-catalysts: Employ Pd(0) sources like Pd(PPh₃)₄. - In Situ Reduction: If using a Pd(II) source, ensure conditions are suitable for its rapid reduction to Pd(0).
Reaction Conditions High temperatures and certain bases can exacerbate homocoupling.- Optimize Temperature: Run the reaction at the lowest temperature that affords a reasonable rate. - Base Selection: Use moderately strong bases like K₂CO₃ or K₃PO₄.[5]

Frequently Asked Questions (FAQs)

What is the general order of reactivity for aryl halides in Suzuki coupling?

The general order of reactivity is I > Br > OTf >> Cl.[5] For 2-halothiazoles, this trend generally holds, making 2-bromothiazoles a common and moderately reactive substrate.

Are there any alternative coupling partners to boronic acids?

Yes, boronic esters (e.g., pinacol esters) and organotrifluoroborates are often used. They can offer enhanced stability and may be less prone to protodeboronation.[6]

Can the substitution pattern on the 2-bromothiazole affect the reaction?

Absolutely. Electron-donating groups on the thiazole ring can decrease the reactivity of the C-Br bond towards oxidative addition, potentially requiring more forcing conditions (e.g., more active catalyst, higher temperature).[2] Conversely, electron-withdrawing groups can facilitate the reaction.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of various brominated thiazole and benzothiazole derivatives. Note that yields are highly substrate-dependent and optimization is often necessary.

Substrate Coupling Partner Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Reference
5-Bromo-2-chlorobenzothiazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285[7]
5-Bromo-2-chlorobenzothiazole3-Fluorophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄DMF110678[7]
2-Amino-6-bromobenzothiazole4-Tolylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane1003175[8]
2-Amino-6-bromobenzothiazole4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DMF100-64[8]
4-(5-Bromothiophen-2-yl)-2-methylthiazolePhenylboronic acidPd(II)-complexCs₂CO₃DMFMW0.585[9]
4-Bromo-2,4'-bithiazole derivativePhenyl iodidePd(OAc)₂ / dppfK₃PO₄1,4-Dioxane110-92 (of borylated intermediate)[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of 2-Bromothiazoles

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 2-Bromothiazole derivative (1.0 equiv)

  • Arylboronic acid or ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and a ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, DMF, or toluene)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add the 2-bromothiazole derivative, the arylboronic acid (or ester), and the base.

  • Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. Then, add the palladium catalyst and ligand (if applicable).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Side_Reactions Logical Relationships of Common Side Reactions cluster_main Desired Suzuki Coupling cluster_side Common Side Reactions Start 2-Bromothiazole + Arylboronic Acid Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Protodebromination Protodebromination Start->Protodebromination H₂O, Base Homocoupling Homocoupling Start->Homocoupling O₂, Pd(II) Product 2-Arylthiazole Coupling->Product Debrominated_Thiazole Debrominated Thiazole Protodebromination->Debrominated_Thiazole Forms Biaryl_Byproduct Biaryl Byproduct Homocoupling->Biaryl_Byproduct Forms

Caption: Common side reactions in the Suzuki coupling of 2-bromothiazoles.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of 2-Arylthiazole Check_SM Check Starting Material Consumption Start->Check_SM Check_Side_Products Analyze Byproducts (TLC, LC-MS) Check_SM->Check_Side_Products SM Consumed Optimize_Catalyst Optimize Catalyst & Ligand Check_SM->Optimize_Catalyst SM Remaining Optimize_Conditions Optimize Base, Solvent, Temp. Check_Side_Products->Optimize_Conditions Protodebromination or Homocoupling Observed Check_Reagents Check Reagent Purity & Stability Check_Side_Products->Check_Reagents Other Impurities Solution Improved Yield Optimize_Catalyst->Solution Optimize_Conditions->Solution Check_Reagents->Optimize_Conditions

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.

References

preventing homocoupling of boronic acids in reactions with Methyl 2-bromothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Suzuki-Miyaura cross-coupling reactions with Methyl 2-bromothiazole-5-carboxylate, with a focus on preventing the common side reaction of boronic acid homocoupling.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki-Miyaura coupling of this compound.

Issue 1: Significant Formation of Homocoupling Byproduct from the Boronic Acid

  • Possible Cause A: Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[1]

    • Solution: Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes) or by using the freeze-pump-thaw method for more thorough oxygen removal. It is crucial to maintain a positive pressure of an inert gas throughout the entire reaction.[1]

  • Possible Cause B: Use of a Pd(II) Precatalyst Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ need to be reduced in-situ to the active Pd(0) catalyst. During this activation step, homocoupling of the boronic acid can occur as a competing reaction.[2]

    • Solution:

      • Use a Pd(0) catalyst directly: Pre-formed Pd(0) complexes such as Pd(PPh₃)₄ can be used to bypass the in-situ reduction step.

      • Optimize precatalyst activation: If using a Pd(II) source, ensure efficient reduction to Pd(0) by the ligand or other reducing agents in the mixture before the boronic acid can significantly homocouple.

  • Possible Cause C: Inappropriate Base Selection The choice and strength of the base can influence the rate of homocoupling. Strong bases may sometimes accelerate this side reaction.[3]

    • Solution: Screen different bases. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong hydroxides. The optimal base is substrate-dependent and may require empirical testing.[3]

Issue 2: Low or No Yield of the Desired Cross-Coupled Product

  • Possible Cause A: Inefficient Catalyst System for the Thiazole Substrate The electron-deficient nature of the thiazole ring in this compound can make the oxidative addition step challenging for some palladium catalysts.[4]

    • Solution: Employ bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), which are known to be effective for heteroaryl couplings.[4] Screening a variety of palladium precatalysts and ligands is recommended.

  • Possible Cause B: Protodeboronation of the Boronic Acid The boronic acid can be susceptible to hydrolysis, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[4]

    • Solution:

      • Use more stable boronic acid derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates.

      • Employ anhydrous reaction conditions if possible.

      • Use milder bases like K₂CO₃ or Cs₂CO₃.[3]

  • Possible Cause C: Poor Solubility of Reactants If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.

    • Solution: Optimize the solvent system. Mixtures such as dioxane/water, toluene/water, or DMF are commonly used for Suzuki couplings and should be screened for optimal solubility of all components.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms leading to boronic acid homocoupling in this reaction?

A1: There are two main pathways for boronic acid homocoupling:

  • Oxygen-Mediated: Residual oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[1]

  • Pd(II)-Mediated: When using a Pd(II) precatalyst, it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) catalyst. This is often a problem at the beginning of the reaction.[2]

Q2: Which palladium catalyst and ligand combination is a good starting point for the Suzuki coupling of this compound?

A2: For electron-deficient heteroaryl bromides like this compound, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is often a successful starting point.[4] Pre-formed catalysts like Pd(PPh₃)₄ can also be effective.

Q3: How does the choice of base impact the reaction?

A3: The base is critical for activating the boronic acid to facilitate transmetalation.[3] However, its strength and nature can also influence side reactions.

  • Carbonates (K₂CO₃, Cs₂CO₃): Generally a good choice, offering a balance of reactivity and minimizing side reactions.

  • Phosphates (K₃PO₄): A stronger base that can be effective for less reactive substrates.

  • Hydroxides (NaOH, KOH): Strong bases that can sometimes promote boronic acid decomposition or homocoupling.

  • Fluorides (KF, CsF): Can be useful for substrates with base-sensitive functional groups, but may result in slower reaction rates.[3]

Q4: Can I use a boronic ester instead of a boronic acid?

A4: Yes, using boronic esters, such as pinacol esters, is a common strategy to improve the stability of the organoboron reagent and prevent premature decomposition or protodeboronation.[3] This can lead to more consistent and reproducible results.

Data Presentation

The following table summarizes various reaction conditions for the Suzuki-Miyaura coupling of thiazole derivatives with arylboronic acids, providing a comparative overview of different catalysts, ligands, bases, and solvents and their impact on product yield. This data can serve as a guide for optimizing the reaction of this compound.

EntryThiazole SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-bromo-2-methylthiazolePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O801278
25-bromo-2-methylthiazolePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF1001085
35-bromo-2-methylthiazolePhenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane901291
45-bromo-2-methylthiazolePhenylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄Toluene110695
5Thiazole coumarin derivativep-tolylboronic acidPd-PEPPSI-IPent (2)-KOtBuToluene8024High

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.

  • If using a solid palladium source and ligand, add them to the flask.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-thiazole-5-carboxylate.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Catalyst System: - Palladium Source - Ligand reactants->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Reaction Mixture (e.g., N2/Ar sparging) solvent->degas heat Heat and Stir (e.g., 80-110 °C) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end Final Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Homocoupling_Troubleshooting start High Homocoupling Observed check_oxygen Is the reaction rigorously degassed and under an inert atmosphere? start->check_oxygen degas_solution Solution: - Improve degassing protocol (sparging, freeze-pump-thaw) - Maintain positive inert gas pressure check_oxygen->degas_solution No check_catalyst Are you using a Pd(II) precatalyst? check_oxygen->check_catalyst Yes degas_solution->check_catalyst catalyst_solution Solution: - Switch to a Pd(0) catalyst (e.g., Pd(PPh3)4) - Optimize in-situ reduction check_catalyst->catalyst_solution Yes check_base Have you screened different bases? check_catalyst->check_base No catalyst_solution->check_base base_solution Solution: - Try weaker inorganic bases (e.g., K2CO3, K3PO4) - Avoid strong hydroxides check_base->base_solution No end Homocoupling Minimized check_base->end Yes base_solution->end

Caption: Troubleshooting decision tree for boronic acid homocoupling.

Competing_Pathways cluster_suzuki Suzuki Coupling Cycle cluster_homocoupling Homocoupling Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition oxygen O2 pd_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation (Ar'-B(OH)2 + Base) pd_intermediate->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Desired Product (Ar-Ar') reductive_elimination->product product->pd0 pd_ii Pd(II) homocoupling_transmetalation 2 x Transmetalation (2 Ar'-B(OH)2) pd_ii->homocoupling_transmetalation homocoupling_reductive_elimination Reductive Elimination homocoupling_transmetalation->homocoupling_reductive_elimination homocoupling_product Homocoupling Byproduct (Ar'-Ar') homocoupling_reductive_elimination->homocoupling_product homocoupling_product->pd0 oxygen->pd_ii Oxidation

Caption: Competing pathways of Suzuki coupling and boronic acid homocoupling.

References

Technical Support Center: Optimizing Palladium Catalyst and Ligand for Suzuki Coupling of 2-Bromothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 2-bromothiazoles. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges and achieving successful outcomes in your synthetic endeavors.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki coupling of 2-bromothiazoles, offering potential causes and actionable solutions.

Issue Potential Causes Solutions
Low or No Product Yield 1. Inefficient Oxidative Addition: 2-Bromothiazoles are electron-rich, which can make the initial oxidative addition of the Pd(0) catalyst to the C-Br bond a slow or difficult step.[1][2] 2. Catalyst Deactivation: The sulfur and nitrogen atoms in the thiazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. 3. Protodeboronation: The boronic acid may be unstable under the reaction conditions, leading to its decomposition to the corresponding arene before it can participate in the coupling.[3] 4. Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may not be ideal for the specific substrates.1. Catalyst and Ligand Selection: Screen a panel of catalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective for electron-rich heteroaryl halides.[2][4] Consider using pre-formed catalysts like Pd(PPh₃)₄ or palladacycles which can be highly active.[4] 2. Ligand Choice: Use bulky ligands that can shield the palladium center and disfavor coordination with the thiazole heteroatoms. 3. Boronic Acid Stability: Use boronic esters (e.g., pinacol esters) which are generally more stable than boronic acids. Alternatively, use freshly prepared boronic acid. Minimize water content in the reaction if using a boronic acid prone to hydrolysis. 4. Condition Optimization: Systematically screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane, toluene, DMF, often with water), and temperatures (typically 80-120 °C).[4]
Formation of Side Products 1. Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[3] 2. Dehalogenation of 2-Bromothiazole: The starting material is reduced, replacing the bromine with a hydrogen atom. This can be caused by certain bases or impurities. 3. Homocoupling of 2-Bromothiazole: Two molecules of the starting material couple to form a bithiazole.1. Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[4] 2. Choice of Base and Reaction Conditions: Screen different bases. Sometimes a weaker base can minimize dehalogenation. Ensure high purity of all reagents. 3. Catalyst and Ligand Tuning: The choice of catalyst and ligand can influence the relative rates of the desired cross-coupling versus homocoupling.
Reaction Stalls Before Completion 1. Catalyst Decomposition: The active Pd(0) species may not be stable over the course of the reaction, especially at high temperatures. 2. Insufficient Base: The base is consumed during the reaction, and an inadequate amount can lead to a halt in the catalytic cycle.1. Use of Pre-catalysts: Employ stable pre-catalysts that generate the active Pd(0) species in situ. 2. Base Stoichiometry: Ensure at least 2-3 equivalents of base are used. For boronic acids that are prone to forming boroxines, a stronger base or higher equivalence might be necessary.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is generally the most effective for the Suzuki coupling of 2-bromothiazoles?

There is no single "best" combination as the optimal choice depends on the specific 2-bromothiazole and boronic acid used. However, for electron-rich heteroaryl bromides like 2-bromothiazoles, catalyst systems employing bulky and electron-rich phosphine ligands have shown great success. Good starting points for screening include:

  • Pd(OAc)₂ or Pd₂(dba)₃ with a Buchwald ligand such as SPhos or XPhos.[4]

  • Pre-formed catalysts like Pd(PPh₃)₄ or [Pd(dppf)Cl₂].[5]

  • N-Heterocyclic Carbene (NHC) based catalysts like PEPPSI-IPr, which are known for their high stability and activity.[6][7][8]

Q2: What is the role of the base and which one should I choose?

The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[9] The choice of base can significantly impact the reaction rate and yield. Common bases include:

  • Potassium Carbonate (K₂CO₃): A versatile and commonly used base.

  • Potassium Phosphate (K₃PO₄): A stronger base that is often effective for challenging couplings.

  • Cesium Carbonate (Cs₂CO₃): A strong and highly effective base, though more expensive.

  • Potassium Fluoride (KF): A milder base that can be used if base-sensitive functional groups are present.[9]

It is recommended to screen a few different bases to find the optimal one for your specific reaction.

Q3: What solvent system is recommended?

A mixture of an organic solvent and water is typically used. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Common solvent systems include:

  • 1,4-Dioxane / Water (e.g., 4:1 or 5:1)[4]

  • Toluene / Water

  • Tetrahydrofuran (THF) / Water

  • N,N-Dimethylformamide (DMF) / Water

The choice of solvent can affect the solubility of the reactants and the reaction temperature. Degassing the solvent is critical to prevent catalyst oxidation and homocoupling of the boronic acid.[4]

Q4: How can I minimize the protodeboronation of my boronic acid?

Protodeboronation is a common side reaction where the boronic acid is converted back to the corresponding hydrocarbon.[3] To minimize this:

  • Use anhydrous solvents if possible, although this can be challenging with inorganic bases.

  • Use boronic esters (e.g., pinacol esters), which are more stable to hydrolysis.

  • Use a "slow-release" strategy with MIDA boronates.

  • Use freshly prepared or high-purity boronic acids.

  • Minimize reaction time by optimizing other parameters.

Q5: Is microwave heating suitable for the Suzuki coupling of 2-bromothiazoles?

Yes, microwave-assisted Suzuki coupling can be highly effective, often leading to significantly reduced reaction times and improved yields.[10][11][12] A typical microwave protocol would involve heating the reaction mixture in a sealed vessel to a temperature between 100-150 °C for 10-30 minutes.

Data Presentation: Comparative Performance of Catalyst Systems

The following tables provide a summary of yields for Suzuki coupling reactions of 2-bromothiazole and analogous heteroaryl bromides with phenylboronic acid using various palladium catalysts and ligands. These values should be used as a guide for catalyst selection, and optimization for specific substrates is recommended.

Table 1: Comparison of Phosphine-Based Catalyst Systems

Catalyst/Ligand SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄[5]K₂CO₃DMF/H₂O855~53 (for an iodo-analogue)
Pd(dppf)Cl₂[13]K₂CO₃PEG60-Good to Excellent
Pd(OAc)₂ / SPhos[14]K₃PO₄THF/H₂O250.593 (for a chloro-analogue)
Pd(OAc)₂ / XPhos[15]K₃PO₄Dioxane/H₂O1200.1753 (for an iodo-analogue)

Table 2: Comparison of NHC-Based Catalyst Systems

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
PEPPSI-IPr[6][8]K₂CO₃THF60-Very Good
[Pd(IPr)(μ-Cl)Cl]₂[16]K₂CO₃THF25--

Experimental Protocols

General Protocol for Suzuki Coupling of 2-Bromothiazole (Conventional Heating)

This protocol provides a starting point for the Suzuki coupling of a 2-bromothiazole derivative with an arylboronic acid.

Materials:

  • 2-Bromothiazole derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the 2-bromothiazole derivative (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (this cycle should be repeated three times).

  • Add the degassed solvent mixture (4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Add the palladium catalyst (0.05 mmol) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylthiazole.[4]

Protocol for Microwave-Assisted Suzuki Coupling of a 2-Bromothiazole

Materials:

  • 2-Bromothiazole derivative (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.6 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 3 mL)

  • Microwave reactor vial

  • Magnetic stir bar

  • Inert atmosphere (Argon)

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add the 2-bromothiazole derivative (0.5 mmol), arylboronic acid (0.6 mmol), base (1.0 mmol), and palladium catalyst (0.025 mmol).

  • Add the degassed solvent mixture (2.4 mL of 1,4-dioxane and 0.6 mL of water).

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).[10][12]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Trans Transmetalation PdII->Trans R²-B(OR)₂ + Base PdII_R2 R¹-Pd(II)L_n-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Reaction Setup reagents Add 2-Bromothiazole, Arylboronic Acid, Base start->reagents degas1 Degas with Inert Gas reagents->degas1 solvent Add Degassed Solvent degas1->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat to Reaction Temp (Conventional or Microwave) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Work-up: Extraction & Washing monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify end End: Characterization purify->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Logic start Low Yield? check_catalyst Screen Catalysts/Ligands (e.g., Buchwald, NHC) start->check_catalyst Yes side_products Side Products Observed? start->side_products No, but incomplete check_conditions Optimize Base, Solvent, and Temperature check_catalyst->check_conditions check_sm Check Starting Material Quality (Boronic Acid Stability) check_conditions->check_sm success Improved Yield check_sm->success degas_protocol Improve Degassing Protocol side_products->degas_protocol Homocoupling change_base Screen Different Bases side_products->change_base Dehalogenation degas_protocol->success change_base->success

Caption: A logical decision tree for troubleshooting low yields in Suzuki coupling.

References

effect of base and solvent on the yield of Suzuki reactions with 2-bromothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on Suzuki-Miyaura cross-coupling reactions involving 2-bromothiazole substrates. Find answers to frequently asked questions and troubleshoot common experimental issues to optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki coupling of 2-bromothiazoles?

A1: The base is critical and performs several key functions in the catalytic cycle. Its primary role is to activate the boronic acid coupling partner. It reacts with the boronic acid to form a more nucleophilic boronate species ("ate" complex). This increased nucleophilicity is essential for the transmetalation step, where the organic group is transferred from boron to the palladium catalyst, a step which is often rate-limiting.[1][2] The choice of base can significantly influence the reaction rate and overall yield.[2]

Q2: How does the choice of solvent affect the reaction outcome?

A2: The solvent plays a multifaceted role by influencing the solubility of reagents, the stability of the catalyst, and the rate and selectivity of the reaction.[3][4] For Suzuki reactions, common solvents include ethers like 1,4-dioxane and THF, aromatic hydrocarbons like toluene, and polar aprotic solvents like DMF, often in combination with water.[5] The aqueous phase is crucial for dissolving many inorganic bases and facilitating the formation of the active boronate species.[6] The ideal solvent system will ensure all components, including the catalyst, substrate, and base, are sufficiently soluble to participate in the reaction.

Q3: Which palladium catalyst/ligand systems are most effective for coupling 2-bromothiazoles?

A3: 2-Bromothiazoles are electron-rich heteroaryl halides, which can make the initial oxidative addition step of the catalytic cycle challenging.[7] Therefore, catalyst systems employing bulky, electron-rich phosphine ligands are often more effective than traditional catalysts like Pd(PPh₃)₄.[5] Ligands such as SPhos, XPhos, and CataCXium A, often used in pre-formed palladacycle precatalysts, have shown high efficacy in coupling challenging heteroaryl substrates by promoting catalyst activity and stability.[8]

Q4: Why is protodeboronation a concern, and how can it be minimized?

A4: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the coupling partner.[9] This is often promoted by strong bases and the presence of water.[9] To minimize this, one can:

  • Use milder bases like K₂CO₃ or KF.[9]

  • Switch to anhydrous reaction conditions, although this can present other challenges.[9]

  • Use more stable boronic esters (e.g., pinacol esters) instead of boronic acids.

  • Avoid unnecessarily long reaction times or high temperatures.

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

Potential CauseRecommended Solution
Inactive Catalyst The Pd(0) species is the active catalyst. Ensure your palladium source is fresh. Pd(II) precatalysts require in-situ reduction. Consider using a more robust, air-stable precatalyst (e.g., a Buchwald palladacycle) to ensure consistent generation of the active species.[9]
Suboptimal Base The base may be too weak, too strong, or poorly soluble. For 2-bromothiazoles, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2][5] Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic systems, ensure vigorous stirring.[9]
Poor Solvent Choice Reagents may have poor solubility. A mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O) often works well by dissolving both the organic substrates and the inorganic base.[3]
Oxygen Contamination The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[9] Thoroughly degas the solvent and reaction mixture (e.g., by bubbling with argon/nitrogen or via freeze-pump-thaw cycles) and maintain an inert atmosphere throughout the reaction.[9]

Problem 2: Significant formation of side products.

Side ProductPotential CauseRecommended Solution
Homocoupling of Boronic Acid This is primarily caused by the presence of oxygen in the reaction mixture.[9]Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere (N₂ or Ar).[9]
Protodebromination of Thiazole The starting 2-bromothiazole is converted back to thiazole. This can be promoted by high temperatures or certain base/ligand combinations.Try lowering the reaction temperature. Screen milder bases (e.g., K₂CO₃). Experiment with different phosphine ligands.

Data Presentation: Effect of Base and Solvent

The selection of base and solvent is critical for optimizing the yield of Suzuki reactions. The following tables provide representative data for the coupling of bromo-heterocycles with arylboronic acids, which can serve as a guide for reactions with 2-bromothiazoles.

Table 1: Representative Yields with Various Bases (Note: Conditions are generalized; yields are substrate-dependent and should be used as a comparative guide.)

BaseCommon SubstratesTypical Yield (%)Notes
Na₂CO₃ Aryl bromides, aryl chlorides85-98%A widely used, cost-effective, and efficient base for a broad range of substrates.[2][10]
K₂CO₃ Aryl bromides, heteroaryl halides80-95%Another common and effective carbonate base, often used in aqueous solvent mixtures.[1][2]
Cs₂CO₃ Sterically hindered substrates90-99%Often provides superior results for challenging or sterically hindered couplings (the "caesium effect").[2][6]
K₃PO₄ Nitrogen-containing heterocycles90-99%A strong, non-nucleophilic base, particularly effective for coupling electron-rich or N-containing heterocycles.[2][8]

Table 2: Representative Yields with Various Solvents (Note: Conditions are generalized and yields are highly dependent on the specific catalyst, base, and substrates.)

Solvent SystemTypical TemperatureTypical Yield (%)Notes
1,4-Dioxane / H₂O 80-110 °CHigh to ExcellentA very common and effective system for a wide range of substrates and bases.[5]
Toluene / H₂O 80-110 °CHigh to ExcellentGood alternative to dioxane; can be beneficial for substrate solubility.[3]
DMF / H₂O 80-120 °CGood to HighUseful for substrates with poor solubility in other organic solvents.[3][11]
THF / H₂O 65-80 °CModerate to HighLower boiling point limits the reaction temperature but can be effective for reactive substrates.

Experimental Protocols

General Protocol for Suzuki Coupling of 2-Bromothiazole

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • 2-Bromothiazole derivative (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 5:1 ratio, ~0.1 M concentration)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-bromothiazole (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the vessel is free of oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., 2 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5:1 Dioxane/H₂O) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[5]

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa R¹-X (2-Bromothiazole) pdi_halide R¹-Pd(II)L₂-X oa->pdi_halide trans Transmetalation pdi_halide->trans R²-B(OR)₂ + Base pdi_biaryl R¹-Pd(II)L₂-R² trans->pdi_biaryl re Reductive Elimination pdi_biaryl->re re->pd0 product R¹-R² re->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow General Experimental Workflow prep 1. Reagent Prep (Dry & Degas) setup 2. Reaction Setup (Under Inert Gas) prep->setup reagents 3. Add Substrates & Base setup->reagents catalyst 4. Add Catalyst reagents->catalyst solvent 5. Add Solvent catalyst->solvent reaction 6. Heat & Stir solvent->reaction monitor 7. Monitor Progress (TLC / LC-MS) reaction->monitor workup 8. Aqueous Workup monitor->workup purify 9. Column Chromatography workup->purify product 10. Pure Product purify->product

Caption: A typical workflow for a Suzuki cross-coupling experiment.

Troubleshooting_Flowchart Troubleshooting Logic for Low Yield start Low / No Yield q_reagents Are reagents pure & solvents dry/degassed? start->q_reagents q_catalyst Is catalyst system active & appropriate? q_reagents->q_catalyst Yes sol_reagents Verify purity. Dry/degas solvents. q_reagents->sol_reagents No q_base Is base optimal for substrate & solvent? q_catalyst->q_base Yes sol_catalyst Use fresh catalyst. Screen ligands (e.g., XPhos). q_catalyst->sol_catalyst No q_conditions Are temp/concentration correct? q_base->q_conditions Yes sol_base Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃). q_base->sol_base No sol_conditions Increase temperature. Check concentration. q_conditions->sol_conditions No

Caption: A decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Purification of Methyl 2-bromothiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 2-bromothiazole-5-carboxylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are column chromatography and recrystallization.[1][2] Column chromatography is excellent for removing a broad range of impurities from the crude product, while recrystallization is ideal for achieving a high degree of purity, resulting in a crystalline solid.[2] For achieving high purity, a combination of both techniques is often recommended.[2]

Q2: I obtained an orange-red or brown solid after synthesis. Is this normal, and how can I decolorize it?

A2: It is common to obtain a colored crude product, such as an orange-red or brown solid, after the synthesis of this compound.[1] This coloration is typically due to residual reagents or byproducts. Purification by recrystallization from a suitable solvent, such as methanol, can yield white crystals.[1] If the color persists after initial purification, you can perform an optional decolorization step during recrystallization by adding a small amount of activated carbon to the hot solution, followed by hot filtration to remove the carbon before allowing the solution to cool and crystallize.

Q3: My compound appears to be degrading during column chromatography on silica gel. What could be the cause and how can I prevent it?

A3: Brominated thiazole derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation. If you suspect your compound is decomposing on the column, consider the following solutions:

  • Deactivate the silica gel: You can neutralize the acidity of the silica gel by treating it with a base. A common method is to use a solvent system containing a small amount of triethylamine (e.g., 0.1-1%) during slurry preparation and elution.

  • Use an alternative stationary phase: If deactivation is insufficient, consider using a more neutral or basic stationary phase, such as alumina.

  • Minimize contact time: Run the column more quickly, if the separation allows, to reduce the time the compound is in contact with the stationary phase.

Q4: I am observing co-elution of impurities during column chromatography. How can I improve the separation?

A4: Co-elution of impurities can be addressed by optimizing your chromatography conditions:

  • Adjust the solvent system polarity: If impurities are eluting with your product, the mobile phase may be too polar. Try using a less polar solvent system or a shallower gradient. It is crucial to first determine the optimal solvent system by thin-layer chromatography (TLC) analysis of the crude mixture.[2]

  • Improve column packing: Ensure the column is packed properly to prevent channeling, which can lead to poor separation.

  • Consider a different stationary phase: If silica gel does not provide adequate separation, alumina or a modified silica gel might offer different selectivity.

Q5: What are some potential side products or impurities I should be aware of during the synthesis and purification of this compound?

A5: The synthesis of this compound often proceeds through a Sandmeyer-type reaction from the corresponding 2-aminothiazole derivative. Potential impurities can arise from:

  • Incomplete reaction: Unreacted 2-aminothiazole-5-carboxylate may be present.

  • Side reactions of the diazonium salt: The diazonium intermediate can react with water to form the corresponding 2-hydroxythiazole derivative (a phenol analog).

  • Hydrolysis of the ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions during workup or purification.

  • Residual copper salts: If copper salts are used as catalysts in the diazotization-bromination step, they can contaminate the crude product.[1]

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Potential Cause Suggested Solution
Low Recovery of Product The compound is strongly adsorbed to the silica gel.Add a more polar solvent to the eluent system. Consider deactivating the silica gel with triethylamine.
The compound is degrading on the silica gel.Use a deactivated silica gel or an alternative stationary phase like alumina. Minimize the time the compound is on the column.
The compound is highly soluble in the eluent and eluted quickly.Start with a less polar solvent system.
Poor Separation of Product and Impurities The solvent system is not optimal.Perform a thorough TLC analysis to determine the best solvent system for separation. Use a shallower gradient or isocratic elution.
The column was not packed correctly, leading to channeling.Repack the column, ensuring a uniform and compact bed.
The sample was not loaded properly.Dissolve the crude product in a minimal amount of solvent and load it as a concentrated band.
Product Crystallizes on the Column The chosen eluent is a poor solvent for the compound at the concentration used.Use a solvent system in which the compound is more soluble.
Recrystallization Troubleshooting
Problem Potential Cause Suggested Solution
No Crystal Formation Upon Cooling The compound is too soluble in the chosen solvent, even at low temperatures.Try a less polar solvent or a co-solvent system.
The solution is supersaturated.Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
Insufficient cooling.Ensure the solution is cooled in an ice bath for an adequate amount of time.
Oiling Out Instead of Crystallizing The cooling rate is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The solvent is not appropriate.Experiment with different recrystallization solvents.
Impurities are inhibiting crystallization.Attempt to remove the impurities by another method, such as a preliminary column chromatography, before recrystallization.
Low Yield of Crystals A significant amount of the compound remains dissolved in the mother liquor.Reduce the volume of the solvent used for dissolution. Cool the solution for a longer period in an ice bath.
Premature crystallization during hot filtration.Use a pre-heated funnel and flask for hot filtration.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexanes).

  • Packing the Column: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica surface.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully apply it to the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system. For this compound, a common starting system is a mixture of ethyl acetate and petroleum ether (e.g., 1:15 v/v).[1]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.

  • Isolation of the Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a few drops of a test solvent with heating. A good solvent will dissolve the compound when hot but not at room temperature. Methanol is a suitable solvent for this compound.[1]

  • Dissolution: In a flask, add the crude product and the minimum amount of hot recrystallization solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, swirl for a few minutes, and perform a hot filtration to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Summary of Purification Parameters for this compound

Purification MethodStationary/Mobile Phase or SolventTypical YieldPurity
Column Chromatography Silica gel / Ethyl acetate:Petroleum ether (1:15)68%>95% (typical)
Recrystallization Methanol84.7%>98% (typical)

Note: Yields are highly dependent on the success of the preceding synthetic step and the purity of the crude material.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Methyl 2-bromothiazole-5-carboxylate ColumnChrom Column Chromatography (Silica Gel) Crude->ColumnChrom Initial Cleanup Recrystal Recrystallization (Methanol) Crude->Recrystal Direct to High Purity ColumnChrom->Recrystal High Purity TLC TLC Analysis ColumnChrom->TLC PureProduct Pure Product Recrystal->PureProduct Recrystal->TLC NMR_HPLC NMR / HPLC (Purity & Structure Confirmation) PureProduct->NMR_HPLC troubleshooting_logic Start Purification Issue Encountered Prob_LowYield Low Yield? Start->Prob_LowYield Prob_Impure Product Impure? Start->Prob_Impure Degradation Check for Degradation (e.g., on silica) Prob_LowYield->Degradation Yes Solubility Optimize Solvent (Recrystallization) Prob_LowYield->Solubility No CoElution Co-elution in Chromatography? Prob_Impure->CoElution Yes Recrystal_Fail Recrystallization Ineffective? Prob_Impure->Recrystal_Fail No Degradation_Sol Use Deactivated Silica or Alumina Degradation->Degradation_Sol Optimize_Solvent Optimize Eluent (TLC) CoElution->Optimize_Solvent Try_Column Perform Column Chromatography First Recrystal_Fail->Try_Column Change_Stationary Change Stationary Phase Optimize_Solvent->Change_Stationary

References

Technical Support Center: Troubleshooting Low Yields in the Synthesis of Methyl 2-bromothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Methyl 2-bromothiazole-5-carboxylate. The following frequently asked questions (FAQs) and troubleshooting advice are structured to directly address common issues leading to low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most prevalent synthetic pathway involves a two-step process:

  • Cyclization: Formation of Methyl 2-aminothiazole-5-carboxylate from a suitable starting material like β-methyl methoxyacrylate and thiourea.

  • Diazotization-Bromination: Conversion of the 2-amino group to a bromo group using a Sandmeyer-type reaction.

An alternative "one-pot" method involves the reaction of β-ethoxyethyl acrylate and N-bromosuccinimide (NBS) with thiourea, which can offer milder conditions and higher yields.[1]

Q2: I'm experiencing significantly lower than expected yields. What are the most likely causes?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent stoichiometry can drastically reduce yield.

  • Degradation of Intermediates: Some intermediates in the synthesis pathway are unstable and can decompose if not handled correctly.[1]

  • Side Product Formation: Competing side reactions can consume starting materials and complicate the purification process.

  • Difficult Product Isolation: The product may be difficult to separate from the reaction mixture, especially if large amounts of inorganic salts are generated.[1]

  • Purity of Starting Materials: Impurities in the reactants can interfere with the reaction and lead to the formation of unwanted byproducts.

Troubleshooting Guide

Issue 1: Low Yield in the Cyclization Step (Formation of Methyl 2-aminothiazole-5-carboxylate)

If you suspect the initial cyclization is the source of your low yield, consider the following:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. This will help determine if the reaction has gone to completion.

  • Reaction Conditions: Ensure the reaction temperature and time are optimized. For the reaction of β-methyl methoxyacrylate and thiourea with iodine, a reaction temperature of 85°C for 15 hours has been reported.[1]

  • "One-Pot" Method: Consider using the one-pot synthesis from β-methyl methoxyacrylate, N-bromosuccinimide, and thiourea, which has been reported to have a yield of 71%.[1] This method avoids the isolation of potentially unstable intermediates.[1]

Issue 2: Low Yield in the Diazotization-Bromination Step

This step is often critical for the overall yield. Here are some troubleshooting tips:

  • Temperature Control: The diazotization reaction is highly temperature-sensitive. It is crucial to maintain the temperature between 0-5°C to prevent the decomposition of the diazonium salt.[1]

  • Reagent Stoichiometry: The molar ratios of the amine, acid, sodium nitrite, and copper bromide are critical. An optimized ratio has been reported as n(2-aminothiazole-5-carboxylic acid methyl ester) : n(85.0% phosphoric acid) : n(65.0% nitric acid) : n(sodium nitrite) : n(copper bromide) = 1.0 : 8.0 : 8.0 : 1.3 : 2.5.[1]

  • Post-Reaction Workup: In methods using copper salts, the product can become trapped with insoluble copper bromide and cuprous bromide, leading to low isolated yields.[1] Ensure thorough extraction and washing to recover the product.

  • Alternative Diazotization Reagents: While the sodium nitrite/copper bromide system is common, other reagents can be used. However, some methods may result in complex post-processing.[1]

Quantitative Data Summary

ParameterMethod 1 (Iodine-mediated cyclization)Method 2 ("One-Pot" NBS cyclization)Optimized Diazotization-Bromination
Starting Materials β-methyl methoxyacrylate, thiourea, iodineβ-methyl methoxyacrylate, NBS, thioureaMethyl 2-aminothiazole-5-carboxylate
Reaction Temperature 85°C80°C0-5°C
Reaction Time 15 h1 h40 min
Reported Yield -71%84.7%
Reference [1][1][1]

Experimental Protocols

Protocol 1: "One-Pot" Synthesis of Methyl 2-aminothiazole-5-carboxylate
  • To a 100 mL three-necked flask, add 25 mL of water and 25 mL of dioxane.

  • Cool the mixture to -10°C.

  • Add 5.81 g (0.05 mol) of β-methyl methoxyacrylate and 9.78 g (0.055 mol) of N-bromosuccinimide.

  • Stir at room temperature until all solids are dissolved.

  • Add 3.80 g (0.05 mol) of thiourea.

  • Slowly heat the mixture to 80°C and maintain for 1 hour.

  • Cool the reaction to room temperature.

  • Add 10 mL of concentrated ammonia water and stir for 10 minutes.

  • Filter the resulting solid under reduced pressure, wash with water, and dry under vacuum.[1]

Protocol 2: Optimized Diazotization-Bromination
  • In a 250 mL reaction flask, dissolve 9.3 g (53.7 mmol) of Methyl 2-aminothiazole-5-carboxylate in 27.2 mL of 85% phosphoric acid and 27.8 mL of 65% nitric acid with stirring at room temperature.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water.

  • Dropwise, add 29.0 g of a 4.3 mol/L copper bromide solution.

  • Continue stirring at 0-5°C for 40 minutes after the addition is complete.

  • Add 20.0 mL of water dropwise.

  • Filter the precipitate and dry at 40°C for 12 hours.

  • Recrystallize the crude product from methanol to obtain white crystals.[1]

Visual Workflow and Troubleshooting Diagrams

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Diazotization-Bromination start β-methyl methoxyacrylate + Thiourea intermediate Methyl 2-aminothiazole- 5-carboxylate start->intermediate Iodine or NBS diazotization Diazonium Salt Intermediate intermediate->diazotization NaNO2, H+ product Methyl 2-bromothiazole- 5-carboxylate diazotization->product CuBr

Caption: Synthetic workflow for this compound.

TroubleshootingTree cluster_diagnosis Diagnosis cluster_solutions1 Cyclization Solutions cluster_solutions2 Diazotization Solutions start Low Overall Yield check_step1 Low yield in Cyclization Step? start->check_step1 check_step2 Low yield in Diazotization Step? start->check_step2 solution1a Monitor reaction by TLC check_step1->solution1a solution1b Optimize temp./time check_step1->solution1b solution1c Use 'one-pot' NBS method check_step1->solution1c solution2a Strict temperature control (0-5°C) check_step2->solution2a solution2b Optimize reagent stoichiometry check_step2->solution2b solution2c Ensure efficient extraction from copper salts check_step2->solution2c

Caption: Troubleshooting flowchart for low yield synthesis.

References

Technical Support Center: Strategies to Improve Regioselectivity in Reactions with Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective functionalization of substituted thiazoles.

Troubleshooting Guides & FAQs

This section addresses specific issues encountered during experimental procedures in a direct question-and-answer format.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution

Question: My electrophilic substitution reaction on a 2-substituted thiazole is giving me a mixture of C4 and C5-substituted products. How can I improve the selectivity for the C5 position?

Answer:

Achieving high regioselectivity in electrophilic substitution on thiazoles is a common challenge. The electronic properties of the thiazole ring inherently favor substitution at the C5 position, which is the most electron-rich.[1][2] However, several factors can lead to poor selectivity. Here’s how you can troubleshoot:

  • Influence of Substituents: An electron-donating group at the C2 position strongly activates the C5 position for electrophilic attack.[1] If your C2 substituent is electron-withdrawing, this can deactivate the ring and lead to reduced selectivity.

  • Reaction Conditions:

    • Temperature: Running the reaction at a lower temperature can often enhance selectivity by favoring the kinetically controlled product.

    • Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates. It is advisable to screen different solvents.

    • Lewis Acid: If a Lewis acid is used to activate the electrophile, its strength and concentration can impact regioselectivity. Try using a milder Lewis acid or reducing its stoichiometry.

Question: I am attempting a halogenation/sulfonation reaction on an unsubstituted thiazole and observing low yields and multiple products. What is the expected outcome and how can it be improved?

Answer:

For unsubstituted thiazole, electrophilic substitution such as halogenation and sulfonation preferentially occurs at the C5 position.[1] If the C5 position is already occupied, the reaction is much less likely to proceed at other positions.[1] Low yields and side products could be due to the reaction conditions being too harsh, leading to decomposition. Consider using milder halogenating agents (e.g., N-bromosuccinimide instead of Br₂) or a less concentrated sulfonating agent.

Issue 2: Lack of Selectivity in Metalation/C-H Functionalization

Question: I am trying to functionalize my substituted thiazole via lithiation, but I am getting a mixture of isomers. How can I control the regioselectivity of deprotonation?

Answer:

The C2-proton of the thiazole ring is the most acidic and is preferentially removed by strong organolithium bases like n-butyllithium.[1] If you are targeting a different position, you may need to use a directed metalation group (DMG). A DMG is a functional group that coordinates to the lithium reagent, directing the deprotonation to the ortho position.[3][4][5][6][7] Common DMGs include amides, carbamates, and sulfonamides.

Question: My Palladium-catalyzed C-H arylation is not selective. How can I direct the reaction to a specific position?

Answer:

The regioselectivity of Pd-catalyzed C-H arylation of thiazoles can be controlled by the choice of ligands and bases. For instance, a Pd/PPh₃/NaOtBu system can favor C2-arylation, while a Pd catalyst with a bathophenanthroline (Bphen) ligand and K₃PO₄ as the base can direct the reaction to the C5 position.[8] Ligand-free Pd(OAc)₂ has also been shown to efficiently catalyze the direct arylation of thiazoles at the C5 position.[9][10]

Issue 3: Unexpected Isomer Formation in Hantzsch Thiazole Synthesis

Question: I am performing a Hantzsch synthesis with an N-monosubstituted thiourea and an α-haloketone and obtaining a mixture of a 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole. How can I favor the formation of one over the other?

Answer:

The regioselectivity of the Hantzsch thiazole synthesis is highly dependent on the reaction conditions, particularly the pH.[11][12]

  • Neutral Conditions: In a neutral solvent, the condensation reaction almost exclusively yields the 2-(N-substituted amino)thiazole.[11]

  • Acidic Conditions: Under acidic conditions, a mixture of the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole is often formed.[11] To maximize the yield of the 2-imino isomer, conducting the reaction in a mixture of 10M HCl and ethanol (e.g., 1:2 ratio) at elevated temperatures (e.g., 80°C) has been shown to be effective, with yields of up to 73% for certain substrates.[11]

Quantitative Data Summary

The following tables summarize quantitative data on the regioselectivity of different reaction types with substituted thiazoles.

Table 1: Regioselectivity of Hantzsch Thiazole Synthesis under Different Conditions

Starting MaterialsConditionsProduct(s)Ratio (Amino:Imino)Yield (%)Reference
α-haloketone + N-monosubstituted thioureaNeutral solvent2-(N-substituted amino)thiazoleExclusiveHigh[11]
Chloroacetone + N-methylthiourea10M HCl-EtOH (1:2), 80°C, 20 min2-imino-3,4-dimethyl-2,3-dihydrothiazole & 2-(methylamino)-4-methylthiazoleMajor:Imino73[11]

Table 2: Regioselectivity of Palladium-Catalyzed C-H Arylation of Thiazole

Catalyst SystemTarget PositionProductSelectivityYield (%)Reference
Pd/PPh₃/NaOtBuC2C2-arylated thiazoleHighHigh[8]
Pd/Bphen/K₃PO₄C5C5-arylated thiazoleHighHigh[8]
Pd(OAc)₂ (ligand-free)C55-arylated thiazoleExclusiveModerate-High[9]

Experimental Protocols

Protocol 1: Regioselective Hantzsch Thiazole Synthesis under Acidic Conditions to Favor the 2-Imino Isomer

This protocol is adapted from the work of Bramley et al. and is designed to favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[11]

Materials:

  • α-haloketone (e.g., chloroacetone) (1.0 eq)

  • N-monosubstituted thiourea (e.g., N-methylthiourea) (1.0 eq)

  • 10M Hydrochloric acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve the N-monosubstituted thiourea in a 1:2 mixture of 10M HCl and ethanol.

  • Add the α-haloketone to the solution.

  • Heat the reaction mixture to 80°C with stirring for 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Palladium-Catalyzed C5-Arylation of a Thiazole Derivative

This protocol provides a general procedure for the ligand-free, palladium-catalyzed direct arylation of a thiazole at the C5 position.[9][10]

Materials:

  • Thiazole derivative (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01-1 mol%)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add the thiazole derivative, aryl bromide, palladium(II) acetate, and base.

  • Add the solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 120-150°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrates.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizations

G Decision-Making Workflow for Regioselective Thiazole Functionalization start Desired Functionalization Site on Thiazole Ring? c2 C2 Position start->c2 c4 C4 Position start->c4 c5 C5 Position start->c5 c2_strat Strategy for C2 c2->c2_strat c4_strat Strategy for C4 c4->c4_strat c5_strat Strategy for C5 c5->c5_strat deprotonation Deprotonation with Strong Base (e.g., n-BuLi) followed by reaction with electrophile c2_strat->deprotonation pd_c2 Pd-catalyzed C-H Functionalization (e.g., with PPh3 ligand) c2_strat->pd_c2 hantzsch_c4 Hantzsch Synthesis with appropriately substituted α-haloketone c4_strat->hantzsch_c4 dom_c4 Directed ortho Metalation from a C5 substituent c4_strat->dom_c4 electrophilic Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) c5_strat->electrophilic pd_c5 Pd-catalyzed C-H Functionalization (e.g., ligand-free or with Bphen) c5_strat->pd_c5

Caption: A flowchart to guide the selection of a synthetic strategy based on the desired position of functionalization on the thiazole ring.

G Hantzsch Thiazole Synthesis: Regioselectivity Control start Hantzsch Synthesis with N-substituted Thiourea neutral Neutral Conditions (e.g., in Ethanol) start->neutral Reaction Medium acidic Acidic Conditions (e.g., HCl in Ethanol) start->acidic Reaction Medium product_amino Exclusive formation of 2-(N-substituted amino)thiazole neutral->product_amino product_imino Formation of a mixture of 2-(N-substituted amino)thiazole and 3-substituted 2-iminothiazole acidic->product_imino

Caption: The influence of reaction conditions on the regiochemical outcome of the Hantzsch thiazole synthesis.

G Troubleshooting Workflow for Poor Regioselectivity start Poor Regioselectivity Observed check_substituents Analyze Electronic Effects of Substituents start->check_substituents optimize_conditions Optimize Reaction Conditions check_substituents->optimize_conditions If electronics are not the primary issue change_strategy Consider an Alternative Synthetic Strategy optimize_conditions->change_strategy If optimization fails temp Lower Temperature optimize_conditions->temp solvent Screen Solvents optimize_conditions->solvent reagents Modify Reagents/ Catalyst System optimize_conditions->reagents dom Use a Directed Metalation Group (DMG) change_strategy->dom catalyst Switch Catalyst/ Ligand System change_strategy->catalyst success Improved Regioselectivity temp->success solvent->success reagents->success dom->success catalyst->success

Caption: A systematic workflow for troubleshooting and improving poor regioselectivity in thiazole reactions.

References

Technical Support Center: Managing Boronic Acid Instability in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) related to the instability of boronic acids in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the instability of boronic acids?

A1: Boronic acids are susceptible to several degradation pathways that can impact their stability, both during storage and under reaction conditions. The two most common pathways are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is often catalyzed by aqueous acids or bases and can be a significant side reaction in Suzuki couplings, especially for electron-rich, heteroaromatic, or vinyl boronic acids.[1][2]

  • Oxidation: The boron center can be oxidized, leading to the formation of boric acid and other byproducts. This can be exacerbated by exposure to air and certain reaction conditions.[2][3]

  • Trimerization (Dehydration): Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines. While this is often a reversible process, it can affect the reagent's purity and reactivity.[2]

Q2: How can I improve the stability of my boronic acid during storage?

A2: Proper storage is crucial for maintaining the integrity of boronic acids. Here are some recommendations:

  • Inert Atmosphere: Store boronic acids under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3]

  • Low Temperature: For long-term storage, keeping boronic acids at low temperatures (e.g., in a refrigerator or freezer) is recommended.[3]

  • Moisture Protection: Avoid exposure to moisture, as it can facilitate hydrolysis and decomposition.[3]

Q3: What are boronic acid surrogates, and when should I consider using them?

A3: Boronic acid surrogates are more stable derivatives that can be used in Suzuki reactions. They are particularly useful when dealing with inherently unstable boronic acids (e.g., certain heteroaryl, vinyl, and cyclopropyl derivatives).[4] These surrogates often release the active boronic acid species slowly in situ, minimizing its concentration and thus reducing the rate of decomposition.[5] Common surrogates include:

  • Boronate Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids and are often crystalline solids that are easier to handle and purify.[6]

  • MIDA (N-methyliminodiacetic acid) Boronates: These are highly stable, crystalline solids that are compatible with chromatography and unreactive under standard anhydrous cross-coupling conditions. They can release the boronic acid under mild aqueous basic conditions.[4][7]

  • Potassium Organotrifluoroborates: These salts are typically stable to air and moisture and are less prone to protodeboronation than boronic acids.[8]

Troubleshooting Guide

Problem 1: Low or no yield in my Suzuki coupling reaction.

  • Possible Cause: Degradation of the boronic acid.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Ensure your boronic acid is pure and has been stored correctly. If in doubt, use a fresh batch.[1]

      • Optimize Reaction Conditions:

        • Inert Atmosphere: Thoroughly degas your solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and boronic acid.[1][5]

        • Anhydrous Conditions: If protodeboronation is suspected, switching to anhydrous conditions can be beneficial.[5]

      • Use a Boronic Acid Surrogate: For notoriously unstable boronic acids, consider using a more stable derivative like a MIDA boronate or a potassium organotrifluoroborate.[5]

Problem 2: Significant protodeboronation is observed (identified by the formation of a byproduct where the boronic acid group is replaced by hydrogen).

  • Possible Cause: The reaction conditions are promoting the cleavage of the C-B bond.

    • Troubleshooting Steps:

      • Choice of Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

      • Slow-Release Strategy: Employ a stable surrogate like a MIDA boronate, which releases the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing decomposition.[5]

      • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of protodeboronation.[5]

Problem 3: Difficulty with sterically hindered or electron-deficient boronic acids.

  • Possible Cause: Slow transmetalation step or increased susceptibility to decomposition.

    • Troubleshooting Steps:

      • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) to accelerate the catalytic cycle.[1]

      • Stronger, Non-Aqueous Base: For electron-deficient boronic acids, a stronger base like potassium phosphate (K₃PO₄) under anhydrous conditions may be necessary to facilitate transmetalation.[1]

      • Higher Temperatures: More forcing conditions, including higher reaction temperatures, may be required for sterically hindered substrates.[1]

Data Presentation

Table 1: Benchtop Stability of Boronic Acids vs. MIDA Boronates

This table summarizes the stability of various boronic acids and their corresponding MIDA boronates when stored on the benchtop under air, demonstrating the superior stability of MIDA boronates.[9]

EntryBoronic Acid/MIDA Boronate% Remaining after 15 days (Boronic Acid)% Remaining after ≥60 days (MIDA Boronate)
12-Furan<5>95
22-Thiophene60>95
32-Pyrrole<5>95
42-Indole<5>95
5Vinyl<5>95
6Cyclopropyl15>95
72-Pyridyl40>95

Table 2: Comparison of Yields for a Suzuki Coupling Reaction

This table shows a representative comparison of isolated yields for the Suzuki-Miyaura coupling of a heteroaryl bromide with a boronic acid versus its corresponding MIDA boronate, highlighting the improved efficiency with the more stable surrogate.[10]

Boron ReagentCoupling PartnerProductIsolated Yield (%)
4-Tolylboronic acid5-Bromopyrimidine5-(p-Tolyl)pyrimidine73
4-Tolyl MIDA boronate5-Bromopyrimidine5-(p-Tolyl)pyrimidine89

Mandatory Visualizations

Boronic_Acid_Degradation_Pathways Boronic Acid Degradation Pathways BoronicAcid Boronic Acid (R-B(OH)₂) Protodeboronation Protodeboronation (R-H) BoronicAcid->Protodeboronation H⁺ or OH⁻ Oxidation Oxidation (R-OH) BoronicAcid->Oxidation [O] Boroxine Boroxine (Trimeric Anhydride) BoronicAcid->Boroxine -H₂O +H₂O

Boronic Acid Degradation Pathways

Experimental_Workflow_Suzuki_Coupling General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid/Surrogate, & Base inert Establish Inert Atmosphere (Purge with Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst & Ligand solvent->catalyst heat Heat to Desired Temperature with Stirring catalyst->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

General Workflow for Suzuki-Miyaura Coupling

Boronic_Acid_Surrogate_Decision_Tree Decision Tree for Choosing a Boron Reagent start Starting Suzuki Reaction q1 Is the Boronic Acid Known to be Unstable? start->q1 use_ba Use Boronic Acid Directly q1->use_ba No q2 Is Chromatography Purification Needed? q1->q2 Yes use_mida Use MIDA Boronate q2->use_mida Yes use_trifluoroborate Use Potassium Organotrifluoroborate q2->use_trifluoroborate No, seeking high stability use_pinacol Use Pinacol Ester q2->use_pinacol No, standard conditions

Decision Tree for Choosing a Boron Reagent

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Boronic Acid [1]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with a MIDA Boronate (Slow Release) [4]

  • Vessel Preparation: To a reaction vial, add the aryl chloride (1.0 equiv), MIDA boronate (1.0-1.5 equiv), palladium acetate (Pd(OAc)₂, 5 mol%), SPhos (10 mol%), and potassium phosphate (K₃PO₄, 7.5 equiv).

  • Solvent Addition: Add a 5:1 mixture of dioxane and water to achieve a concentration of 0.07 M with respect to the aryl chloride.

  • Reaction Execution: Seal the vial and heat the reaction mixture to 60 °C with stirring for 6 hours.

  • Workup and Purification: Follow steps 7 and 8 from Protocol 1.

Protocol 3: Suzuki-Miyaura Coupling with a Potassium Organotrifluoroborate [11]

  • Vessel Preparation: To a reaction vessel, add the aryl halide (1.0 equiv), potassium organotrifluoroborate (1.1-1.5 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).

  • Catalyst System: Add palladium(II) chloride (PdCl₂, 2 mol%) and triphenylphosphine (PPh₃, 6 mol%).

  • Solvent Addition: Add a degassed mixture of THF and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere with stirring until the reaction is complete as determined by a suitable monitoring technique.

  • Workup and Purification: Follow steps 7 and 8 from Protocol 1.

References

Technical Support Center: Troubleshooting Palladium-Catalyst Deactivation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues related to catalyst deactivation in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my cross-coupling reaction?

A1: The most common indicators of catalyst deactivation include:

  • Low or no product yield: The reaction is sluggish or fails to reach completion.[1]

  • Formation of a black precipitate: This is often "palladium black," which consists of inactive, agglomerated palladium metal.[1][2]

  • Inconsistent results: Difficulty in reproducing reaction outcomes between batches.[2][3]

  • Stalled reaction: The reaction begins but does not proceed to completion.[2]

Q2: What is "palladium black," and how can I prevent its formation?

A2: Palladium black is a common sign of catalyst decomposition, where the active Pd(0) catalyst agglomerates into catalytically inactive palladium metal.[1][2] To prevent its formation:

  • Use appropriate ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the Pd(0) catalytic species and preventing aggregation.[1] These ligands create a sterically hindered environment around the palladium center.

  • Control the temperature: High temperatures can accelerate the rate of catalyst decomposition.[1][4] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Ensure an inert atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and the formation of palladium black.[1][5] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is essential.[1]

  • Optimize ligand-to-metal ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A slight excess of the ligand may be beneficial, though a large excess can sometimes inhibit the reaction.[1]

Q3: Can my starting materials or reagents deactivate the catalyst?

A3: Yes, certain substrates and impurities can act as catalyst poisons.

  • Heteroaromatic substrates: Nitrogen-containing heterocycles can coordinate to the palladium center, forming stable, inactive complexes that are off-cycle.[1]

  • Impurities: Small amounts of impurities in reagents or solvents can have a significant impact on the reaction. Common poisons include sulfur, halides, and other nitrogen-containing compounds.[6] Oxygen and moisture are also detrimental.[3]

Q4: How does the choice of base and solvent affect catalyst stability?

A4: The base and solvent are critical for both catalyst stability and overall reaction success.

  • Base Selection: The strength and solubility of the base are important. While a strong base is necessary for certain steps in the catalytic cycle, an overly strong or poorly soluble base can lead to side reactions or catalyst degradation.[1]

  • Solvent Choice: The solvent affects the solubility of all reaction components, catalyst stability, and reaction kinetics.[1] It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst oxidation.[1][5]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause: Inefficient catalyst activation, catalyst poisoning, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure all starting materials, solvents, and the base are pure and anhydrous.[2][5] Impurities can poison the catalyst.[6]

  • Ensure Inert Atmosphere: Rigorously degas all solvents and ensure the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.[1][5]

  • Optimize Ligand: The choice of ligand is critical. Screen a panel of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][7]

  • Check Pre-catalyst Activation: If using a Pd(II) source, ensure the conditions are suitable for its reduction to the active Pd(0) species.[1] Consider using a well-defined Pd(0) pre-catalyst.

  • Optimize Reaction Conditions: Systematically screen the base, solvent, and temperature. Sometimes a lower temperature can prevent catalyst decomposition.[1][4]

Issue 2: Reaction Mixture Turns Black and Stalls

Possible Cause: Formation of palladium black due to catalyst agglomeration.

Troubleshooting Steps:

  • Improve Ligand Stabilization: Increase the ligand-to-palladium ratio (e.g., 2:1 or 4:1) to better stabilize the Pd(0) species.[2]

  • Lower Reaction Temperature: Elevated temperatures can promote catalyst decomposition.[1][4] Attempt the reaction at a lower temperature.

  • Ensure Rigorous Exclusion of Oxygen: Oxygen is a primary culprit in the formation of palladium black.[1][2][5] Improve degassing procedures for all solvents and reagents.

  • Change the Ligand: Some ligands are more effective at preventing agglomeration than others. Consider switching to a bulkier, more electron-rich ligand.[1][7]

Issue 3: Inconsistent Results Between Batches

Possible Cause: Variability in reagent purity, moisture/air exposure, or reaction setup.

Troubleshooting Steps:

  • Standardize Procedures: Ensure consistent procedures for weighing reagents, degassing solvents, and setting up the reaction.[2]

  • Purify Reagents: Use reagents of the highest purity. Small variations in impurity levels can lead to significant differences in reaction outcomes.[2][6]

  • Maintain a Strict Inert Atmosphere: The effectiveness of inert atmosphere techniques can vary. Ensure your Schlenk line or glovebox is functioning optimally.[3]

  • Control Stirring Rate: For heterogeneous mixtures, ensure consistent and vigorous stirring as this can affect reaction kinetics.[2]

Data Presentation

Table 1: Ligand Screening for Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

Catalyst PrecursorLigandYield (%)Notes
Pd₂(dba)₃None<5Inefficient without a suitable ligand.[8]
Pd(PPh₃)₄PPh₃71Effective and commonly used.[8]
Pd₂(dba)₃ • CHCl₃None35Moderate yield, improved over Pd₂(dba)₃.[8]
Pd(OAc)₂SPhos>95Highly active ligand for challenging substrates.
Pd(OAc)₂XPhos>95Another highly effective Buchwald-type ligand.

Note: Yields are illustrative and can vary based on specific reaction conditions.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[1]

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).[1]

  • Solvent Addition: Add degassed solvent (e.g., toluene, 5 mL) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

Visualizations

Palladium Catalytic Cycle and Deactivation pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa Ar-X aggregation Aggregation pd0->aggregation poisoning Poisoning (e.g., N-heterocycles) pd0->poisoning pd2_complex Ar-Pd(II)-X(L2) oa->pd2_complex tm Transmetalation pd2_complex->tm Ar'-M pd2_biaryl Ar-Pd(II)-Ar'(L2) tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Ar-Ar' pd_black Palladium Black (Inactive) aggregation->pd_black inactive_complex Inactive Pd-Complex poisoning->inactive_complex

Caption: The palladium catalytic cycle and common deactivation pathways.

Troubleshooting_Workflow start Low Yield / Reaction Failure check_reagents Check Reagent Purity (Substrates, Solvents, Base) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degassing, Ar/N2) check_reagents->check_atmosphere optimize_ligand Optimize Ligand (Bulky, Electron-Rich) check_atmosphere->optimize_ligand optimize_conditions Optimize Conditions (Base, Solvent, Temp) optimize_ligand->optimize_conditions analyze_mixture Analyze Reaction Mixture (Side Products, Pd Black) optimize_conditions->analyze_mixture analyze_mixture->check_reagents Re-evaluate success Successful Reaction analyze_mixture->success Issue Resolved

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

References

work-up procedures for removing residual palladium from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the removal of residual palladium from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual palladium from reaction mixtures?

A1: The removal of residual palladium is critical for several reasons. In the pharmaceutical industry, palladium is considered a toxic metal, and its levels in Active Pharmaceutical Ingredients (APIs) are strictly regulated by agencies like the International Council for Harmonisation (ICH).[1][2] Beyond toxicity concerns, residual palladium can interfere with downstream chemical reactions or have detrimental effects in biological assays.[2] Therefore, ensuring its removal to acceptable levels is a critical step in process development and manufacturing.[2][3][4]

Q2: What are the regulatory limits for palladium in APIs?

A2: Regulatory guidelines set stringent limits on the amount of residual palladium allowed in drug candidates.[1] For example, the European Agency for the Evaluation of Medicinal Products regulations limit platinum group metals (which includes palladium) to less than 5 ppm for ingested APIs and 1 ppm for parenteral APIs.[5][6] The ICH Q3D guideline provides a Permitted Daily Exposure (PDE) for various elemental impurities, which is then used to calculate the maximum permitted concentration in ppm based on the daily dose of the drug product.[7]

Q3: What are the most common methods for removing residual palladium?

A3: The most prevalent methods for removing residual palladium include:

  • Adsorption: Using materials like activated carbon or silica-based scavengers to bind the palladium.[8][9]

  • Filtration: Passing the reaction mixture through a pad of a filter aid like Celite to remove heterogeneous palladium catalysts.[8][10][11]

  • Scavenging: Employing chemical agents (scavengers) with functional groups like thiols, amines, or phosphines that selectively bind to palladium, which can then be removed by filtration.[8]

  • Extraction: Using liquid-liquid extraction to remove water-soluble palladium salts.[5]

  • Crystallization: Purifying the final product through crystallization can often significantly reduce palladium levels.[12]

Q4: How do I choose the most suitable palladium removal method for my specific reaction?

A4: The choice of a palladium removal technique is highly dependent on the specific reaction system.[2] Factors to consider include:

  • The nature of the palladium species: Is the catalyst homogeneous (soluble) or heterogeneous (insoluble)? Filtration is effective for heterogeneous catalysts, while soluble palladium requires methods like scavenging or chromatography.[5][8] The oxidation state of the palladium (e.g., Pd(0) or Pd(II)) also influences the choice of scavenger.[8]

  • The properties of your product: The stability, polarity, and solubility of your desired compound will determine the feasibility of methods like chromatography and extraction, as well as the choice of solvents.[8]

  • The solvent system: The polarity of the solvent can impact the efficiency of scavengers and the solubility of different palladium species.[8]

Q5: What analytical techniques are used to quantify residual palladium?

A5: Several analytical methods are used to determine the concentration of residual palladium. The most common and established techniques are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES), which are highly sensitive and accurate.[3][5] Other methods include atomic absorption analysis and X-ray fluorescence.[1][5] More recently, rapid screening methods based on fluorescence have been developed to quickly assess palladium levels during process optimization, though ICP-MS remains the standard for final product validation.[3][5]

Troubleshooting Guide

This section addresses common issues encountered during palladium removal and provides step-by-step solutions.

Problem 1: Filtration is not effectively removing the palladium catalyst.

  • Symptoms: You still detect significant levels of palladium in your filtrate after passing the reaction mixture through a standard filter paper or a Celite pad.

  • Possible Causes and Solutions:

    • Cause: The palladium particles are too fine to be trapped by the filter medium.

      • Solution 1: Use a finer porosity filter, such as a membrane filter (e.g., 0.45 µm PTFE).[8]

      • Solution 2: Optimize your Celite bed filtration. Ensure the Celite pad is well-packed and sufficiently thick (a minimum of 1-2 cm is typical).[5][8] Pre-wetting the pad with the solvent can also enhance its effectiveness.[8]

      • Solution 3: Perform a double filtration by passing the solution through a second Celite pad.[8]

    • Cause: The palladium in your mixture is soluble (homogeneous).

      • Solution: Filtration is only effective for insoluble, heterogeneous catalysts.[5] You will need to switch to a different removal method, such as using scavengers, inducing precipitation, or employing chromatography.[5][8]

    • Cause: Colloidal palladium has formed.

      • Solution 1: Add a small amount of a flocculating agent to encourage the colloidal particles to aggregate, making them large enough to be filtered.

      • Solution 2: Treat the solution with an adsorbent like activated carbon or silica gel to bind the colloidal palladium before the filtration step.[8]

Problem 2: Palladium scavengers show low efficiency.

  • Symptoms: Residual palladium levels remain above the acceptable limit even after treatment with a scavenger.

  • Possible Causes and Solutions:

    • Cause: Incorrect scavenger selection.

      • Solution: The choice of scavenger is critical and depends on the palladium's oxidation state. Thiol-based scavengers are generally effective for Pd(II), while other types may be better suited for Pd(0).[8] It is also essential to use a scavenger that is compatible with your solvent system.[8] If you are unsure, it is best to perform a small-scale screen with a panel of different scavengers to identify the most effective one for your specific reaction.[8]

    • Cause: Insufficient scavenger loading or reaction time.

      • Solution: Increase the amount of scavenger used (often described in weight percent or equivalents relative to the palladium) or extend the reaction time to ensure complete binding. Follow the manufacturer's recommendations as a starting point.

    • Cause: The scavenger is not interacting effectively with the palladium.

      • Solution: Ensure adequate mixing or agitation to keep the scavenger suspended in the reaction mixture. Consider gently heating the mixture, as this can sometimes improve the scavenging efficiency.

Problem 3: Significant product loss during the palladium removal process.

  • Symptoms: The yield of your final product is unexpectedly low after the purification step.

  • Possible Causes and Solutions:

    • Cause: Your product is adsorbing to the scavenger or filter medium.

      • Solution 1: Reduce the amount of scavenger to the minimum effective quantity to minimize product loss.[8]

      • Solution 2: After filtering off the scavenger or Celite, wash it thoroughly with a small amount of fresh solvent to recover any adsorbed product, and combine this wash with your filtrate.[8]

      • Solution 3: Experiment with different types of scavengers, as some may have a lower affinity for your product than others.[8]

Data Presentation

Table 1: Comparison of Common Palladium Removal Methods

MethodTypical EfficiencyAdvantagesDisadvantages
Filtration (Celite) Effective for heterogeneous PdSimple, inexpensive, and fast for removing insoluble catalysts.[8][11]Ineffective for soluble or colloidal palladium species.[5][8]
Activated Carbon Can reduce Pd to <10 ppmRelatively low cost and effective for a range of palladium species.[2]Can lead to significant product loss due to non-selective adsorption.[2][13]
Scavenger Resins Can reduce Pd to <5 ppmHighly selective, leading to lower product loss compared to carbon.[6][14]Can be more expensive than other methods; requires screening to find the optimal scavenger.[8]
Liquid-Liquid Extraction VariableCan be effective for removing polar, water-soluble palladium salts.[5]Limited to specific types of palladium species and can be solvent-intensive.
Crystallization Can reduce Pd to <1 ppmHighly effective purification step that can significantly lower palladium levels.[12]May not be sufficient on its own and often requires a prior bulk removal step.

Table 2: Scavenger Selection Guide

Scavenger TypeFunctional GroupPrimary TargetNotes
SiliaMetS Thiol ThiolPd(II), Cu, Ag, Hg, PbA versatile and robust scavenger for various metals under a wide range of conditions.[14]
SiliaMetS Thiourea ThioureaAll forms of Palladium, RuA versatile scavenger widely used in the pharmaceutical industry for all forms of palladium.[14][15]
SiliaMetS DMT DimercaptotriazinePd, Ru, Ag, Au, Pt, RhThe silica-bound equivalent of TMT, effective for a broad range of metals.[15]
MP-TMT TrimercaptotriazinePalladiumA macroporous polystyrene version of TMT, shown to reduce Pd levels from ~330 ppm to 10-30 ppm.[2]
SiliaMetS TAAcONa TriaminetetraacetatePd(II), Ni(II), CuThe supported version of EDTA, effective for metals in higher oxidation states.[15]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium by Filtration through Celite

  • Prepare the Celite Pad: Place a piece of appropriately sized filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (typically 1-2 cm thick) over the filter paper. Gently press down to create a compact and level bed.[8]

  • Pre-wet the Pad: Pour a small amount of the reaction solvent through the Celite pad to wet it and ensure it is properly set.

  • Dilute the Reaction Mixture: If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity and prevent clogging of the filter.[8]

  • Filter the Mixture: Slowly pour the diluted reaction mixture onto the center of the Celite bed. Apply a gentle vacuum to draw the solution through the filter.[8]

  • Wash the Celite Pad: Once the entire mixture has passed through, wash the Celite pad with fresh solvent to ensure all of the desired product is recovered.[8]

  • Collect the Filtrate: The collected filtrate contains your product, now free of the heterogeneous palladium catalyst.[8]

Protocol 2: General Procedure for Palladium Removal Using a Solid-Supported Scavenger

  • Select the Scavenger: Choose an appropriate scavenger based on the palladium's likely oxidation state and the solvent system.[8]

  • Add the Scavenger: Add the recommended amount of the solid-supported scavenger (often specified by the manufacturer in wt% or equivalents relative to the initial palladium catalyst) to the reaction mixture or product solution.[8]

  • Stir the Mixture: Agitate the mixture at room temperature or with gentle heating for a specified period, typically ranging from a few hours to overnight, to allow for complete binding of the palladium.

  • Filter off the Scavenger: Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a small plug of Celite is usually sufficient.[8]

  • Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the wash with the initial filtrate.

Visualizations

G start Start: Reaction Mixture with Palladium q1 Is the Palladium Homogeneous (Soluble) or Heterogeneous (Insoluble)? start->q1 hetero Heterogeneous Palladium q1->hetero Heterogeneous homo Homogeneous Palladium q1->homo Homogeneous filtration Use Filtration (e.g., Celite pad) hetero->filtration scavenger Use Palladium Scavengers (e.g., Thiol or TMT resins) homo->scavenger adsorption Use Adsorbents (e.g., Activated Carbon) homo->adsorption extraction Use Liquid-Liquid Extraction (if applicable) homo->extraction end Purified Product filtration->end scavenger->end adsorption->end extraction->end

Caption: Decision tree for selecting a palladium removal method.

G start Crude Reaction Mixture step1 Select & Add Solid-Supported Scavenger start->step1 step2 Stir/Agitate (e.g., 4-16 hours at Room Temp) step1->step2 step3 Filter Mixture to Remove Scavenger step2->step3 step4 Wash Scavenger with Fresh Solvent step3->step4 step5 Combine Filtrate and Wash step4->step5 end Purified Product Solution step5->end

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

impact of steric hindrance on the reactivity of 2-bromothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with 2-bromothiazole derivatives, focusing on the impact of steric hindrance on their reactivity in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with a 2-bromothiazole derivative failing or giving low yields?

A1: Low yields in cross-coupling reactions involving 2-bromothiazole derivatives can be attributed to several factors. A primary consideration is the electronic nature and steric environment of the thiazole ring. The electron-rich nature of the thiazole ring can make oxidative addition of the palladium catalyst to the C-Br bond a challenging step. Furthermore, substituents on the thiazole ring, particularly in the 4- and 5-positions, can introduce significant steric hindrance, impeding the approach of the catalyst and the coupling partner.[1] Other common issues include suboptimal catalyst-ligand systems, improper reaction conditions (temperature, solvent, base), and the presence of impurities or oxygen in the reaction mixture.[2]

Q2: How does steric hindrance from substituents on the thiazole ring affect the reaction?

A2: Steric hindrance, particularly from bulky groups at the 4- and/or 5-positions of the 2-bromothiazole ring, can significantly decrease the reaction rate and yield. The bulky substituents can physically block the palladium catalyst from accessing the C-Br bond for the crucial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[3] This steric clash can also destabilize the transition state of the reaction, further slowing it down. To overcome this, the use of bulky and electron-rich phosphine ligands is often necessary to promote the formation of a more reactive, monoligated palladium species that can more readily access the sterically hindered reaction site.[3][4]

Q3: What are the best practices for handling and storing 2-bromothiazole derivatives?

A3: 2-Bromothiazole derivatives are typically solid compounds. For safe handling, it is recommended to use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Direct contact with skin and eyes should be avoided. These compounds should be stored in tightly sealed containers in a cool, dry place, away from strong oxidizing agents to prevent degradation.

Q4: I'm observing significant debromination of my starting material. What can I do to minimize this side reaction?

A4: Protodebromination (the replacement of the bromine atom with a hydrogen atom) is a common side reaction, especially with electron-rich heterocyclic systems like thiazoles. To mitigate this, consider the following:

  • Use Milder Bases: Strong bases can sometimes promote this side reaction. Switching to a milder base like K₂CO₃ or K₃PO₄ may be beneficial.[2]

  • Optimize Your Ligand: Certain phosphine ligands can favor reductive elimination pathways that lead to debromination. Experimenting with different ligands can help identify one that minimizes this side reaction.[2]

  • Lower the Reaction Temperature: High temperatures can accelerate side reactions. Reducing the temperature may slow the desired reaction but can significantly decrease the rate of debromination.[2]

  • Ensure Anhydrous Conditions: Traces of water can act as a proton source for debromination. Use freshly dried solvents and reagents and maintain a rigorously inert atmosphere.[2]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Potential Cause Recommended Solution
Suboptimal Catalyst System For sterically hindered 2-bromothiazoles, standard catalysts like Pd(PPh₃)₄ may be ineffective. Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands.[1][2] Consider using pre-formed palladium complexes like Pd₂(dba)₃ with the chosen ligand.
Incorrect Base Selection The base is crucial for activating the boronic acid. For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than Na₂CO₃.[2]
Poor Solubility of Reagents Ensure all reagents are fully dissolved. Gentle heating may be necessary. Common solvents for Suzuki reactions with thiazoles include THF, dioxane, toluene, and DMF.[2]
Catalyst Deactivation Ensure the reaction is thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst. Use techniques like nitrogen/argon bubbling or freeze-pump-thaw cycles.[2]
Issue 2: Failure of Sonogashira Coupling with a Sterically Hindered 2-Bromothiazole
Potential Cause Recommended Solution
Inefficient Oxidative Addition Steric hindrance can significantly slow down the oxidative addition step. Employ bulky and electron-rich phosphine ligands to promote the formation of a more reactive monoligated palladium catalyst.[5]
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction, especially in the presence of copper co-catalysts. To minimize this, consider reducing the amount of the copper(I) salt or switching to a copper-free Sonogashira protocol.[2]
Inappropriate Base The amine base (e.g., Et₃N, DIPEA) is critical. Ensure it is of high purity and properly degassed. For some substrates, a stronger base may be required.[2]
Issue 3: Unsuccessful Buchwald-Hartwig Amination
Potential Cause Recommended Solution
Inappropriate Ligand Choice The choice of ligand is critical and depends on the amine being coupled. For sterically demanding couplings, bulky biarylphosphine ligands are often required.[6]
Base Incompatibility Strong bases like NaOtBu are commonly used but can be incompatible with certain functional groups. Weaker bases like Cs₂CO₃ or K₃PO₄ can be effective alternatives, though they may require higher temperatures.
Catalyst Inhibition by Amine Some amines, particularly certain heterocycles, can act as inhibitors for the palladium catalyst. Using a higher catalyst loading or a more robust pre-catalyst might be necessary.

Data Presentation: Impact of Steric Hindrance on Suzuki-Miyaura Coupling Yields

The following table summarizes the impact of increasing steric bulk at the 4-position of a 2-bromothiazole derivative on the yield of the Suzuki-Miyaura coupling with phenylboronic acid. While specific comprehensive studies on a series of 4-substituted-2-bromothiazoles are limited, the data presented for analogous 2-bromo-heterocycles illustrates a general trend.

Substituent at 4-Position Substrate Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Reference
-H2-BromothiazolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012~85Analogous reactions
-CH₃2-Bromo-4-methylthiazolePd(dppf)Cl₂K₂CO₃Dioxane10016~75Analogous reactions
-CH(CH₃)₂2-Bromo-4-isopropylthiazolePd₂(dba)₃ / XPhosK₃PO₄Toluene11024~60Analogous reactions
-C(CH₃)₃2-Bromo-4-tert-butylthiazolePd₂(dba)₃ / RuPhosCs₂CO₃Dioxane11024~45[2]

Note: The yields are approximate and collated from various sources on similar substrates to demonstrate the trend. For specific substrates, optimization is always recommended.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered 2-Bromothiazole

Materials:

  • Sterically hindered 2-bromothiazole derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-bromothiazole derivative, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Copper-Free Sonogashira Coupling

Materials:

  • 2-Bromothiazole derivative (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Anhydrous, degassed THF (5 mL)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the 2-bromothiazole derivative and Pd(PPh₃)₂Cl₂ in THF.

  • Add the DIPEA and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Slowed by steric hindrance ArX 2-Bromothiazole (Ar-X) ArX->OxAdd PdII Ar-Pd(II)(X)L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Nu Ar-Pd(II)(Ar')L2 Transmetal->PdII_Nu NuM Nucleophile (e.g., Ar'B(OH)2) NuM->Transmetal RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow Start Reaction Failed or Low Yield CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) CheckReagents->CheckConditions Reagents OK OptimizeCatalyst Optimize Catalyst & Ligand CheckConditions->OptimizeCatalyst Conditions OK BulkyLigand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) OptimizeCatalyst->BulkyLigand Steric Hindrance Suspected OptimizeBase Optimize Base & Solvent BulkyLigand->OptimizeBase Success Successful Reaction BulkyLigand->Success Optimization Successful StrongerBase Try Stronger or Milder Base (e.g., K3PO4, Cs2CO3) OptimizeBase->StrongerBase CheckSideReactions Analyze for Side Products (Debromination, Homocoupling) StrongerBase->CheckSideReactions StrongerBase->Success No Side Products AddressSideReactions Adjust Conditions to Minimize Side Reactions CheckSideReactions->AddressSideReactions Side Products Detected AddressSideReactions->Success

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

References

Validation & Comparative

Confirming Suzuki Coupling Products: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The resulting biaryl scaffolds are prevalent in a vast array of pharmaceuticals and functional materials. However, the successful synthesis of the target molecule is only half the journey; rigorous structural confirmation of the product is paramount to ensure its identity and purity for subsequent applications.

This guide provides an objective comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy techniques for the unambiguous structure elucidation of Suzuki coupling products. We will delve into the utility of COSY, HSQC, and HMBC experiments, supported by experimental data and detailed protocols, to provide a comprehensive resource for selecting the most appropriate analytical strategy.

Performance Comparison of Analytical Techniques

While 1D NMR provides foundational information, complex molecules or the potential for isomeric byproducts in Suzuki coupling reactions often necessitate the use of more advanced techniques. 2D NMR spectroscopy stands out for its ability to reveal the intricate connectivity of atoms within a molecule.[1] A multi-faceted approach, often combining NMR with other methods, provides the most robust validation.[2]

Analytical TechniqueInformation ProvidedAdvantagesLimitations
1D ¹H NMR Spectroscopy Chemical environment of protons, spin-spin coupling, relative proton ratios.Provides detailed initial structural information and is quantitative for purity assessment.[2]Can be complex to interpret for molecules with significant signal overlap.
1D ¹³C NMR Spectroscopy Number and chemical environment of unique carbon atoms.Complements ¹H NMR by providing the carbon backbone of the molecule.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
2D COSY (Correlation Spectroscopy) Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[3]Excellent for identifying adjacent protons and tracing out spin systems within the molecule.Does not provide direct information about carbon connectivity.
2D HSQC (Heteronuclear Single Quantum Coherence) Reveals one-bond correlations between protons and their directly attached carbons.[3]Highly sensitive method for unambiguously assigning carbons that bear protons.Does not show correlations to quaternary carbons or long-range connectivities.
2D HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[3]Crucial for identifying connectivity across quaternary carbons and piecing together different molecular fragments.The absence of a correlation does not definitively rule out a long-range coupling.[4]
Mass Spectrometry (MS) Molecular weight of the product and its fragments.High sensitivity, requires minimal sample, and provides rapid confirmation of product formation.Does not provide detailed structural information on its own and may not distinguish between isomers.[5]
Gas/Liquid Chromatography (GC/LC) Separation of compounds, retention time, and assessment of purity.Excellent for separating impurities and starting materials from the product.Does not provide unambiguous structural information without being coupled to a detector like MS.

Deciphering Connectivity: A 2D NMR Workflow

The structural elucidation of a Suzuki coupling product using 2D NMR typically follows a logical progression. The following diagram illustrates a standard workflow:

G Workflow for 2D NMR Structure Confirmation A Acquire 1D ¹H and ¹³C NMR B Acquire 2D COSY A->B C Acquire 2D HSQC A->C D Acquire 2D HMBC A->D E Identify Spin Systems with COSY B->E F Assign Protonated Carbons with HSQC C->F G Connect Fragments with HMBC D->G E->G F->G H Confirm Structure G->H

Caption: A logical workflow for confirming molecular structure using a suite of 2D NMR experiments.

Case Study: Suzuki Coupling of 4-bromoanisole and Phenylboronic Acid

To illustrate the power of 2D NMR, let's consider the Suzuki coupling product of 4-bromoanisole and phenylboronic acid: 4-methoxybiphenyl.

The following diagram illustrates the key expected HMBC correlations that would unambiguously confirm the formation of the desired biaryl product.

G Expected HMBC Correlations for 4-methoxybiphenyl cluster_0 4-methoxyphenyl ring cluster_1 Phenyl ring H_OMe H (OMe) C4 C-4' H_OMe->C4 3J C_OMe C (OMe) H2_6 H-2', H-6' H2_6->C4 2J C1_ph C-1 H2_6->C1_ph 3J C1 C-1' C_aryl_unsub C-2', C-6' H2_6_ph H-2, H-6 H2_6_ph->C1 3J C_aryl_ph_unsub C-2, C-6

Caption: Key long-range proton-carbon correlations expected in the HMBC spectrum of 4-methoxybiphenyl.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality, reproducible 2D NMR data.

Sample Preparation
  • Dissolve the Sample: Accurately weigh 5-20 mg of the purified Suzuki coupling product and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2]

  • Transfer to NMR Tube: Filter the solution if necessary to remove any particulate matter and transfer it to a 5 mm NMR tube.[2]

  • Homogenize: Gently agitate the NMR tube to ensure a homogeneous solution.

2D NMR Data Acquisition

The following are general parameters for acquiring 2D NMR spectra on a modern spectrometer. Specific parameters may need to be optimized based on the instrument and sample.[6]

COSY (Correlation Spectroscopy):

  • Pulse Program: A standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

  • Spectral Width (SW): Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

  • Number of Points (TD): Typically 2048 points in F2 and 256-512 increments in F1.

  • Number of Scans (NS): 2-8 scans per increment, depending on sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).

  • Spectral Width (SW): Set the ¹H spectral width in F2 and the ¹³C spectral width in F1 to cover all relevant signals.

  • Number of Points (TD): Typically 1024 points in F2 and 256 increments in F1.

  • Number of Scans (NS): 4-16 scans per increment.

  • Relaxation Delay (d1): 1-2 seconds.

  • One-bond Coupling Constant (¹JCH): Set to an average value of 145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

  • Spectral Width (SW): Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.

  • Number of Points (TD): Typically 2048 points in F2 and 256-512 increments in F1.

  • Number of Scans (NS): 8-64 scans per increment, as HMBC is less sensitive than HSQC.

  • Relaxation Delay (d1): 1.5-2 seconds.

  • Long-range Coupling Constant (ⁿJCH): Optimized for a value of 8-10 Hz to observe typical two- and three-bond correlations.[3]

Data Processing
  • Fourier Transform: Apply a Fourier transform in both dimensions (F2 and F1).

  • Phasing: Phase the spectrum in both dimensions to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to both dimensions to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift axes using the residual solvent signal.

By systematically applying these 2D NMR techniques and following robust experimental protocols, researchers can confidently and unambiguously confirm the structures of their Suzuki coupling products, a critical step in the advancement of chemical research and drug development.

References

A Comparative Guide to LC-MS and HPLC Methods for Purity Analysis of Methyl 2-bromothiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of therapeutic products. For novel heterocyclic compounds such as Methyl 2-bromothiazole-5-carboxylate and its derivatives, robust and reliable analytical methods are essential for impurity profiling and quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of these compounds.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, routinely employed for the separation, identification, and quantification of compounds in a mixture. When coupled with a UV detector, it provides a robust and cost-effective method for purity assessment and the quantification of known impurities against a reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This hyphenated technique is invaluable for the identification of unknown impurities and the elucidation of their structures, offering a deeper understanding of potential degradation pathways and process-related impurities.

Comparative Performance Data

The following tables summarize the expected performance characteristics of typical HPLC-UV and LC-MS methods for the analysis of this compound and its potential impurities. These impurities could arise from starting materials, by-products of synthesis, or degradation. Potential impurities considered for this comparison include 2-aminothiazole-5-carboxylic acid methyl ester (a potential precursor) and 2-hydroxythiazole-5-carboxylic acid methyl ester (a potential hydrolytic degradant).

Table 1: Comparison of HPLC-UV and LC-MS Method Performance

ParameterHPLC-UVLC-MS
Primary Use Quantitative Purity Analysis, AssayImpurity Identification, Structural Elucidation, Trace-level Quantification
Selectivity Moderate to High (based on chromatographic separation)Very High (based on chromatographic separation and mass-to-charge ratio)
Sensitivity Good (ng range)Excellent (pg to fg range)
**Quantitative Linearity (R²) **Typically > 0.999Typically > 0.995
Limit of Detection (LOD) ~0.01%~0.001%
Limit of Quantification (LOQ) ~0.03%~0.003%
Throughput HighModerate to High
Cost LowerHigher

Table 2: Expected Chromatographic Performance for Purity Analysis

CompoundExpected Retention Time (min) - HPLCExpected Retention Time (min) - UPLC/MSResolution (Rs) between adjacent peaks
2-hydroxythiazole-5-carboxylic acid methyl ester~ 3.5~ 1.8> 2.0
2-aminothiazole-5-carboxylic acid methyl ester~ 4.2~ 2.2> 2.0
This compound ~ 8.5 ~ 4.5 N/A

Note: The retention times and resolution are estimated and will vary depending on the specific method conditions.

Experimental Protocols

Detailed methodologies for both a stability-indicating HPLC-UV method and a sensitive LC-MS method for impurity profiling are provided below. These protocols are intended as a starting point and would require optimization and validation for specific applications.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed to be a stability-indicating assay for the quantification of this compound and the separation of its potential impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 30
    15 80
    20 80
    21 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method is optimized for the detection and identification of trace-level impurities.

  • Instrumentation: UPLC system coupled to a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 10
    8 90
    10 90
    10.1 10

    | 12 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Data Acquisition: Full scan for impurity profiling and targeted MS/MS for structural elucidation of detected impurities.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 0.1 mg/mL.

Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the purity analysis and impurity identification of a pharmaceutical compound like this compound.

PurityAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing and Evaluation cluster_reporting Reporting Sample Test Sample of Methyl 2-bromothiazole-5-carboxylate Dissolution Dissolution in appropriate solvent Sample->Dissolution Standard Reference Standard Standard->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC Quantitative Analysis LCMS LC-MS Analysis Dissolution->LCMS Impurity Identification Purity Calculate Purity and Impurity Levels (%) HPLC->Purity Identification Identify Unknown Impurities (MS and MS/MS data) LCMS->Identification Comparison Compare against Specification Purity->Comparison Identification->Comparison Report Final Report Comparison->Report

Caption: Workflow for Purity Analysis of Pharmaceutical Compounds.

Conclusion

The choice between HPLC-UV and LC-MS for the purity analysis of this compound derivatives depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for routine quality control, assay, and the quantification of known impurities where reference standards are available. Its high precision and linearity make it the workhorse for release testing.

  • LC-MS is the superior technique for research and development, forced degradation studies, and the investigation of unknown impurities.[1] Its high sensitivity and the structural information it provides are critical for building a comprehensive understanding of a compound's stability and impurity profile.[2]

For a comprehensive quality control strategy in a drug development setting, both techniques are often used synergistically. HPLC-UV provides the quantitative data for routine batch release, while LC-MS is employed to identify and characterize any new or unexpected impurities, ensuring the overall safety and quality of the final product.

References

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chlorothiazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of palladium-catalyzed cross-coupling reactions, the choice of the halide on the heterocyclic substrate is a critical parameter that dictates reaction efficiency and conditions. This guide provides a comprehensive comparison of the reactivity of 2-bromothiazoles versus 2-chlorothiazoles in several key cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations.

The widely accepted trend in halide reactivity (I > Br > Cl) generally holds true for the thiazole scaffold. 2-Bromothiazoles are typically more reactive than their chloro-analogs, often leading to higher yields under milder conditions and with shorter reaction times. This difference in reactivity is primarily attributed to the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond, which facilitates the initial oxidative addition step in the catalytic cycle.

However, the functionalization of the less reactive but more cost-effective 2-chlorothiazoles is achievable with the appropriate selection of robust catalyst systems, often requiring more electron-rich and bulky phosphine ligands, stronger bases, and higher reaction temperatures. This guide presents a compilation of experimental data to illustrate these differences and provides detailed protocols for key transformations.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for various cross-coupling reactions, highlighting the general reactivity differences observed between 2-bromothiazoles and 2-chlorothiazoles. It is important to note that direct side-by-side comparative studies for all reactions are not always available in the literature. Therefore, the data presented is a collation from various sources, and reaction conditions may vary.

Table 1: Suzuki-Miyaura Coupling
Halide at C2Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Bromo Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~95
Chloro Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10024~90
Table 2: Stille Coupling
Halide at C2Coupling PartnerCatalyst SystemAdditiveSolventTemp. (°C)Time (h)Yield (%)
Bromo Tributyl(phenyl)tinPd(PPh₃)₄-Toluene11016~85
Chloro Tributyl(phenyl)tinPd₂(dba)₃ / P(t-Bu)₃CsF1,4-Dioxane10024Moderate
Table 3: Heck Coupling
Halide at C2Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Bromo StyrenePd(OAc)₂ / PPh₃Et₃NDMF10012High
Chloro StyrenePd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃1,4-Dioxane12024Moderate to High
Table 4: Sonogashira Coupling
Halide at C2Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Bromo PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF606~90
Chloro PhenylacetylenePd(OAc)₂ / cataCXium® ACs₂CO₃Dioxane12024~75
Table 5: Buchwald-Hartwig Amination
Halide at C2Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Bromo AnilinePd₂(dba)₃ / BINAPNaOtBuToluene10018High
Chloro AnilinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH11024Moderate

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Bromothiazole

To a solution of 2-bromothiazole (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes, followed by the addition of Pd(PPh₃)₄ (0.05 mmol). The reaction mixture is then heated at 80°C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling of 2-Chlorothiazole

In a glovebox, a vial is charged with 2-chlorothiazole (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol). The vial is sealed, and 1,4-dioxane (5 mL) is added. The reaction mixture is stirred and heated at 100°C for 24 hours. After cooling, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography to afford the desired product.

General Procedure for Sonogashira Coupling of 2-Bromothiazole

A mixture of 2-bromothiazole (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol) in THF (10 mL) and Et₃N (3.0 mmol) is degassed and stirred at 60°C under an argon atmosphere for 6 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination of 2-Bromothiazole

A Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol), BINAP (0.015 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), 2-bromothiazole (1.0 mmol), and aniline (1.2 mmol) are then added. The mixture is heated at 100°C for 18 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the residue is purified by chromatography.

Visualizations

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents 2-Halothiazole, Coupling Partner, Base Inert_Atmosphere Inert Atmosphere (Argon or Nitrogen) Reagents->Inert_Atmosphere Catalyst Palladium Precatalyst & Ligand Catalyst->Inert_Atmosphere Solvent Anhydrous/Degassed Solvent Solvent->Inert_Atmosphere Heating Heating & Stirring Inert_Atmosphere->Heating Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Heating->Monitoring Quenching Quenching Monitoring->Quenching Upon Completion Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Reactivity_Comparison cluster_bromo 2-Bromothiazole cluster_chloro 2-Chlorothiazole Bromo Lower C-Br Bond Energy Bromo_Yield Generally Higher Yields Bromo->Bromo_Yield Bromo_Conditions Milder Conditions (Lower Temp, Weaker Base) Bromo->Bromo_Conditions Reactivity Reactivity Trend Bromo->Reactivity More Reactive Chloro Higher C-Cl Bond Energy Chloro_Yield Often Lower Yields Chloro->Chloro_Yield Chloro_Conditions Harsher Conditions (Higher Temp, Stronger Base, Bulky Ligands) Chloro->Chloro_Conditions Reactivity->Chloro Less Reactive

Caption: Logical relationship of reactivity between 2-bromo- and 2-chlorothiazoles.

A Comparative Guide to the Biological Activity of Synthesized Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, consistently featured in a wide array of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides a comparative analysis of the performance of various synthesized thiazole derivatives, supported by experimental data and detailed methodologies to aid in the evaluation and development of novel therapeutic agents.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for the biological activity of selected synthesized thiazole derivatives against various cell lines and microbial strains.

Table 1: Anticancer Activity of Thiazole Derivatives (IC50 µM)
Compound/DerivativeMCF-7 (Breast Cancer)HepG2 (Liver Cancer)A-549 (Lung Cancer)HCT-8 (Colon Cancer)Reference Drug
Series 1: Hydrazinyl-Thiazolones Staurosporine
Compound 4c2.57 ± 0.167.26 ± 0.44--6.77 ± 0.41 (MCF-7), 8.4 ± 0.51 (HepG2)[1]
Series 2: Phenyl-Thiazole Carboxamides 5-Fluorouracil
Compound 8c--48% inhibition @ 5 µg/mL--[2]
Compound 8f--40% inhibition @ 5 µg/mL40% inhibition @ 5 µg/mL-[2]
Series 3: 2-Pyrazolin-1-yl-Thiazoles Staurosporine
Compound 45.73---6.77 (MCF-7)[3]

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. Lower values indicate higher potency.

Table 2: Antimicrobial Activity of Thiazole Derivatives (MIC µg/mL)
Compound/DerivativeS. aureusE. coliC. albicansA. nigerReference Drug(s)
Series 4: Heteroaryl(aryl) Thiazoles Ampicillin, Ketoconazole
Compound 3230-700230-700---[4]
Compound 9--60-23060-230-[4]
Series 5: Benzofused Thiazoles Ofloxacin, Ketoconazole
Compound 12125-150125-150-125-150-[5]
Compound 1350-7550-75-50-75-[5]
Series 6: Di- and Tri-thiazoles Ampicillin, Gentamicin, Amphotericin B
Compound 17a----MIC similar to Amphotericin B against Geotricum candidum[6]
Compound 7----High reactivity toward Salmonella typhimurium (MIC = 0.49 µg/mL)[6]
Compound 13----High reactivity toward Salmonella typhimurium (MIC = 0.49 µg/mL)[6]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 3: Anti-inflammatory Activity of Thiazole Derivatives (% Inhibition of Paw Edema)
Compound/DerivativeCarrageenan-induced Edema (at 3h)Formalin-induced EdemaReference Drug
Series 7: Substituted Phenyl Thiazoles Nimesulide
Compound 3aAppreciable ActivityAppreciable Activity-[7]
Compound 3c44%Sustained Efficacy-[8]
Compound 3d41%Sustained Efficacy-[8]

% Inhibition reflects the reduction in paw volume compared to a control group.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of thiazole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A-549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Synthesized thiazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (cells treated with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium without cells). Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 20-50 µL of MTT solution to each well, including controls. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[1]

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of the thiazole derivatives against various microbial strains.[11]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Synthesized thiazole derivatives

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Ketoconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to a specific cell density.[11]

  • Compound Dilution: Prepare serial two-fold dilutions of the thiazole derivatives and standard drugs in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL for bacteria.

  • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[11]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[12]

Materials:

  • Wistar rats (150-200g)

  • 1% Carrageenan solution in saline

  • Synthesized thiazole derivatives

  • Standard anti-inflammatory drug (e.g., Indomethacin or Nimesulide)

  • Plethysmometer

Procedure:

  • Animal Grouping and Dosing: Divide the rats into groups: a control group, a standard drug group, and test groups for different doses of the thiazole derivatives. Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before carrageenan injection.[12] The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[12]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[12]

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

Experimental Workflow: MTT Assay for Anticancer Activity

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h (37°C, 5% CO2) seed_cells->incubate1 treat_cells Treat with Thiazole Derivatives (Serial Dilutions) incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing the anticancer activity of thiazole derivatives using the MTT assay.

Signaling Pathway: VEGFR-2 Inhibition by Anticancer Thiazole Derivatives

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by anticancer thiazole derivatives.

Logical Relationship: Structure-Activity Relationship (SAR) of Antimicrobial Thiazoles

SAR_Antimicrobial_Thiazoles ThiazoleCore Thiazole Core Activity Antimicrobial Activity R1_Aryl Aryl/Heteroaryl Group R1_Aryl->ThiazoleCore R1_Aryl->Activity Modulates Potency R2_Substituent Substituted Phenyl R2_Substituent->ThiazoleCore R2_Substituent->Activity Influences Spectrum of Activity R3_Heterocycle Heterocyclic System (e.g., another thiazole) R3_Heterocycle->ThiazoleCore R3_Heterocycle->Activity Enhances Activity (e.g., bis-thiazoles)

Caption: Structure-activity relationship of antimicrobial thiazole derivatives.

References

comparative study of different palladium catalysts for C-C bond formation with 2-halothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) bonds is a fundamental transformation in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The thiazole motif is a privileged scaffold found in numerous biologically active compounds. Consequently, the efficient and selective formation of C-C bonds at the 2-position of the thiazole ring is of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for this purpose.

This guide provides an objective comparison of various palladium catalysts for the C-C bond formation with 2-halothiazoles, focusing on the most commonly employed Suzuki-Miyaura, Stille, Sonogashira, Heck, and Negishi coupling reactions. The performance of different catalysts is summarized in data tables, and detailed experimental protocols for key reactions are provided to aid in the practical application of these methodologies.

Performance Comparison of Palladium Catalysts

The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of C-C coupling reactions with 2-halothiazoles. The following tables summarize the performance of various palladium catalysts in different coupling reactions, providing a comparative overview of their efficacy.

Table 1: Suzuki-Miyaura Coupling of 2-Halothiazoles with Arylboronic Acids

Entry2-HalothiazoleArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-BromothiazolePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂OReflux1285
22-Chlorothiazole4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1001892
32-Iodothiazole3-Tolylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃DMF80695
42-Bromothiazole2-Naphthylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃Toluene/H₂O1101288

Table 2: Stille Coupling of 2-Halothiazoles with Organostannanes

Entry2-HalothiazoleOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
12-Bromothiazole(Tributylstannyl)benzenePd(PPh₃)₄ (5)--Toluene1101682
22-Iodothiazole2-(Tributylstannyl)furanPdCl₂(PPh₃)₂ (3)-CuI (5)DMF80890
32-Chlorothiazole(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(t-Bu)₃ (4)-1,4-Dioxane1002475
42-Bromothiazole(Trimethylstannyl)vinylPd(OAc)₂ (3)AsPh₃ (6)-THF651288

Table 3: Sonogashira Coupling of 2-Halothiazoles with Terminal Alkynes

Entry2-HalothiazoleAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-IodothiazolePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60694
22-Bromothiazole1-HeptynePd(PPh₃)₄ (3)CuI (5)PiperidineDMF801285
32-Iodothiazole(Trimethylsilyl)acetylenePd(OAc)₂ (2)CuI (4)DIPAToluene70891
42-ChlorothiazolePhenylacetylenePdCl₂(dppf) (5)CuI (10)Cs₂CO₃1,4-Dioxane1002465

Table 4: Heck Coupling of 2-Halothiazoles with Alkenes

Entry2-HalothiazoleAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-BromothiazoleStyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1001688
22-Iodothiazolen-Butyl acrylatePd(PPh₃)₄ (3)-K₂CO₃Acetonitrile801292
32-Bromothiazole1-OcteneHerrmann's Catalyst (1)-NaOAcDMA1202478
42-ChlorothiazoleStyrenePd₂(dba)₃ (2)PCy₃ (4)K₃PO₄1,4-Dioxane1203660

Table 5: Negishi Coupling of 2-Halothiazoles with Organozinc Reagents

Entry2-HalothiazoleOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
12-BromothiazolePhenylzinc chloridePd(PPh₃)₄ (5)-THF65885
22-ChlorothiazoleEthylzinc bromidePd(dppf)Cl₂ (3)-THF601278
32-IodothiazoleThienylzinc chloridePd₂(dba)₃ (2)XPhos (4)THFrt693
42-BromothiazoleIsopropylzinc bromidePd(OAc)₂ (2)SPhos (4)THF/NMP801881

Visualizing the Catalytic Cycle

The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed C-C bond formation.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R-X (2-Halothiazole) PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M (Coupling Partner) PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for Pd-catalyzed C-C coupling.

Experimental Protocols

The following are generalized experimental protocols for the different types of palladium-catalyzed C-C coupling reactions with 2-halothiazoles. These should serve as a starting point, and optimization of reaction conditions may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk flask containing a magnetic stir bar is added the 2-halothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and the appropriate solvent (e.g., a mixture of toluene, ethanol, and water) are then added. The reaction mixture is heated to the desired temperature and stirred for the specified time, while monitoring the reaction progress by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Stille Coupling

In a flame-dried Schlenk tube under an inert atmosphere, the 2-halothiazole (1.0 mmol), the organostannane (1.1 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) are dissolved in an anhydrous solvent (e.g., toluene). The mixture is degassed and then heated to the required temperature for the specified duration. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature and may be treated with a solution of potassium fluoride to remove tin byproducts. The mixture is then filtered, and the filtrate is concentrated. The residue is purified by flash column chromatography.

General Procedure for Sonogashira Coupling

To a dried Schlenk flask are added the 2-halothiazole (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol). The flask is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2.0 mmol) are added, followed by the terminal alkyne (1.2 mmol). The reaction mixture is stirred at the appropriate temperature until the starting material is consumed, as indicated by TLC. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.

General Procedure for Heck Coupling

A mixture of the 2-halothiazole (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a suitable ligand (e.g., P(o-tolyl)₃, 0.04 mmol), and a base (e.g., Et₃N, 1.5 mmol) in an appropriate solvent (e.g., DMF or DMA) is placed in a sealed tube. The mixture is degassed and then heated at the specified temperature for the required time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford the desired product.

General Procedure for Negishi Coupling

To a solution of the 2-halothiazole (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) in anhydrous THF under an inert atmosphere is added the organozinc reagent (1.2 mmol, typically as a solution in THF) at room temperature. The reaction mixture is stirred at the indicated temperature for the specified time. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Conclusion

The choice of the optimal palladium catalyst and reaction conditions for the C-C bond formation with 2-halothiazoles depends on the specific substrates and the desired transformation. This guide provides a comparative overview and practical protocols to assist researchers in selecting the most suitable catalytic system for their synthetic needs. For challenging substrates, catalysts with bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often provide superior results. Careful optimization of the reaction parameters is key to achieving high yields and selectivity in these important synthetic transformations.

A Comparative Guide to the Synthesis of Thiazole-Based Compounds: Assessing Cost-Effectiveness and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals. The selection of a synthetic pathway to access these valuable compounds is a critical decision in the drug development process, with significant implications for cost, time, and environmental impact. This guide provides a comprehensive comparison of three prominent synthetic routes to thiazole-based compounds: the classical Hantzsch synthesis, the Cook-Heilbron synthesis, and a modern microwave-assisted Hantzsch approach. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to equip researchers with the necessary information to make informed decisions for their specific synthetic needs.

At a Glance: Comparison of Key Synthetic Pathways

The following table summarizes the key quantitative and qualitative parameters for the discussed synthetic routes, providing a high-level overview of their respective strengths and weaknesses.

ParameterHantzsch Synthesis (Conventional Heating)Cook-Heilbron SynthesisMicrowave-Assisted Hantzsch Synthesis
Starting Materials α-Haloketone, Thioamide/Thioureaα-Aminonitrile, Carbon Disulfide (or equivalent)α-Haloketone, Thioamide/Thiourea
Typical Reaction Time 30 minutes - 12 hours1 - 5 hours5 - 15 minutes
Typical Temperature Room Temperature to RefluxRoom Temperature100 - 170 °C
Typical Yield (%) 80 - 99%50 - 80%85 - 98%
Key Reagents Base (e.g., Na2CO3)-Iodine or other catalysts
Energy Consumption High (prolonged heating)Low to ModerateLow (short reaction time)
Cost-Effectiveness Moderate to HighPotentially lower starting material costHigh (reduced time and energy costs)
Key Advantages Well-established, broad substrate scope, reliable.[1]Access to 5-aminothiazoles, mild reaction conditions.[1]Dramatically reduced reaction times, often higher yields, environmentally friendly.[1]
Common Drawbacks Often requires elevated temperatures and long reaction times.[1]Primarily for 5-amino substituted thiazoles, substrate scope can be limited.[1]Requires specialized microwave equipment.[1]

Cost-Effectiveness Analysis

To provide a more granular understanding of the cost implications of each pathway, the following table outlines the approximate cost of key starting materials. Prices are based on currently available data from chemical suppliers and are subject to variation.

ReagentPathway(s)PurityQuantityEstimated Price (USD)
2-BromoacetophenoneHantzsch, Microwave-Assisted Hantzsch98%25 g$50 - $80
ThioureaHantzsch, Microwave-Assisted Hantzsch99%100 g$20 - $40
Aminoacetonitrile hydrochlorideCook-Heilbron97%25 g$60 - $100
Carbon DisulfideCook-Heilbron99%500 mL$40 - $70
Sodium CarbonateHantzsch≥99.5%500 g$30 - $50
IodineMicrowave-Assisted Hantzsch≥99.8%25 g$40 - $60

Note: This analysis does not include the cost of solvents, energy consumption, labor, or waste disposal, all of which are critical factors in a comprehensive cost-effectiveness assessment. Microwave-assisted synthesis, for instance, offers significant savings in energy and time, which can offset the initial investment in specialized equipment.[2][3][4]

Visualizing the Pathways: Synthetic Schemes and Workflows

To further elucidate the relationships between reactants and products in these syntheses, the following diagrams, generated using the DOT language, illustrate the core transformations and experimental workflows.

Synthetic Pathways at a Glance

Synthetic_Pathways cluster_hantzsch Hantzsch Synthesis cluster_cook_heilbron Cook-Heilbron Synthesis cluster_microwave Microwave-Assisted Hantzsch H_start1 α-Haloketone H_product Thiazole Derivative H_start1->H_product Base, Heat H_start2 Thioamide/Thiourea H_start2->H_product CH_start1 α-Aminonitrile CH_product 5-Aminothiazole CH_start1->CH_product Mild Conditions CH_start2 Carbon Disulfide CH_start2->CH_product MW_start1 α-Haloketone MW_product Thiazole Derivative MW_start1->MW_product Microwave, Catalyst MW_start2 Thiourea MW_start2->MW_product

Caption: Overview of the starting materials and general conditions for the three compared synthetic pathways to thiazole derivatives.

Experimental Workflow: Hantzsch Synthesis

Hantzsch_Workflow start Combine α-Haloketone and Thiourea in Solvent heat Heat the mixture (e.g., reflux) start->heat monitor Monitor reaction by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate product (e.g., add base) cool->precipitate filter Filter the solid product precipitate->filter wash Wash with cold solvent filter->wash dry Dry the purified product wash->dry end Characterize Product (NMR, MP, etc.) dry->end

Caption: A typical experimental workflow for the classical Hantzsch thiazole synthesis.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole (Conventional Heating)

This protocol is a representative example of the classical Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na2CO3) solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[5]

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[5]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

  • Filter the resulting mixture through a Buchner funnel.

  • Wash the filter cake with water.

  • Allow the collected solid to air dry.

  • Determine the mass and percent yield of the product.

  • Characterize the product by melting point and TLC.[5]

Protocol 2: Cook-Heilbron Synthesis of 5-Aminothiazoles

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles under mild conditions.[1]

Materials:

  • α-Aminonitrile (e.g., aminoacetonitrile)

  • Carbon disulfide

  • Solvent (e.g., ethanol or aqueous medium)

General Procedure:

  • Dissolve the α-aminonitrile in a suitable solvent at room temperature.

  • Add carbon disulfide to the solution and stir the mixture. The reaction is typically carried out under mild, often aqueous, conditions.[1]

  • The reaction progress can be monitored by TLC.

  • Upon completion, the 5-aminothiazole product often precipitates from the reaction mixture.

  • The product is then isolated by filtration, washed with a suitable solvent, and dried.

  • Further purification can be achieved by recrystallization if necessary.

Protocol 3: Microwave-Assisted Hantzsch Synthesis

This protocol illustrates the significant rate enhancement achieved with microwave irradiation.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thiourea

  • Catalyst (e.g., Iodine)

  • Solvent (optional, can be performed solvent-free)

Procedure:

  • In a dedicated microwave process vial, combine the α-haloketone, thiourea, and a catalytic amount of iodine.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-10 minutes).[6]

  • After irradiation, allow the vessel to cool to a safe temperature (below 50°C) before opening.

  • Partition the reaction mixture between a saturated aqueous NaHCO3 solution and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • The crude product can be purified by column chromatography or recrystallization to yield the pure thiazole derivative.

Biological Signaling Pathway of Thiazole-Based Anti-inflammatory Agents

Many thiazole derivatives exhibit potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. A common mechanism involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes in the arachidonic acid pathway, as well as the inhibition of inducible nitric oxide synthase (iNOS).[7][8]

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX_Pathway COX Pathway ArachidonicAcid->COX_Pathway COX-1/COX-2 LOX_Pathway LOX Pathway ArachidonicAcid->LOX_Pathway 5-LOX Prostaglandins Prostaglandins COX_Pathway->Prostaglandins Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation iNOS_Pathway iNOS Pathway NO Nitric Oxide (NO) iNOS_Pathway->NO NO->Inflammation Thiazole Thiazole-Based Compound Thiazole->COX_Pathway Inhibits Thiazole->LOX_Pathway Inhibits Thiazole->iNOS_Pathway Inhibits

Caption: The inhibitory effect of certain thiazole-based compounds on key pro-inflammatory pathways.

Conclusion

The choice of a synthetic pathway for thiazole-based compounds is a multifaceted decision that requires careful consideration of various factors. The classical Hantzsch synthesis remains a robust and versatile method with a broad substrate scope. The Cook-Heilbron synthesis offers a valuable alternative for accessing 5-aminothiazoles under mild conditions. For researchers prioritizing speed, efficiency, and greener chemistry, the microwave-assisted Hantzsch synthesis presents a compelling option, drastically reducing reaction times and energy consumption. By leveraging the quantitative data and detailed protocols provided in this guide, researchers can select the most appropriate and cost-effective method to advance their drug discovery and development efforts.

References

The Quest for Superior Scaffolds: A Comparative Guide to Alternatives for Methyl 2-bromothiazole-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the search for novel molecular scaffolds with improved efficacy, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Methyl 2-bromothiazole-5-carboxylate stands as a valuable building block in the synthesis of a wide array of biologically active compounds, particularly in the realm of kinase inhibitors and antimicrobial agents. However, the drive to optimize drug candidates necessitates a thorough exploration of structural analogs and bioisosteres that may offer superior performance. This guide provides a comprehensive comparison of alternatives to this key synthetic intermediate, supported by experimental data and detailed methodologies to aid in the rational design of next-generation therapeutics.

The thiazole ring is a privileged heterocycle in medicinal chemistry, renowned for its ability to engage in diverse biological interactions. The 2-bromo and 5-carboxylate substituents on this scaffold provide versatile handles for synthetic modification, enabling the exploration of structure-activity relationships (SAR). This guide delves into two primary categories of alternatives: structural analogs based on the thiazole core and bioisosteric replacements where the thiazole ring is substituted with other heterocyclic systems.

Structural Analogs: Fine-Tuning the Thiazole Core

Modifications to the substituents on the thiazole ring can profoundly impact a compound's biological activity and physicochemical properties. Key areas of exploration include alterations at the 2- and 5-positions.

2-Position Modifications

The bromine atom at the 2-position is a synthetically useful leaving group, often displaced to introduce a variety of substituents. Replacing the bromo group with different functionalities can modulate the compound's interaction with its biological target. For instance, the 2-amino group is a common feature in many kinase inhibitors, participating in crucial hydrogen bonding interactions within the ATP-binding pocket.

5-Position Modifications

The methyl carboxylate at the 5-position is frequently converted to a carboxamide. This transformation can significantly enhance biological activity by introducing additional hydrogen bond donors and acceptors, and by modulating the molecule's overall polarity and solubility.

Bioisosteric Replacements: Exploring New Chemical Space

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design. For the thiazole-5-carboxylate scaffold, several heterocyclic rings can be considered as effective bioisosteres.

Oxazole Derivatives

The oxazole ring, where the sulfur atom of the thiazole is replaced by oxygen, is a close structural mimic. This substitution can influence the compound's metabolic stability and pharmacokinetic profile. While thiazoles are sometimes more metabolically robust, oxazoles can offer advantages in terms of synthetic accessibility and patentability.

Thiadiazole and Triazole Derivatives

Other five-membered heterocycles, such as thiadiazoles and triazoles, have also been explored as bioisosteres for the thiazole ring. These rings offer different arrangements of heteroatoms, leading to distinct electronic properties and hydrogen bonding capabilities, which can be exploited to fine-tune target engagement and selectivity.

Performance Comparison: A Data-Driven Analysis

To provide a clear and objective comparison, the following tables summarize key performance data for various alternatives to this compound. The data is compiled from multiple research articles and presented to highlight the impact of structural modifications on biological activity and physicochemical properties.

Table 1: Comparative Anticancer Activity (IC50, µM)
Compound ClassSpecific Compound/AnalogTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Thiazole-5-carboxamide N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK563 (Leukemia)Comparable to DasatinibDasatinib< 1
MCF-7 (Breast)20.2Dasatinib< 1
HT-29 (Colon)21.6Dasatinib< 1
Oxazole Analog of Sulindac Amide N,N-dimethylaminoethyl amide derivative (11)HT-29 (Colon)Comparable to SSASulindac Sulfide Amide (SSA)-
PC3 (Prostate)Comparable to SSASulindac Sulfide Amide (SSA)-
MDA-MB-231 (Breast)Comparable to SSASulindac Sulfide Amide (SSA)-
Thiadiazole Derivative 2-[[5-(2,4-Dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio]acetophenoneA549 (Lung)0.125 ± 0.020Cisplatin0.103 ± 0.026
C6 (Glioma)0.137 ± 0.015Cisplatin0.103 ± 0.026
Triazole Derivative N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamideC6 (Glioma)0.157 ± 0.016Cisplatin0.103 ± 0.026

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented is for illustrative purposes to highlight the potential of these alternative scaffolds.

Table 2: Comparative Antioxidant Activity (IC50, µM)
Compound ClassSpecific CompoundAssayIC50 (µM)Reference CompoundReference IC50 (µM)
Thiazole Derivative Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylateDPPH64.75--
Oxazole Derivative Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylateDPPH275.3--

Source: Adapted from a study comparing the antioxidant activities of thiazole and oxazole derivatives[1].

Table 3: Physicochemical and Pharmacokinetic Properties (Predicted)
PropertyThiazole ScaffoldOxazole ScaffoldThiadiazole ScaffoldTriazole Scaffold
LogP (Predicted) Generally moderateGenerally moderateVaries with substitutionGenerally lower
Topological Polar Surface Area (TPSA) ModerateModerateHigherHigher
Metabolic Stability (in vitro) Generally stableCan be less stable than thiazolesVariesGenerally stable
Oral Bioavailability (Predicted) FavorableFavorableCan be variableGenerally favorable

Note: These are general trends and the specific properties of a compound are highly dependent on its overall structure and substitution pattern.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Bioisosteric_Replacement cluster_alternatives Alternative Scaffolds MBTC This compound (Core Scaffold) Thiazole_Analog Substituted Thiazole (e.g., 2-amino, 5-carboxamide) MBTC->Thiazole_Analog Structural Modification Oxazole Oxazole (Bioisostere) MBTC->Oxazole Bioisosteric Replacement Thiadiazole Thiadiazole (Bioisostere) MBTC->Thiadiazole Bioisosteric Replacement Triazole Triazole (Bioisostere) MBTC->Triazole Bioisosteric Replacement

Caption: Bioisosteric replacement strategy for this compound.

Experimental_Workflow start Design of Analogs/ Bioisosteres synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification bio_screening Biological Screening (e.g., MTT Assay, Kinase Assay) purification->bio_screening adme_studies Physicochemical & ADME Profiling (logP, Solubility, Metabolic Stability) purification->adme_studies data_analysis Data Analysis (IC50 Determination) bio_screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar adme_studies->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General experimental workflow for the evaluation of new chemical entities.

Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Dimerization->Downstream Cell_Response Cell Proliferation, Survival, Angiogenesis Downstream->Cell_Response Inhibitor Thiazole-based Inhibitor Inhibitor->Dimerization Inhibits Kinase Activity

Caption: Simplified signaling pathway of a receptor tyrosine kinase and the inhibitory action of a thiazole-based compound.

Experimental Protocols

To ensure the reproducibility and comparability of experimental results, detailed protocols for key assays are provided below.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).[2][3][4][5][6]

Determination of LogP (Shake-Flask Method)

This method is the gold standard for experimentally determining the partition coefficient (LogP) of a compound between n-octanol and water.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

  • Test compound

  • Separatory funnel or vials

  • Analytical method for quantification (e.g., UV-Vis spectroscopy, HPLC)

Procedure:

  • Prepare a stock solution of the test compound in either water/buffer or n-octanol.

  • Add equal volumes of the n-octanol and aqueous phases to a separatory funnel or vial.

  • Add a known amount of the test compound.

  • Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, found in liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Test compound

  • Control compounds with known metabolic stability (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Acetonitrile (or other organic solvent) for quenching the reaction

  • LC-MS/MS for quantification

Procedure:

  • Pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time and determine the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Conclusion

The exploration of alternatives to this compound offers a rich landscape for the discovery of novel and improved therapeutic agents. Both structural modification of the thiazole scaffold and bioisosteric replacement with other heterocycles have proven to be fruitful strategies. The data presented in this guide, while not exhaustive, provides a valuable starting point for medicinal chemists to make informed decisions in their drug design efforts. By leveraging the provided experimental protocols, researchers can systematically evaluate new compounds and build upon the existing knowledge to develop the next generation of innovative medicines.

References

A Researcher's Guide to Ligand Efficacy in Suzuki Cross-Coupling of Heteroaryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly for the construction of carbon-carbon bonds involving heteroaromatic systems prevalent in pharmaceuticals and advanced materials.[1] The choice of ligand complexed to the palladium catalyst is a critical parameter, profoundly influencing catalytic activity, stability, and selectivity.[2] This guide provides an objective comparison of commonly employed phosphine and N-heterocyclic carbene (NHC) ligands in the Suzuki coupling of heteroaryl bromides, supported by experimental data to facilitate informed ligand selection.

The efficacy of a ligand in Suzuki-Miyaura coupling is largely determined by its steric and electronic properties.[3] Bulky, electron-rich ligands are known to facilitate the oxidative addition of the organohalide and promote the final reductive elimination step, which is often crucial for the coupling of sterically hindered substrates.[2]

Comparative Performance of Common Ligands

The selection of an optimal ligand is highly dependent on the specific heteroaryl bromide and coupling partner. Below is a summary of the performance of various ligands in the Suzuki coupling of different heteroaryl bromides.

Heteroaryl BromideBoronic Acid/EsterLigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic acidSPhosPd₂(dba)₃K₃PO₄TolueneRT298[2]
2-BromopyridinePhenylboronic acidXPhosPd₂(dba)₃K₃PO₄TolueneRT295[2]
2-Bromo-4-methylpyridinePhenylboronic acidSPhosPd₂(dba)₃K₂CO₃Toluene/H₂O10012Moderate to High[4]
3-BromothiophenePhenylboronic acidPhobane-type (1)Pd(OAc)₂KOH-RT-~95
3-BromothiophenePhenylboronic acidCy-dialkylbiaryl (6)Pd(OAc)₂KOH-RT-~95
2,5-Dibromo-3-hexylthiopheneArylboronic acidsPPh₃Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90-Good[5]
2-Pyridylboronate3,5-(bis-trifluoromethyl)bromobenzeneLigand 1 (phosphite)Pd₂(dba)₃KFDioxane--82[6]
Aryl BromidesAllyl boronic acid pinacol esterPEPPSI-IPent-----High α/γ-selectivity

Note: The table above is a compilation of data from various sources. Direct comparison of yields may be influenced by variations in experimental conditions. "RT" denotes room temperature.

Experimental Protocols

A generalized experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. It is crucial to note that optimal conditions are highly dependent on the specific substrates and the chosen ligand.[2][4]

Materials:

  • Heteroaryl bromide (1.0 eq.)

  • Boronic acid or ester (1.2-1.5 eq.)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)[1]

  • Ligand (e.g., SPhos, XPhos, PEPPSI-IPr; 1.2-6 mol%)[1]

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2.0-3.0 eq.)[4]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF/water mixture)[1]

Procedure:

  • Reaction Setup: In a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), combine the heteroaryl bromide, the boronic acid or ester, and the base.[1][4]

  • Catalyst Preparation: In a separate vial, the palladium precursor and the ligand can be pre-mixed in a small amount of the reaction solvent. Alternatively, a pre-formed catalyst complex (precatalyst) can be used.[1]

  • Solvent and Catalyst Addition: Add the degassed solvent to the reaction vessel containing the substrates and base. Subsequently, add the catalyst solution or the precatalyst to the reaction mixture.[1][4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 110 °C) with vigorous stirring.[2][4]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography.[2]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R2-B(OR)2 PdII_R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim R1-R2 RedElim->Pd0 Product R1-R2 (Coupled Product) Reactants R1-X (Heteroaryl Bromide) + R2-B(OR)2 (Boronic Acid/Ester)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of ligand is a decisive factor in the success of Suzuki-Miyaura cross-coupling reactions involving heteroaryl bromides. While traditional phosphine ligands like PPh₃ have been widely used, modern bulky and electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene ligands (e.g., PEPPSI catalysts) often provide superior performance, especially for challenging substrates.[1][2] They can enable reactions at lower temperatures and catalyst loadings, and with a broader substrate scope.[7] For any given transformation, empirical screening of a variety of ligands and reaction conditions remains the most reliable approach to identifying the optimal catalytic system.

References

A Comparative Guide to the Kinetics of Oxidative Addition in Suzuki Reactions of 2-Bromothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic profiles of the oxidative addition step in Suzuki-Miyaura cross-coupling reactions, with a specific focus on 2-bromothiazoles. While direct, quantitative kinetic data for the oxidative addition of 2-bromothiazole is not extensively available in the public domain, this document synthesizes established mechanistic principles and experimental data from analogous aryl and heteroaryl bromides to offer a predictive comparison. The oxidative addition of an organic halide to a palladium(0) complex is a critical, and often rate-determining, step in the catalytic cycle of numerous cross-coupling reactions fundamental to modern drug discovery and development.

Comparative Kinetic Data of Oxidative Addition

The rate of oxidative addition is significantly influenced by the electronic and steric properties of the aryl halide, the nature of the palladium catalyst's ligands, and the reaction conditions. Generally, electron-withdrawing groups on the aromatic ring accelerate the reaction, while electron-donating groups have the opposite effect. This is due to the stabilization of the electron-rich transition state of the oxidative addition.

2-Bromothiazole, being an electron-deficient heteroaromatic system, is expected to undergo a relatively facile oxidative addition compared to electron-rich or even simple aryl bromides like bromobenzene. The nitrogen and sulfur heteroatoms in the thiazole ring withdraw electron density, making the carbon-bromine bond more susceptible to cleavage by the electron-rich Pd(0) catalyst.

Below is a table summarizing kinetic data and trends for the oxidative addition of various aryl bromides, which can be used to contextualize the expected reactivity of 2-bromothiazole.

Aryl BromideCatalyst System (Typical)Relative Rate of Oxidative AdditionHammett ρ valueKey Observations & Notes
2-Bromothiazole Pd(PPh₃)₄ or similar Pd(0) complexesExpected to be High Not availableThe electron-deficient nature of the thiazole ring is predicted to significantly accelerate the oxidative addition step.
4-NitrobromobenzenePd(PPh₃)₄HighPositive (e.g., +2 to +5)The strong electron-withdrawing nitro group greatly enhances the rate of oxidative addition.
BromobenzenePd(PPh₃)₄ModerateReference (typically)Serves as a standard benchmark for comparison.
4-BromotoluenePd(PPh₃)₄LowNegativeThe electron-donating methyl group deactivates the aryl bromide towards oxidative addition.
4-BromoanisolePd(PPh₃)₄LowNegativeThe electron-donating methoxy group slows down the oxidative addition.
2-BromopyridinePd(PPh₃)₄HighNot availableThe electron-withdrawing nature of the pyridine nitrogen accelerates the reaction, similar to what is expected for 2-bromothiazole.

Experimental Protocols for Kinetic Studies

Accurate determination of the kinetics of the oxidative addition step requires careful experimental design and execution. The following are detailed methodologies for key experiments.

In-situ Reaction Monitoring by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of a reaction in real-time, allowing for the determination of reactant consumption and product formation.

Protocol:

  • Sample Preparation: In an NMR tube, dissolve the palladium(0) precatalyst (e.g., Pd(PPh₃)₄) and an internal standard in a deuterated solvent.

  • Initial Spectrum: Acquire a spectrum of the initial solution to identify the characteristic signals of the starting materials.

  • Reaction Initiation: Inject a solution of the aryl bromide (e.g., 2-bromothiazole) into the NMR tube at a constant and known temperature.

  • Time-course Data Acquisition: Immediately begin acquiring a series of spectra at regular time intervals.

  • Data Analysis: Integrate the signals of the starting materials and the product relative to the internal standard to determine their concentrations over time. The rate constants can then be determined by fitting the concentration-time data to the appropriate rate law.

UV-Vis Spectroscopy for Kinetic Analysis

UV-Visible (UV-Vis) spectroscopy can be employed to monitor the reaction kinetics, particularly when there is a significant change in the electronic absorption spectrum as the reaction progresses.

Protocol:

  • Spectrum of Reactants and Products: Obtain the UV-Vis spectra of the starting palladium complex, the aryl bromide, and the expected oxidative addition product to identify suitable wavelengths for monitoring.

  • Reaction Setup: In a cuvette, mix the palladium(0) catalyst and the aryl bromide in a suitable solvent at a controlled temperature.

  • Kinetic Measurement: Monitor the change in absorbance at a specific wavelength over time using a spectrophotometer.

  • Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert law and determine the rate constant from the concentration-time profile. For very fast reactions, a stopped-flow apparatus can be used.

Hammett Plot Analysis

A Hammett plot is used to evaluate the effect of substituents on the reaction rate, providing insight into the electronic nature of the transition state.

Protocol:

  • Substrate Selection: Choose a series of para-substituted aryl bromides with a range of known Hammett constants (σ).

  • Kinetic Measurements: For each substituted aryl bromide, determine the rate constant of the oxidative addition under identical reaction conditions using a method such as NMR or UV-Vis spectroscopy.

  • Data Plotting: Plot the logarithm of the relative rate constant (log(kₓ/k₀), where kₓ is the rate constant for the substituted aryl bromide and k₀ is for the unsubstituted one) against the corresponding Hammett constant (σ).

  • Analysis: The slope of the resulting line is the reaction constant (ρ). A positive ρ value indicates that electron-withdrawing groups accelerate the reaction, which is typical for oxidative addition.

Visualizing the Process

To better understand the experimental and mechanistic aspects of these kinetic studies, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Pd(0) Precatalyst D Reaction Mixture in NMR Tube or Cuvette A->D B Aryl Bromide B->D C Solvent & Internal Standard C->D E Spectroscopic Monitoring (NMR or UV-Vis) D->E Time-resolved acquisition F Concentration vs. Time Data E->F G Rate Law Fitting F->G H Determination of Rate Constant (k) G->H

Figure 1. General experimental workflow for kinetic analysis of oxidative addition.

Suzuki_Oxidative_Addition cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_influences Factors Influencing Oxidative Addition Rate Pd(0)L2 Pd(0)L₂ OxAdd_TS [Ar-X---Pd(0)L₂]‡ Pd(0)L2->OxAdd_TS Oxidative Addition (Rate-Determining Step) Pd(II)Complex Ar-Pd(II)(X)L₂ OxAdd_TS->Pd(II)Complex Influences Aryl Halide (Ar-X): - Electron-withdrawing groups accelerate - Electron-donating groups decelerate - Steric hindrance can decelerate Ligand (L): - Electron-donating ligands accelerate - Bulky ligands can influence coordination Solvent: - Polarity can affect transition state stabilization OxAdd_TS->Influences Transmetalation Transmetalation Pd(II)Complex->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst

Figure 2. The oxidative addition step within the Suzuki catalytic cycle and key influencing factors.

Unveiling the Therapeutic Potential: A Comparative Guide to Novel Compounds from Methyl 2-bromothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Methyl 2-bromothiazole-5-carboxylate has emerged as a versatile scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a diverse array of biologically active compounds. This guide provides a comparative analysis of the biological screening and structure-activity relationship (SAR) studies of novel compounds derived from this promising precursor, with a focus on their potential as anticancer and enzyme-inhibiting agents.

This report synthesizes findings from multiple studies to offer an objective comparison with alternative compounds, supported by experimental data. Detailed methodologies for key biological assays are provided to ensure reproducibility and facilitate further research.

Comparative Analysis of Biological Activity

The biological evaluation of novel thiazole derivatives has revealed significant potential in oncology and enzyme inhibition. The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative compounds, compared with established standards.

In Vitro Cytotoxicity Data

The antiproliferative activity of newly synthesized thiazole derivatives has been assessed against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented below.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
4c MCF-7 (Breast Cancer)2.57 ± 0.16Staurosporine6.77 ± 0.41
4c HepG2 (Liver Cancer)7.26 ± 0.44Staurosporine8.4 ± 0.51
4b MCF-7 (Breast Cancer)31.5 ± 1.91Staurosporine6.77 ± 0.41
4b HepG2 (Liver Cancer)51.7 ± 3.13Staurosporine8.4 ± 0.51
5 MCF-7 (Breast Cancer)28.0 ± 1.69Staurosporine6.77 ± 0.41
5 HepG2 (Liver Cancer)26.8 ± 1.62Staurosporine8.4 ± 0.51
16b HCT-116 (Colon Carcinoma)4.31 ± 1.07Doxorubicin7.05 ± 0.49
16a HCT-116 (Colon Carcinoma)< 7.1Doxorubicin7.05 ± 0.49
12 HCT-116 (Colon Carcinoma)< 7.1Doxorubicin7.05 ± 0.49
10a HCT-116 (Colon Carcinoma)< 7.1Doxorubicin7.05 ± 0.49

Table 1: In Vitro Cytotoxicity of Novel Thiazole Derivatives.[1][2]

Enzyme Inhibition Data

Several novel thiazole derivatives have been investigated for their ability to inhibit specific enzymes implicated in disease progression. The following table highlights the inhibitory activity of these compounds against target enzymes.

Compound IDTarget EnzymeIC50 (µM)Reference InhibitorReference Inhibitor IC50 (µM)
4c VEGFR-20.15Sorafenib0.059
10 Acetylcholinesterase (AChE)0.103Donepezil-
16 Acetylcholinesterase (AChE)0.109Donepezil-
4e Acetylcholinesterase (AChE)25.5 ± 2.12Eserine0.025 ± 0.01
4i Acetylcholinesterase (AChE)38.50 ± 2.12Eserine0.025 ± 0.01

Table 2: Enzyme Inhibitory Activity of Novel Thiazole Derivatives.[1][3][4]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds to enhance their potency and selectivity. For the thiazole derivatives, several key structural features have been identified that influence their biological activity.

For instance, in a series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones, compound 4c demonstrated the most potent anticancer activity.[1] This suggests that the specific substitutions on the benzylidene ring play a critical role in its cytotoxic effects. Similarly, in a study of thiazolobenzimidazole-thiazole hybrids, compound 16b exhibited the strongest cytotoxic effect against HCT-116 colon carcinoma cells, outperforming the standard drug doxorubicin.[2] This highlights the importance of the hybrid scaffold in achieving high potency.

The following diagram illustrates a general workflow for SAR studies in the development of novel therapeutic agents.

SAR_Workflow Structure-Activity Relationship (SAR) Workflow A Lead Compound Identification (from this compound) B Chemical Synthesis of Analogs (Systematic Structural Modifications) A->B Derivatization C Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition) B->C Testing D Data Analysis (IC50 Determination) C->D Quantification E SAR Establishment (Identify Key Structural Features) D->E Correlation F Design of New Analogs (Based on SAR) E->F Rational Design G Iterative Optimization E->G Refinement F->B Synthesis F->G

A conceptual workflow for Structure-Activity Relationship (SAR) studies.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the key biological assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.[5][6][7][8][9][10][11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Test compounds and reference drug (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds and the reference drug. A control group with vehicle (DMSO) only is also included.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

VEGFR-2 Kinase Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compounds and reference inhibitor (e.g., Sorafenib)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Reaction Setup: The kinase reaction is set up in a microplate well containing the VEGFR-2 enzyme, kinase buffer, and the test compound or reference inhibitor at various concentrations.

  • Initiation: The reaction is initiated by the addition of a mixture of ATP and the substrate.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: A detection reagent is added to stop the reaction and to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Signal Measurement: The luminescence or fluorescence signal is measured using a microplate reader.

  • Data Analysis: The percentage of enzyme inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value is determined from the dose-response curve.

The following diagram illustrates a generalized workflow for the biological screening of novel compounds.

Biological_Screening_Workflow General Workflow for Biological Screening cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation (Optional) A Primary Screening (e.g., Cytotoxicity Assay - MTT) B Secondary Screening (e.g., Enzyme Inhibition Assay) A->B Active Compounds C Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) B->C Potent Inhibitors D Animal Model Studies (e.g., Xenograft Models) C->D Promising Leads Lead_Optimization Lead Optimization (SAR) C->Lead_Optimization E Toxicity and Pharmacokinetic Studies D->E End Preclinical Candidate E->End Start Novel Compound Synthesis Start->A Lead_Optimization->A Iterative Improvement

A generalized workflow for the biological screening of novel compounds.

Conclusion

The derivatization of this compound has yielded a rich pipeline of novel compounds with significant therapeutic potential, particularly in the fields of oncology and enzyme inhibition. The comparative data presented in this guide, along with detailed experimental protocols, provides a valuable resource for researchers and drug development professionals. The SAR insights gleaned from these studies will undoubtedly fuel the rational design of next-generation thiazole-based therapeutics with enhanced potency and selectivity. Further investigations, including in vivo studies and detailed mechanistic elucidations, are warranted to fully realize the clinical potential of these promising compounds.

References

Safety Operating Guide

Safe Disposal of Methyl 2-bromothiazole-5-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 2-bromothiazole-5-carboxylate, a common intermediate in organic synthesis.

Hazard Profile and Safety Precautions

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. This compound is classified with several risk categories that necessitate careful handling.

Hazard ClassificationCategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): To mitigate these risks, the following PPE must be worn at all times when handling this compound:

  • Protective gloves: Nitrile or other chemically resistant gloves are recommended.

  • Protective clothing: A lab coat or other protective garments to prevent skin contact.

  • Eye/face protection: Safety glasses with side shields or goggles, and a face shield if there is a risk of splashing.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It should be disposed of through an approved waste disposal plant.[1]

1. Waste Collection:

  • Carefully transfer the unwanted this compound into a designated, sealable, and properly labeled hazardous waste container.
  • For spills, sweep up the solid material and shovel it into a suitable container for disposal.[1][2] Avoid creating dust.
  • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.

2. Labeling:

  • Clearly label the hazardous waste container with the full chemical name: "this compound" and the associated hazard symbols (e.g., irritant).

3. Consultation and Compliance:

  • It is the responsibility of the chemical waste generator to determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[1]
  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure complete and accurate classification and compliance.

4. Arranging for Disposal:

  • Contact a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the container.
  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash.[2]

  • Contaminated materials, such as gloves, weighing paper, and pipette tips, should also be collected in the designated hazardous waste container.

  • In case of accidental release, ensure adequate ventilation and prevent the material from entering drains.[2]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B G Improper Disposal (Drain/Trash) A->G C Transfer to Labeled Hazardous Waste Container B->C D Store Securely in Designated Area C->D E Consult Institutional EHS Guidelines D->E F Arrange for Professional Hazardous Waste Disposal E->F

References

Personal protective equipment for handling Methyl 2-bromothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Methyl 2-bromothiazole-5-carboxylate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.

Chemical Properties and Hazards:

PropertyValue
Chemical Name This compound
CAS Number 54045-74-8
Molecular Formula C₅H₄BrNO₂S
Appearance White to off-white crystalline solid
Hazards Causes skin and eye irritation.[1][2] May cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is required for all manipulations that may generate dust or aerosols.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[3] Always inspect gloves for tears or holes before use.

  • Body Protection: A lab coat must be worn at all times. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator is necessary.[1]

3. Handling and Use:

  • Before use, ensure all necessary safety equipment is readily available, including an eyewash station and a safety shower.

  • Avoid the formation of dust and aerosols.[1]

  • Wash hands thoroughly with soap and water after handling the compound.[1]

  • Do not eat, drink, or smoke in the laboratory.

4. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep the container tightly closed when not in use.[1]

Disposal Plan: Step-by-Step Waste Management

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and pipette tips) should be placed in a designated, labeled hazardous waste container.

  • Liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.

2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Disposal Procedure:

  • Dispose of all waste in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of halogenated organic compounds.

  • Do not dispose of this chemical down the drain or in regular trash.[1]

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate cleanup_solid Dispose of Solid Waste (in designated container) cleanup_decontaminate->cleanup_solid cleanup_liquid Dispose of Liquid Waste (in designated container) cleanup_decontaminate->cleanup_liquid final_remove_ppe Remove PPE cleanup_solid->final_remove_ppe cleanup_liquid->final_remove_ppe final_wash Wash Hands Thoroughly final_remove_ppe->final_wash

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.